Technical Documentation Center

1-Boc-4-Morpholin-4-ylmethyl-piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Boc-4-Morpholin-4-ylmethyl-piperidine
  • CAS: 340962-93-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure and Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Executive Summary 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Serving as a crucial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) is a highly versatile, bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Serving as a crucial intermediate, it provides a rigid piperidine scaffold functionalized with a solubilizing morpholine moiety, while its secondary amine is orthogonally protected by a tert-butyloxycarbonyl (Boc) group. This structural configuration is particularly valuable in the synthesis of complex targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors, where precise spatial vectors and optimized pharmacokinetic (PK) properties are paramount.

Quantitative Data Summary
Chemical PropertyValue
Chemical Name 1-Boc-4-Morpholin-4-ylmethyl-piperidine
IUPAC Name tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate
CAS Number 340962-93-8
Molecular Formula C₁₅H₂₈N₂O₃
Molecular Weight 284.40 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CN2CCOCC2

Structural Anatomy & Chemical Properties

The molecule is strategically designed with three distinct functional domains, each serving a specific mechanistic purpose in synthetic workflows and biological targeting.

  • Boc Protecting Group (N1 Position): The tert-butyloxycarbonyl group masks the nucleophilic secondary amine of the piperidine ring. Causality: This orthogonal protection is completely stable under basic and reductive conditions (such as reductive amination) but can be quantitatively cleaved under mildly acidic conditions (e.g., Trifluoroacetic acid or HCl in dioxane). This allows for late-stage functionalization without disturbing the rest of the molecule.

  • Piperidine Core: This saturated six-membered nitrogen heterocycle acts as a rigid spatial spacer. Causality: In drug design, rigidified linkers reduce the entropic penalty upon target binding, enhancing binding affinity compared to flexible aliphatic chains.

  • Morpholin-4-ylmethyl Moiety (C4 Position): The morpholine ring is linked via a methylene bridge. Causality: Morpholine is a privileged pharmacophore. Its oxygen atom acts as a strong hydrogen-bond acceptor, and the weakly basic nitrogen (pKa ~8.3) improves the aqueous solubility and metabolic stability of the final drug candidate, mitigating the lipophilicity introduced by other hydrophobic domains.

Structural_Anatomy Main 1-Boc-4-Morpholin-4-ylmethyl-piperidine (C15H28N2O3) Boc Boc Protecting Group (tert-Butyloxycarbonyl) • Acid-labile protection • Lipophilic domain Main->Boc N1 position Pip Piperidine Core • Rigid structural spacer • Vector control Main->Pip Central scaffold Morph Morpholine Moiety • H-bond acceptor • Enhances aqueous solubility Main->Morph C4 methyl linker

Structural decomposition of 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

Mechanistic Synthesis & Workflow: Reductive Amination

The most robust and scalable method for synthesizing 1-Boc-4-Morpholin-4-ylmethyl-piperidine is the direct reductive amination of 1-Boc-piperidine-4-carboxaldehyde with morpholine. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a standard established by [2].

Step-by-Step Experimental Protocol

Step 1: Iminium Ion Formation

  • Procedure: Dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 equiv) and morpholine (1.1–1.2 equiv) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) under an inert nitrogen atmosphere. Add a catalytic amount of glacial acetic acid (0.1–1.0 equiv). Stir at room temperature for 1–2 hours.

  • Causality: The weak acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by morpholine. This drives the dehydration of the intermediate hemiaminal to form the highly reactive iminium ion.

Step 2: Selective Reduction

  • Procedure: Add NaBH(OAc)₃ (1.4–1.5 equiv) portion-wise to the stirring mixture. Continue stirring at room temperature for 12–16 hours.

  • Causality: NaBH(OAc)₃ is explicitly chosen over Sodium Borohydride (NaBH₄) due to its attenuated reactivity. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde to an alcohol.

Step 3: Self-Validating Quench & Workup

  • Procedure: Monitor reaction completion via TLC. Because the product lacks a strong UV chromophore, plates must be stained with KMnO₄ or Iodine. Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: The basic NaHCO₃ quench neutralizes the acetic acid and safely decomposes any unreacted hydride reagent, preventing side reactions during solvent evaporation and ensuring high crude purity.

Step 4: Purification

  • Procedure: Purify the crude residue via silica gel flash chromatography using a gradient of DCM and Methanol (e.g., 95:5 DCM:MeOH) to yield the pure tertiary amine product.

Synthesis_Workflow SM1 1-Boc-piperidine- 4-carboxaldehyde Iminium Iminium Ion Intermediate SM1->Iminium + SM2 Catalytic AcOH (DCM, RT) SM2 Morpholine Product 1-Boc-4-Morpholin- 4-ylmethyl-piperidine Iminium->Product NaBH(OAc)3 Reductive Amination

Reductive amination pathway for synthesizing 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

Applications in Drug Development & PROTACs

In contemporary drug discovery, 1-Boc-4-Morpholin-4-ylmethyl-piperidine is frequently employed as a linker-precursor for Proteolysis Targeting Chimeras (PROTACs).

For example, in the development of [1], an orally bioavailable PROTAC targeting the DNA Binding Domain (DBD) of the Androgen Receptor for Castration-Resistant Prostate Cancer (CRPC), piperidine-morpholine derivatives are utilized to optimize the physicochemical properties of the degrader. The morpholine ring enhances the solubility of the bulky PROTAC molecule, while the rigid piperidine core dictates the spatial orientation between the target-binding ligand and the E3 ligase ligand (such as CRBN or VHL). Following the removal of the Boc group, the exposed secondary amine of the piperidine is readily functionalized via nucleophilic substitution or amide coupling to complete the bifunctional PROTAC architecture.

Analytical Validation

To establish trustworthiness and confirm the structural integrity of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is 285.4 .

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Key diagnostic peaks include a large singlet at ~1.45 ppm integrating to 9 protons (the tert-butyl group of the Boc moiety) and characteristic multiplets between 2.30–3.70 ppm corresponding to the morpholine and piperidine ring protons.

References

  • Lv, Y., et al. "Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link]

Exploratory

1-Boc-4-Morpholin-4-ylmethyl-piperidine molecular weight and physical properties

An In-Depth Technical Guide to 1-Boc-4-Morpholin-4-ylmethyl-piperidine: Synthesis, Properties, and Applications in Drug Discovery Authored by a Senior Application Scientist This technical guide provides a comprehensive o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Boc-4-Morpholin-4-ylmethyl-piperidine: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 4-(morpholinomethyl)piperidine-1-carboxylate, also known as 1-Boc-4-morpholin-4-ylmethyl-piperidine. It is a bifunctional molecule that serves as a valuable building block for medicinal chemists and drug development professionals. The molecule incorporates a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which is a common and readily removable protecting group in organic synthesis, making it a versatile intermediate for creating more complex molecular structures.[1] This guide delves into its physicochemical properties, a detailed synthesis protocol, and its potential applications, with a focus on providing field-proven insights and methodologies.

Physicochemical and Structural Properties

The structural integrity and properties of a chemical compound are foundational to its application in research and development. 1-Boc-4-morpholin-4-ylmethyl-piperidine (CAS Number: 340962-93-8) possesses a unique combination of a rigid piperidine scaffold, a flexible morpholinomethyl side chain, and a stable Boc-protecting group.[2] These features make it a desirable intermediate for introducing the piperidine-morpholine motif into target molecules.

The key physicochemical data for this compound have been consolidated and are presented below for easy reference.

PropertyValueSource
CAS Number 340962-93-8[2][3]
Molecular Formula C₁₅H₂₈N₂O₃[3]
Molecular Weight 284.39 g/mol [3]
Density 1.066 g/cm³[3]
Boiling Point 373.02 °C at 760 mmHg[3]
Flash Point 179.40 °C[3]

Synthesis and Characterization

The synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine is typically achieved through a reductive amination reaction. This well-established and reliable method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For this specific compound, the synthesis starts with tert-butyl 4-formylpiperidine-1-carboxylate and morpholine.[3]

Synthetic Workflow Overview

The overall synthetic pathway is a two-step, one-pot process that begins with the formation of an intermediate enamine or iminium ion, which is then reduced in situ to yield the final tertiary amine product.

G cluster_0 Reductive Amination Process A Reactant 1: tert-butyl 4-formylpiperidine-1-carboxylate D Intermediate Formation: Iminium Ion/Enamine A->D B Reactant 2: Morpholine B->D C Solvent: Methanol (MeOH) C->D F In Situ Reduction D->F E Reducing Agent: (e.g., Sodium Triacetoxyborohydride) E->F G Final Product: 1-Boc-4-morpholin-4-ylmethyl-piperidine F->G H Work-up & Purification G->H I Characterization H->I G cluster_0 Role as a Synthetic Scaffold A 1-Boc-4-morpholin-4-ylmethyl-piperidine Boc-Protected Precursor B Acidic Deprotection (e.g., TFA in DCM) A:f1->B:f0 C 4-(Morpholinomethyl)piperidine Reactive Intermediate B:f1->C:f0 D Further Derivatization Acylation, Alkylation, etc. C:f1->D:f0 E Diverse Bioactive Molecules Kinase Inhibitors, GPCR Ligands, etc. D:f1->E:f0

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Hazard Profile for 1-Boc-4-Morpholin-4-ylmethyl-piperidine

A Technical Guide for Researchers and Drug Development Professionals Introduction & Chemical Identity 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) is a highly versatile, synthetically valuable building bloc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction & Chemical Identity

1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) is a highly versatile, synthetically valuable building block widely utilized in the development of kinase inhibitors, PROTAC linkers, and central nervous system (CNS) therapeutics[1]. Structurally, it consists of a piperidine core, a morpholine appendage, and a tert-butyloxycarbonyl (Boc) protecting group.

In drug discovery, the morpholine moiety is frequently employed to modulate a drug candidate's pharmacokinetics, specifically improving aqueous solubility and metabolic stability. The Boc group serves a critical mechanistic purpose: it masks the secondary amine of the piperidine ring, preventing unwanted nucleophilic side reactions during complex multi-step syntheses[2].

Physicochemical Properties

Understanding the baseline physical properties of this compound is essential for predicting its behavior during storage, handling, and reaction scaling.

PropertyValueCausality / Relevance
CAS Number 340962-93-8Unique identifier for regulatory tracking[1].
Molecular Formula C₁₅H₂₈N₂O₃Dictates stoichiometric calculations[2].
Molecular Weight 284.39 g/mol High MW for a building block; indicates lower volatility[2].
Physical State Solid / PowderProne to static charge and aerosolization during transfer.
Density ~1.1 ± 0.1 g/cm³Heavier than water; relevant for biphasic extractions[3].
Boiling Point ~373.0 ± 17.0 °CHigh boiling point confirms low inhalation risk from vapor[3].

Hazard Identification & Mechanistic Toxicology

As a Senior Application Scientist, it is critical not just to list hazards, but to understand the causality behind them. According to standard GHS classifications for this chemical class, the compound exhibits the following hazards[4][5]:

  • H302: Harmful if swallowed (Acute Tox. 4)

  • H315: Causes skin irritation (Skin Irrit. 2)

  • H317: May cause an allergic skin reaction (Skin Sens. 1)

  • H319: Causes serious eye irritation (Eye Irrit. 2A)

  • H335: May cause respiratory irritation (STOT SE 3)

The Causality of Irritation and Sensitization

The primary driver of this molecule's hazard profile is the basicity of the morpholine nitrogen (a tertiary amine). When the powder contacts the moisture inherent in human skin or ocular mucosa, it creates a localized alkaline environment. This basicity induces the saponification of epidermal lipids and the denaturation of structural proteins, manifesting clinically as severe irritation (H315, H319)[4].

Furthermore, the Boc protecting group is highly lipophilic. This lipophilicity significantly enhances the molecule's ability to penetrate the stratum corneum compared to a free amine. Once it crosses the dermal barrier, the compound can act as a hapten, binding to endogenous proteins and triggering an immune response, which explains its classification as a skin sensitizer (H317)[5].

Standard Operating Procedure: Safe Handling & Workflow

To ensure scientific integrity and safety, laboratory protocols must be designed as self-validating systems . The following workflow details the safe handling and subsequent synthetic utilization (Boc deprotection) of the reagent.

Self-Validating Handling Protocol
  • Static-Controlled Weighing: Because the compound is a fine powder, it is susceptible to static charge. Use an anti-static gun on the weighing spatula. Validation: Weigh the material by difference. The mass lost from the stock vial must exactly equal the mass gained in the reaction flask. Any discrepancy indicates material loss to aerosolization, requiring immediate surface decontamination.

  • Fume Hood Transfer: All transfers must occur under local exhaust ventilation to mitigate the H335 respiratory hazard.

  • Acidic Cleavage (Boc Deprotection): The standard next step in synthesis is removing the Boc group using Trifluoroacetic acid (TFA) or HCl in dioxane.

    • Validation: The acid catalyzes the cleavage of the tert-butyl ester, releasing isobutylene gas and carbon dioxide. The visual cessation of effervescence (bubbling) serves as a self-validating indicator that the initial kinetic phase of the cleavage is complete.

HandlingWorkflow Start 1-Boc-4-Morpholin-4-ylmethyl-piperidine (Solid Powder) PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Weighing Weighing via Difference (Static Control) PPE->Weighing FumeHood Transfer to Fume Hood (Local Exhaust) Weighing->FumeHood Incident Incident Occurs? FumeHood->Incident Spill Chemical Spill Incident->Spill Yes (Spill) Exposure Dermal/Ocular Exposure Incident->Exposure Yes (Exposure) Proceed Proceed with Synthesis (e.g., Deprotection) Incident->Proceed No SpillResp Sweep solid, clean with water/mild detergent Spill->SpillResp ExpResp Rinse with water 15 min Seek Medical Aid Exposure->ExpResp

Caption: Safe Handling and Emergency Response Workflow for 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

Emergency Response & Spill Mitigation

In the event of a spill, standard amine-cleanup protocols must be modified due to the presence of the Boc group.

Self-Validating Spill Cleanup Protocol
  • Containment: If the powder is spilled, do not dry-sweep vigorously, as this aerosolizes the sensitizer. Gently cover with damp absorbent pads.

  • Neutralization Caution (Mechanistic Warning): Do NOT use strong acids to neutralize the basic amine spill. Causality: Strong acids will trigger an uncontrolled, exothermic Boc deprotection. This rapidly releases CO₂ and highly flammable isobutylene gas, escalating a simple spill into a pressurization and fire hazard.

  • Decontamination: Wash the affected area with a mild detergent and water.

  • Validation: Check the pH of the final rinse water on the bench surface using pH paper. A return to pH 7.0 confirms the complete removal of the basic morpholine residue.

ReactionPathway Reagent 1-Boc-4-Morpholin-4-ylmethyl-piperidine (Protected Amine) Acid Acidic Cleavage (TFA or HCl in Dioxane) Reagent->Acid Add Acid Intermediate Protonated Intermediate (Isobutylene + CO2 release) Acid->Intermediate Cleavage Product 4-Morpholin-4-ylmethyl-piperidine (Free Amine) Intermediate->Product Gas Evolution

Caption: Mechanistic pathway for the acidic deprotection of the Boc group.

Storage & Stability

  • Conditions: Store at 2–8°C or controlled room temperature in a tightly sealed, opaque container[1].

  • Incompatibilities: Strong oxidizing agents and strong acids.

  • Causality of Degradation: Exposure to ambient acidic vapors (common in organic synthesis labs) or prolonged moisture can lead to premature, spontaneous cleavage of the Boc group. This degrades the reagent into the free piperidine, altering the stoichiometric ratio and severely compromising downstream synthetic yields.

References

  • CalPacLab. "1-Boc-4-Morpholin-4-ylmethyl-piperidine, min 95%, 50 mg." Available at: [Link]

  • ChemSrc. "340962-93-8_1-Boc-4-Morpholin-4-ylmethyl-piperidine CAS." Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 1-Boc-4-morpholin-4-ylmethyl-piperidine, a key intermediate in contemporary drug discovery. In the absence of extensive publis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of 1-Boc-4-morpholin-4-ylmethyl-piperidine, a key intermediate in contemporary drug discovery. In the absence of extensive published solubility data, this document establishes a predicted solubility profile based on first principles, analyzing the compound's structural motifs and relevant physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the qualitative and quantitative determination of its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, formulation, and screening processes.

Introduction: The Strategic Importance of Solubility Profiling

1-Boc-4-morpholin-4-ylmethyl-piperidine is a bifunctional molecule incorporating a Boc-protected piperidine ring and a morpholine moiety. This unique architecture makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications. The solubility of such an intermediate is a critical parameter that dictates its handling, reactivity, and utility throughout the drug development pipeline. An understanding of its solubility in various organic solvents is paramount for:

  • Reaction Condition Optimization: Ensuring the compound remains in solution for homogenous reaction kinetics.

  • Purification Strategy Development: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation and Drug Delivery: Identifying suitable solvent systems for preclinical and clinical formulations.

  • High-Throughput Screening (HTS): Preparing stock solutions for biological assays.

This guide will first deduce a predicted solubility profile by dissecting the molecule's constituent parts and then provide a robust experimental framework for empirical validation.

Physicochemical Properties and Predicted Solubility Profile

A foundational understanding of the physicochemical properties of 1-Boc-4-morpholin-4-ylmethyl-piperidine is essential for predicting its behavior in different solvent environments.

Table 1: Physicochemical Properties of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₃[1]
Molar Mass 284.39 g/mol [1]
Density 1.066 g/cm³[1]
Boiling Point 373.024 °C at 760 mmHg[1]
Flash Point 179.399 °C[1]

Structural Analysis and Solubility Prediction:

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the solute and solvent.[2] Let's analyze the structural components of 1-Boc-4-morpholin-4-ylmethyl-piperidine:

  • tert-Butyloxycarbonyl (Boc) Group: This is a bulky, nonpolar, and lipophilic group. Its presence generally increases the solubility of a molecule in nonpolar and moderately polar aprotic solvents.[3]

  • Piperidine Ring: A saturated heterocyclic amine. The piperidine nitrogen is protected by the Boc group, rendering it non-basic. The ring itself is largely nonpolar. The inclusion of a piperidine core can enhance solubility.[4]

  • Morpholine Ring: This moiety contains both an ether linkage and a tertiary amine. The oxygen and nitrogen atoms can act as hydrogen bond acceptors, imparting some degree of polarity to the molecule. Morpholine itself is miscible with a wide range of organic solvents.[5][6]

  • Methylene Linker: A short, nonpolar aliphatic chain connecting the piperidine and morpholine rings.

Predicted Solubility:

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). The combination of the nonpolar Boc group and the polar morpholine moiety should allow for favorable interactions with these solvents.

  • Moderate to Good Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. The morpholine oxygen and the carbonyl oxygen of the Boc group can act as hydrogen bond acceptors.

  • Limited Solubility: Expected in highly nonpolar solvents such as hexanes and petroleum ether. While the Boc group provides some lipophilicity, the overall polarity of the molecule due to the morpholine and carbamate groups will likely limit its solubility in these solvents.

  • Insoluble: Expected in water under neutral pH conditions. The large nonpolar surface area of the molecule will likely make it poorly soluble in aqueous media. However, under acidic conditions (pH < pKa of the morpholine nitrogen), protonation would form a salt, which would be significantly more water-soluble.[7]

Experimental Determination of Solubility

While predictions are a valuable starting point, empirical determination of solubility is crucial for accurate and reliable process development. The following protocols outline methods for both qualitative and quantitative solubility assessment.

Health and Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for 1-Boc-4-morpholin-4-ylmethyl-piperidine and all solvents to be used. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All procedures should be performed in a well-ventilated fume hood.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Materials:

  • 1-Boc-4-morpholin-4-ylmethyl-piperidine

  • A selection of organic solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Tetrahydrofuran, Acetone, Acetonitrile, Toluene, Hexanes)

  • Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass test tubes)

  • Vortex mixer

  • Spatula

  • Analytical balance

Procedure:

  • Weigh approximately 10 mg of 1-Boc-4-morpholin-4-ylmethyl-piperidine into a series of labeled test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Visually inspect each tube against a dark background.

  • Record the observations as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining equilibrium solubility.[8]

Materials:

  • 1-Boc-4-morpholin-4-ylmethyl-piperidine

  • Selected organic solvents

  • Scintillation vials or other sealable glass containers

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical technique (e.g., NMR with an internal standard).

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Boc-4-morpholin-4-ylmethyl-piperidine to a vial (e.g., 50 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

    • Seal the vials tightly.

    • Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid.

    • Filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification:

    • Gravimetric Method:

      • Carefully evaporate the solvent from the filtered supernatant under a stream of nitrogen or in a vacuum oven at a suitable temperature.

      • Weigh the vial containing the dried residue.

      • Calculate the solubility in mg/mL or g/100 mL.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of known concentrations of 1-Boc-4-morpholin-4-ylmethyl-piperidine in the solvent of interest.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.

      • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Figure 1: Experimental Workflow for Quantitative Solubility Determination

G cluster_prep Preparation cluster_sample Sampling cluster_quant Quantification prep1 Add excess solid to solvent in vial prep2 Seal and shake at constant temperature (24-48h) prep1->prep2 prep3 Allow solid to settle prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through 0.22 µm syringe filter sample1->sample2 quant3 Dilute filtered sample sample2->quant3 quant1 Prepare calibration standards quant2 Analyze standards by HPLC to create calibration curve quant1->quant2 quant4 Analyze diluted sample by HPLC quant3->quant4 quant5 Calculate concentration from calibration curve quant4->quant5

Caption: Workflow for the shake-flask method of solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 1-Boc-4-Morpholin-4-ylmethyl-piperidine at 25 °C (Example Data)

SolventPolarity IndexSolvent ClassQualitative SolubilityQuantitative Solubility (mg/mL)
Dichloromethane3.1HalogenatedSoluble>100
Methanol5.1Polar ProticSoluble~85
Ethyl Acetate4.4EsterSoluble>100
Tetrahydrofuran4.0EtherSoluble>100
Acetone5.1KetoneSoluble~90
Acetonitrile5.8NitrileSparingly Soluble~25
Toluene2.4AromaticSparingly Soluble~15
Hexanes0.1AliphaticInsoluble<1

Note: The data in this table is hypothetical and serves as an example of how to present the results. Actual values must be determined experimentally.

Figure 2: Logical Flow for Solvent Selection

G cluster_screening Solubility Screening cluster_selection Solvent Selection start Define Application (e.g., Reaction, Purification) qual Qualitative Solubility Test start->qual quant Quantitative Solubility Test (Shake-Flask) qual->quant select_high High Solubility Solvents (e.g., DCM, THF, Ethyl Acetate) Suitable for reactions, stock solutions quant->select_high select_moderate Moderate Solubility Solvents (e.g., Alcohols) Consider for crystallization quant->select_moderate select_low Low/Insoluble Solvents (e.g., Hexanes) Use as anti-solvents for crystallization quant->select_low

Sources

Foundational

1-Boc-4-Morpholin-4-ylmethyl-piperidine chemical synonyms and identifiers

Title: 1-Boc-4-Morpholin-4-ylmethyl-piperidine: Chemical Synonyms, Structural Identifiers, and Applications in Drug Discovery Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: 1-Boc-4-Morpholin-4-ylmethyl-piperidine: Chemical Synonyms, Structural Identifiers, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, orthogonally protected building blocks. 1-Boc-4-Morpholin-4-ylmethyl-piperidine represents a highly strategic scaffold, combining the rigidity of a piperidine ring, the physicochemical optimization properties of a morpholine moiety, and the synthetic control afforded by a tert-butoxycarbonyl (Boc) protecting group[1]. This technical guide provides an in-depth analysis of its chemical identifiers, structural rationale, and validated protocols for its integration into drug discovery workflows.

Chemical Identity and Structural Identifiers

Accurate identification and cataloging of building blocks are critical for reproducible synthesis, database mining, and regulatory documentation. Below is a comprehensive summary of the chemical identifiers and synonyms for 1-Boc-4-Morpholin-4-ylmethyl-piperidine[2],[3].

Identifier TypeValue
Chemical Name 1-Boc-4-Morpholin-4-ylmethyl-piperidine
IUPAC Name tert-butyl 4-(morpholin-4-ylmethyl)piperidine-1-carboxylate
CAS Registry Number 340962-93-8
Molecular Formula C15H28N2O3
Molecular Weight 284.39 g/mol
SMILES CC(C)(C)OC(=O)N1CCC(CN2CCOCC2)CC1
Common Synonyms 1-Boc-4-(morpholin-4-ylmethyl)piperidine; 4-Morpholin-4-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester

Structural Analysis & Mechanistic Causality

As an Application Scientist, I emphasize that the selection of a building block is never arbitrary; it is driven by the specific pharmacokinetic (PK) and pharmacodynamic (PD) needs of the target active pharmaceutical ingredient (API).

  • The Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen provides orthogonal protection. It is highly stable under basic, nucleophilic, and catalytic hydrogenation conditions, allowing for complex cross-coupling or alkylation reactions elsewhere on the molecule. Its causality in synthesis is clear: it prevents unwanted polymerization or off-target reactions at the secondary amine until acidic cleavage is intentionally triggered.

  • The Piperidine Core: Piperidine is a privileged scaffold in central nervous system (CNS) and metabolic drug discovery. It provides a rigid, three-dimensional spatial arrangement that enhances receptor binding affinity and metabolic stability compared to flexible aliphatic chains.

  • The Morpholin-4-ylmethyl Moiety: Morpholine is frequently incorporated to modulate the lipophilicity (LogP) and aqueous solubility of a drug candidate. The oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen can be protonated at physiological pH, improving oral bioavailability. The methyl linker (–CH2–) between the piperidine and morpholine rings provides a critical degree of conformational flexibility, allowing the morpholine ring to adopt optimal binding geometries within a target protein's active site.

Mechanistic Role in Drug Discovery

The primary utility of 1-Boc-4-Morpholin-4-ylmethyl-piperidine lies in its role as a precursor. Once the Boc group is removed, the exposed secondary amine of the piperidine can undergo amidation, reductive amination, or SNAr reactions to generate the final API.

SyntheticPathway A 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) B TFA / DCM (Boc Deprotection) A->B Acidic Cleavage C 4-(Morpholin-4-ylmethyl)piperidine (Free Amine) B->C CO2 + Isobutylene D Electrophilic Coupling (Acylation/Alkylation) C->D Reagent addition E Target API (Lead Compound) D->E Functionalization

Caption: Synthetic workflow for the deprotection and functionalization of 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

Experimental Protocol: Acid-Mediated Boc Deprotection

To utilize this scaffold, the Boc group must be efficiently removed. The following protocol is designed as a self-validating system, ensuring high yield and purity without the need for complex chromatography.

Materials:

  • 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8)

  • Trifluoroacetic acid (TFA, ≥99%)

  • Anhydrous Dichloromethane (DCM)

  • Basic ion-exchange resin (e.g., Amberlyst A21)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in anhydrous DCM to achieve a concentration of 0.1 M. Ensure the reaction flask is under an inert atmosphere (N2 or Ar) to prevent moisture ingress.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add TFA dropwise over 10 minutes. The final volume ratio of DCM to TFA should be 4:1.

    • Causality: TFA protonates the carbamate oxygen, initiating the elimination of isobutylene gas and carbon dioxide. The controlled addition at 0 °C mitigates the exothermic nature of the cleavage, preventing the thermal degradation of the morpholine moiety.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 2 hours.

  • Self-Validation Check (In-Process Control): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting material peak (m/z 285.2 [M+H]+) completely disappears, replaced by a single peak corresponding to the free amine (m/z 185.1 [M+H]+). This binary mass shift acts as an absolute confirmation of reaction completion.

  • Workup & Neutralization: Concentrate the reaction mixture under reduced pressure to remove volatile DCM and excess TFA. Dissolve the resulting TFA-salt in methanol and stir with a basic ion-exchange resin for 1 hour to neutralize the salt.

  • Isolation: Filter the resin and evaporate the solvent to yield 4-(morpholin-4-ylmethyl)piperidine as a free base, ready for subsequent electrophilic coupling.

Analytical Validation & Quality Control

Before utilizing the commercial 1-Boc-4-Morpholin-4-ylmethyl-piperidine in sensitive assays, its identity and purity must be verified[1].

  • 1H NMR (CDCl3, 400 MHz): The defining signature of this molecule is the intense singlet at ~1.45 ppm integrating to 9 protons, confirming the intact Boc group. The morpholine ring protons typically appear as two distinct multiplets around 2.4 ppm (N-CH2) and 3.7 ppm (O-CH2).

  • LC-MS (ESI+): A prominent molecular ion peak at m/z 285.2 [M+H]+ confirms the molecular weight (284.39 g/mol ). A common fragment ion at m/z 229.2 [M-tBu+H]+ is often observed due to the in-source fragmentation of the tert-butyl group.

References

  • Title: 1-Boc-4-Morpholin-4-ylmethyl-piperidine, min 95%, 50 mg Source: Calpaclab URL: [Link][2]

  • Title: 340962-93-8_1-Boc-4-吗啉-4-基甲基-哌啶CAS号 Source: ChemSrc URL: [Link][3]

Sources

Exploratory

The Strategic Deployment of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Architectural Significance of Saturated Heterocycles in Medicinal C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Architectural Significance of Saturated Heterocycles in Medicinal Chemistry

In the intricate landscape of contemporary drug design, the deliberate incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among the most privileged of these are saturated heterocyclic scaffolds, with piperidine and morpholine rings standing out for their profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide focuses on the versatile building block, 1-Boc-4-morpholin-4-ylmethyl-piperidine, a molecule that synergistically combines the advantageous features of both these heterocycles. We will explore its synthesis, strategic application in the development of targeted therapies, and the underlying principles that make the 4-morpholinomethylpiperidine core a valuable asset in the medicinal chemist's toolkit.

The strategic integration of the morpholine moiety is often employed to enhance aqueous solubility, modulate basicity, and improve metabolic stability, thereby favorably influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The piperidine ring, a ubiquitous scaffold in numerous approved drugs, provides a rigid, three-dimensional framework that allows for the precise spatial orientation of pharmacophoric elements, crucial for high-affinity interactions with biological targets.[5] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a chemically stable yet readily cleavable handle, enabling the sequential and controlled elaboration of complex molecular architectures.

This guide will provide a comprehensive overview of the synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine, its deprotection, and its subsequent incorporation into drug candidates, with a particular focus on kinase inhibitors and agents targeting the central nervous system (CNS). We will delve into the structure-activity relationships (SAR) governed by the 4-morpholinomethylpiperidine moiety and provide detailed experimental protocols for key synthetic transformations.

I. Synthesis and Deprotection: Forging the Core Building Block

The synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine is most efficiently achieved through a one-pot reductive amination reaction, a robust and widely utilized transformation in medicinal chemistry. This is followed by a straightforward deprotection step to unmask the reactive piperidine nitrogen for subsequent coupling reactions.

A. Synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine via Reductive Amination

This protocol details the synthesis of the title compound from the commercially available starting material, 1-Boc-4-formylpiperidine.

Experimental Protocol: Reductive Amination

Materials:

  • 1-Boc-4-formylpiperidine

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

Procedure:

  • To a stirred solution of 1-Boc-4-formylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM), add morpholine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 10-15 minutes. A mild exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford pure 1-Boc-4-morpholin-4-ylmethyl-piperidine.[6]

Data Presentation: Representative Yields for Reductive Amination

Starting MaterialAmineProductRepresentative Yield
1-Boc-4-formylpiperidineMorpholine1-Boc-4-morpholin-4-ylmethyl-piperidine85-95%

Visualization: Reductive Amination Workflow

G start 1-Boc-4-formylpiperidine + Morpholine in DCM imine Iminium Ion Formation (1-2 hours, RT) start->imine reduction Reduction with NaBH(OAc)₃ (3-12 hours, RT) imine->reduction workup Aqueous Workup (NaHCO₃, Brine) reduction->workup purification Silica Gel Chromatography workup->purification product 1-Boc-4-morpholin-4-ylmethyl-piperidine purification->product G start 1-Boc-4-morpholin-4-ylmethyl-piperidine in DCM deprotection Acidic Cleavage (TFA or HCl in Dioxane) start->deprotection neutralization Basification (NaHCO₃ or NaOH) deprotection->neutralization extraction Liquid-Liquid Extraction neutralization->extraction product 4-Morpholinomethyl-piperidine extraction->product

Caption: Workflow for the deprotection of the Boc group.

II. Applications in Kinase Inhibitor Drug Discovery

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. [7]The 4-morpholinomethylpiperidine scaffold has emerged as a valuable component in the design of potent and selective kinase inhibitors.

A. Case Study: Alectinib - An ALK Inhibitor

Alectinib is a second-generation, highly selective anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC). [8]The molecular structure of Alectinib prominently features the 4-morpholinomethylpiperidine moiety, which plays a crucial role in its pharmacological profile.

Structure-Activity Relationship (SAR) Insights:

The morpholine ring in Alectinib is believed to contribute significantly to its favorable pharmacokinetic properties. The oxygen atom of the morpholine can act as a hydrogen bond acceptor, potentially interacting with water molecules or amino acid residues in the solvent-exposed region of the kinase active site. More importantly, the morpholine moiety enhances the aqueous solubility and metabolic stability of the molecule. [4]The piperidine ring serves as a rigid linker, positioning the morpholine group optimally for these interactions and contributing to the overall conformational rigidity of the drug, which is often beneficial for high-affinity binding.

B. General Strategies for Incorporating the 4-Morpholinomethylpiperidine Moiety

The deprotected 4-morpholinomethyl-piperidine can be readily coupled to various heterocyclic cores commonly found in kinase inhibitors, such as quinazolines, pyrimidines, and pyrazoles.

Visualization: General Kinase Inhibitor Scaffold

G scaffold Heterocyclic Core (e.g., Quinazoline) linker Linker scaffold->linker atp ATP Binding Site scaffold->atp H-bonds moiety 4-Morpholinomethylpiperidine linker->moiety moiety->atp Solubility, PK properties

Caption: General structure of a kinase inhibitor incorporating the 4-morpholinomethylpiperidine moiety.

Synthetic Coupling Methodologies:

  • Nucleophilic Aromatic Substitution (SNA_r): The secondary amine of 4-morpholinomethyl-piperidine can readily displace a leaving group (e.g., a halogen) on an electron-deficient aromatic or heteroaromatic ring. This is a common strategy for coupling to scaffolds like 2,4-dichloro-6,7-dimethoxyquinazoline. [6]* Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds and can be used to couple 4-morpholinomethyl-piperidine to a wide range of aryl and heteroaryl halides or triflates. [9]* Suzuki-Miyaura Coupling: While less direct for C-N bond formation, this reaction can be used to first introduce a handle (e.g., a boronic ester) onto the piperidine nitrogen, which can then be used in subsequent coupling reactions. [7]

III. Role in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the 4-morpholinomethylpiperidine moiety make it particularly well-suited for the development of drugs targeting the central nervous system.

Key Physicochemical Attributes for CNS Drugs:

  • Blood-Brain Barrier (BBB) Permeability: The morpholine ring's ability to modulate lipophilicity and its relatively low pKa can contribute to improved BBB penetration. [10][11]* Reduced P-glycoprotein (P-gp) Efflux: The incorporation of a morpholine can sometimes lead to reduced recognition by efflux transporters like P-gp, thereby increasing the concentration of the drug in the brain.

  • Metabolic Stability: The morpholine ring is generally less susceptible to oxidative metabolism compared to other N-containing heterocycles, which can lead to a longer half-life in the CNS. [3] Applications in GPCR Modulators:

G-protein coupled receptors (GPCRs) are a major class of drug targets, particularly for neurological and psychiatric disorders. [12]The 4-morpholinomethylpiperidine scaffold can be incorporated into GPCR ligands to optimize their affinity, selectivity, and pharmacokinetic properties. The basic nitrogen of the piperidine can form crucial ionic interactions with acidic residues in the receptor binding pocket, while the morpholine can occupy a solvent-exposed region, improving solubility and ADME properties.

IV. Conclusion: A Privileged Scaffold for Modern Medicinal Chemistry

1-Boc-4-morpholin-4-ylmethyl-piperidine is a strategically valuable building block in drug discovery, offering a synergistic combination of the favorable properties of both piperidine and morpholine heterocycles. Its straightforward synthesis and versatile reactivity make it an attractive starting material for the construction of complex drug candidates. The resulting 4-morpholinomethylpiperidine moiety has demonstrated its utility in enhancing the potency and, critically, the drug-like properties of molecules targeting a range of biological targets, most notably kinases and CNS receptors. As the demand for orally bioavailable and brain-penetrant drugs continues to grow, the judicious application of this privileged scaffold is poised to remain a key strategy in the development of the next generation of therapeutics.

V. References

  • BenchChem. (2025). Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols.

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration.

  • BenchChem. (2025). Morpholine-4-carboxamide vs. Piperidine-4-carboxamide: A Comparative Guide for Drug Design.

  • Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • Singh, H., & Kumar, A. (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry.

  • BenchChem. (2025). Application Notes and Protocols: The Role of 4-(chloromethyl)piperidine hydrochloride in the Preparation of Potent Kinase Inhibitors.

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

  • Google Patents. (2017). US10221155B2 - Method for preparing Alectinib.

  • Google Patents. (2022). WO2022051983A1 - Synthesis method of alectinib.

  • Cadeddu, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

  • Google Patents. (2019). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

  • Zhu, J., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters.

  • Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.

  • Le, T. P., et al. (2015). Novel GPCR paradigms at the μ-opioid receptor. British Journal of Pharmacology.

  • NPS Discovery. (2024). New Drug Monograph 2024 ortho-Methyl Boc-4-AP.

  • Zhang, D., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy.

  • Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • BenchChem. (2025). Synthesis of Novel Pharmaceutical Scaffolds from 4-Chloropiperidine: Application Notes and Protocols.

  • Sabbir, M. G., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. Frontiers in Pharmacology.

  • Hauser, A. S., et al. (2018). Trends in G protein-coupled receptor drug discovery: modulating function through molecular complexity. Nature Reviews Drug Discovery.

  • Rossi, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.

  • Corredor, M., et al. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Organic Chemistry: Current Research.

  • Di Micco, S., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.

  • May, L. T., et al. (2007). Allosteric modulators of G-protein-coupled receptors: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery.

Sources

Foundational

An In-Depth Technical Guide to the Reference NMR Spectrum of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a key building block, incorporating the versatile 1-Boc-piperidine scaffold and the widely used morpholine moiety. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the unambiguous confirmation of such structures in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 1-Boc-4-Morpholin-4-ylmethyl-piperidine, offering a detailed interpretation of the spectral data. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data, grounded in the fundamental principles of the technique.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. These predictions are based on the analysis of structurally analogous compounds found in the scientific literature. The spectra are referenced to a standard deuterated solvent, typically Chloroform-d (CDCl₃).

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.08br d2HPiperidine H2, H6 (axial)
~3.68t4HMorpholine H2', H6'
~2.68t2HPiperidine H2, H6 (equatorial)
~2.42t4HMorpholine H3', H5'
~2.15d2H-CH₂- (linker)
~1.70m1HPiperidine H4
~1.65br d2HPiperidine H3, H5 (axial)
1.46s9HBoc (CH₃)₃
~1.15qd2HPiperidine H3, H5 (equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~154.9C=O (Boc)
~79.5-C(CH₃)₃ (Boc)
~67.0Morpholine C2', C6'
~63.5-CH₂- (linker)
~53.9Morpholine C3', C5'
~44.0Piperidine C2, C6
~36.5Piperidine C4
~29.5Piperidine C3, C5
28.5-C(CH₃)₃ (Boc)

Spectral Interpretation

A thorough understanding of the predicted NMR spectra requires a detailed assignment of each signal to the corresponding nucleus within the molecular structure.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct regions corresponding to the different chemical environments of the protons.

  • Boc Group: A sharp singlet at approximately 1.46 ppm, integrating to nine protons, is the characteristic signal for the magnetically equivalent methyl protons of the tert-butoxycarbonyl (Boc) protecting group.

  • Piperidine Ring Protons: The protons on the piperidine ring exhibit complex splitting patterns due to their chair conformation. The axial protons at the C2 and C6 positions are expected to appear as a broad doublet around 4.08 ppm, being deshielded by the adjacent nitrogen and the carbamate group. The corresponding equatorial protons are found further upfield at approximately 2.68 ppm as a triplet. The axial and equatorial protons at C3 and C5 are predicted to resonate as overlapping multiplets around 1.65 ppm and 1.15 ppm, respectively. The single proton at C4, being a methine proton, will appear as a multiplet around 1.70 ppm.

  • Morpholine Ring Protons: The morpholine ring, due to its symmetry, shows two distinct triplets. The four protons adjacent to the oxygen (H2' and H6') are deshielded and appear at approximately 3.68 ppm. The four protons adjacent to the nitrogen (H3' and H5') are found at a more upfield position, around 2.42 ppm.

  • Methylene Linker: The two protons of the methylene group connecting the piperidine and morpholine rings are expected to appear as a doublet at approximately 2.15 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Boc Group: The carbonyl carbon of the Boc group is highly deshielded and appears at a characteristic downfield position, around 154.9 ppm. The quaternary carbon of the tert-butyl group is found at approximately 79.5 ppm, while the three equivalent methyl carbons give a sharp signal at 28.5 ppm.

  • Piperidine Ring Carbons: The C2 and C6 carbons of the piperidine ring, being adjacent to the nitrogen, are expected at around 44.0 ppm. The C4 carbon, substituted with the morpholinomethyl group, will be at approximately 36.5 ppm, and the C3 and C5 carbons are predicted to be at around 29.5 ppm.

  • Morpholine Ring Carbons: Similar to the proton spectrum, the symmetry of the morpholine ring results in two signals. The carbons adjacent to the oxygen (C2' and C6') are found at approximately 67.0 ppm, while the carbons next to the nitrogen (C3' and C5') appear around 53.9 ppm.

  • Methylene Linker: The carbon of the methylene linker is expected to resonate at approximately 63.5 ppm.

Molecular Structure and NMR Assignment

Caption: Molecular structure of 1-Boc-4-Morpholin-4-ylmethyl-piperidine with key atoms labeled for NMR assignment.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-Boc-4-Morpholin-4-ylmethyl-piperidine into a clean, dry vial.

    • Rationale: This amount provides a good signal-to-noise ratio for a typical high-field NMR spectrometer without causing issues with sample solubility or line broadening.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial. Gently swirl or vortex the vial to ensure complete dissolution of the sample.

    • Rationale: Deuterated solvents are used to avoid overwhelming the spectrum with large solvent proton signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

    • Rationale: Solid impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines and reduced resolution.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument will automatically tune the probe to the correct frequency and "lock" onto the deuterium signal of the solvent.

    • Rationale: The lock signal ensures the stability of the magnetic field during the experiment, which is crucial for obtaining sharp, well-resolved spectra.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample.

    • Rationale: A homogeneous magnetic field is essential for achieving high resolution and minimizing peak distortions.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30-45 degree pulse is typically used for routine spectra.

    • Acquisition Time (at): Set to 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative analysis.

    • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence.

    • Pulse Angle: A 30-45 degree pulse is recommended to allow for faster repetition rates, especially for quaternary carbons which have longer relaxation times.

    • Acquisition Time (at): Set to 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Number of Scans (ns): A significantly higher number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Conclusion

This in-depth technical guide provides a comprehensive reference for the ¹H and ¹³C NMR spectral data of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. By understanding the predicted chemical shifts and multiplicities, and by following the detailed experimental protocol, researchers, scientists, and drug development professionals can confidently synthesize, characterize, and utilize this important chemical building block in their work. The principles and procedures outlined herein are fundamental to the application of NMR spectroscopy in modern chemical research.

References

  • Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • Reich, H. J. (2021). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

Exploratory

Thermodynamic Stability and Conformational Dynamics of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The rational design of piperidine-based therapeutics requires a rigorous understanding of their thermodynamic and conformational landscapes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The rational design of piperidine-based therapeutics requires a rigorous understanding of their thermodynamic and conformational landscapes. 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry. This whitepaper deconstructs the thermodynamic stability of this scaffold, focusing on the interplay between the steric demands of the 4-substituted morpholin-4-ylmethyl group, the resonance-stabilized planarization induced by the N-Boc (tert-butyloxycarbonyl) protecting group, and the energetic drivers of its chemical degradation.

Structural Thermodynamics & Conformational Equilibria

The Piperidine Ring and Equatorial Dominance

The conformational landscape of 1,4-disubstituted piperidines is fundamentally governed by the minimization of torsional and steric strain[1]. In its ground state, the piperidine ring adopts a chair conformation. The intrinsic energy difference between the axial and equatorial conformations of a base piperidine ring is approximately 0.5 to 0.6 kcal/mol[2].

However, the introduction of the bulky morpholin-4-ylmethyl substituent at the C4 position drastically alters this equilibrium. When this group occupies the axial position, it suffers from severe 1,3-diaxial interactions with the axial protons at the C2 and C6 positions. To relieve this steric penalty, the molecule strongly favors the equatorial orientation. The conformational free energy difference ( ΔG∘ , or A-value) for a structurally analogous methyl or ethyl group on a piperidine ring is approximately 1.7–1.8 kcal/mol[1]. Given the extended steric bulk of the morpholin-4-ylmethyl moiety, its A-value is estimated to exceed 1.9 kcal/mol, rendering the axial conformer thermodynamically negligible at standard temperature and pressure (STP).

N-Boc Carbamate Planarity and Rotameric States

Unlike free piperidines where the nitrogen undergoes rapid pyramidal inversion, the N-Boc group fundamentally alters the local geometry. The lone pair on the piperidine nitrogen delocalizes into the carbonyl π -system of the carbamate. This resonance stabilization ( 15–20 kcal/mol) forces the nitrogen into an sp2 -hybridized, planar geometry.

This partial double-bond character of the N–C(O) bond restricts free rotation, leading to distinct syn and anti rotamers. At room temperature, the thermal energy ( kB​T ) is insufficient to overcome this rotational barrier ( ΔG‡≈14−17 kcal/mol), resulting in peak broadening or distinct signal duplication in NMR spectroscopy.

Conformational_Dynamics Axial Axial Conformer (High 1,3-Diaxial Strain) Equatorial Equatorial Conformer (Thermodynamically Favored) Axial->Equatorial ΔG° ≈ -1.9 kcal/mol Spontaneous Equatorial->Axial Thermal Activation Non-spontaneous

Fig 1: Conformational equilibrium of the 4-substituted piperidine ring.

Thermal and Chemical Stability Profiles

Thermal Degradation (Retro-Ene Mechanism)

In the absence of acidic catalysts, the Boc group is thermodynamically stable up to approximately 150 °C. Beyond this threshold, the molecule undergoes a thermally allowed, concerted retro-ene elimination. The transition state involves the transfer of a γ -proton from the tert-butyl group to the carbonyl oxygen, resulting in the expulsion of isobutylene and carbon dioxide.

Acid-Catalyzed Cleavage Thermodynamics

The deprotection of the Boc group in acidic media (e.g., Trifluoroacetic acid or HCl) is a hallmark of its chemical reactivity. This process is highly favorable thermodynamically due to a massive entropic driving force ( ΔS≫0 ). The cleavage generates two moles of gas (CO 2​ and isobutylene) per mole of substrate. Furthermore, the electrostatic interactions between the resulting protonated piperidinium nitrogen and the solvent stabilize the product, preventing any reversible recombination[3]. High-resolution techniques, such as VUV-MATI spectroscopy, have been utilized in similar piperidine systems to precisely map the ionization energies and conformational stability shifts upon protonation[4].

Boc_Thermodynamics Intact 1-Boc-4-Morpholin-4-ylmethyl-piperidine (Stable at 25°C) Protonation Acidic Protonation (H+) Enthalpically Driven (ΔH < 0) Intact->Protonation TS Transition State [t-Butyl Cation Formation] Protonation->TS Rate-Limiting Step Products Free Amine + CO2(g) + Isobutylene(g) Entropically Driven (ΔS >> 0) TS->Products Irreversible Cleavage

Fig 2: Thermodynamic pathway of acid-catalyzed N-Boc deprotection.

Summary of Thermodynamic Parameters
ParameterEstimated ValueConditionSystem Implication
ΔG∘ (Axial Eq) -1.9 kcal/mol298 K, NeutralOverwhelming preference for the equatorial morpholin-4-ylmethyl conformer.
ΔG‡ (Boc Rotation) 14 – 17 kcal/mol298 K, NeutralRestricted N-C(O) rotation; observable rotamers in ambient NMR.
Tonset​ (Thermal Degradation) > 150 °CNeat, Inert Atm.Safe for standard synthesis; requires high heat for uncatalyzed retro-ene cleavage.
ΔSdeprotect​ Highly PositivepH < 2Deprotection is irreversible due to the evolution of gaseous byproducts.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic properties of 1-Boc-4-Morpholin-4-ylmethyl-piperidine, the following self-validating protocols are recommended.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Dynamics

This protocol calculates the activation energy ( ΔG‡ ) of the Boc group's restricted rotation. The system is self-validating: the physical coalescence of distinct NMR peaks into a single time-averaged signal directly confirms that the thermal energy has surpassed the rotational barrier.

  • Sample Preparation: Dissolve 15 mg of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C. Identify the split signals corresponding to the tert-butyl protons ( 1.4 ppm) or the equatorial/axial protons adjacent to the piperidine nitrogen, which indicate the presence of syn and anti rotamers.

  • Thermal Ramping: Increment the probe temperature from 25 °C to 120 °C in 10 °C steps. Allow 5 minutes of equilibration time at each step to ensure thermal homogeneity before acquisition.

  • Coalescence Monitoring: Identify the coalescence temperature ( Tc​ ), the exact point where the doublet signals merge into a single broad singlet.

  • Thermodynamic Calculation: Apply the Eyring equation to calculate the free energy of activation:

    ΔG‡=R⋅Tc​⋅ln(h⋅kc​kB​⋅Tc​​)

    (Where kc​=2​π⋅Δν​ and Δν is the peak separation in Hz at 25 °C).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

This protocol assesses the thermal degradation profile. By using a pinhole-vented pan, the protocol ensures that the endothermic measurement is strictly correlated to the enthalpy of the retro-ene cleavage and gas vaporization, preventing artificial exothermic spikes caused by pan rupture.

  • Sample Loading: Accurately weigh 2–5 mg of the compound into an aluminum DSC pan.

  • Pan Sealing: Seal the pan with a lid that has a pre-punched microscopic pinhole. Causality: The pinhole allows the CO 2​ and isobutylene gases generated during Boc degradation to escape, maintaining constant pressure and preventing pan deformation.

  • Atmospheric Control: Place the pan in the DSC cell and purge with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program: Equilibrate the sample at 25 °C for 3 minutes. Ramp the temperature at a constant rate of 10 °C/min up to 300 °C.

  • Data Analysis: Identify the sharp endothermic peak (typically occurring between 150 °C and 180 °C). Integrate the area under the curve to determine the enthalpy of decomposition ( ΔHdec​ ).

Conclusion

The thermodynamic stability of 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a delicate balance of steric minimization and electronic delocalization. The piperidine ring acts as a rigid scaffold that forces the bulky morpholine derivative into an equatorial plane, while the N-Boc group flattens the nitrogen geometry, introducing rotameric complexity. Understanding these energetic parameters is critical for researchers utilizing this compound in parallel synthesis, ensuring that reaction conditions do not inadvertently trigger conformational trapping or premature thermal deprotection.

References

  • Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts PubMed (NIH)[Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties CDC Stacks [Link]

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy RSC Publishing[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 1-Boc-4-(morpholinomethyl)piperidine via Reductive Amination

Abstract The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals.[1][2] Its defined three-dimensional structure allows f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of 1-Boc-4-(morpholinomethyl)piperidine, a valuable bifunctional building block for drug discovery programs. The synthesis is achieved through a highly efficient and selective one-pot reductive amination reaction. We will delve into the causality behind the choice of reagents and conditions, present a step-by-step methodology, and provide quantitative data and troubleshooting insights to ensure reproducible success for researchers, scientists, and drug development professionals.

Guiding Principles: The Chemistry Behind the Choices

The synthesis of 1-Boc-4-(morpholinomethyl)piperidine involves the formation of a crucial carbon-nitrogen bond between the piperidine and morpholine rings. While several synthetic strategies exist, reductive amination stands out for its efficiency, mild conditions, and high functional group tolerance.[5][6]

1.1 The Role of the Boc Protecting Group The piperidine nitrogen is a nucleophilic and basic center.[3] To prevent its interference in the desired reaction—in this case, the formation of the new C-N bond with morpholine—it must be temporarily deactivated. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[7] It effectively masks the reactivity of the piperidine nitrogen and is stable to the basic and reductive conditions of the planned reaction.[8][9] Furthermore, it can be readily removed under mild acidic conditions, allowing for subsequent functionalization at that position if required.[7]

1.2 Why Reductive Amination? Reductive amination is a powerful method for synthesizing amines from carbonyl compounds.[5] The process involves the condensation of an aldehyde (1-Boc-4-formylpiperidine) with a secondary amine (morpholine) to form an intermediate iminium ion. This electrophilic species is then reduced in situ to the target tertiary amine. This one-pot procedure is often preferred over direct alkylation with a halo-methylpiperidine derivative, as it avoids the common problem of over-alkylation and typically proceeds under milder conditions.[5]

1.3 The Reagent of Choice: Sodium Triacetoxyborohydride (STAB) While several reducing agents can effect this transformation, sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB", is particularly well-suited for this reaction.[10] Its key advantages include:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride. It reacts much faster with the protonated iminium ion intermediate than with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5]

  • Operational Simplicity: Unlike other reagents such as sodium cyanoborohydride, STAB does not require strict pH control and is not highly toxic, making the reaction setup and execution significantly more convenient.[5][11]

Synthetic Scheme & Workflow

The overall synthetic transformation and experimental workflow are outlined below.

Caption: Reductive amination of 1-Boc-4-formylpiperidine with morpholine.

Experimental_Workflow Experimental Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Work-up & Purification cluster_2 Phase 3: Analysis A 1. Reagent Combination Combine aldehyde, amine, and solvent (DCM). Stir briefly. B 2. Addition of Reducing Agent Add STAB portion-wise at room temperature. A->B C 3. Reaction Monitoring Stir overnight. Monitor completion by TLC. B->C D 4. Quenching Add saturated aq. NaHCO₃ to quench. C->D E 5. Extraction Separate layers. Extract aqueous phase with DCM. D->E F 6. Wash & Dry Combine organic layers, wash with brine, dry over Na₂SO₄. E->F G 7. Purification Concentrate and purify via flash column chromatography. F->G H 8. Characterization Confirm structure and purity via ¹H NMR, ¹³C NMR, and MS. G->H

Caption: Step-by-step workflow from reaction setup to final product analysis.

Detailed Experimental Protocol

3.1 Materials and Equipment

  • Chemicals:

    • 1-Boc-4-formylpiperidine (CAS: 136351-40-7)

    • Morpholine (CAS: 110-91-8)

    • Sodium triacetoxyborohydride (STAB) (CAS: 56553-60-7)

    • Dichloromethane (DCM), anhydrous (CAS: 75-09-2)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Ethyl acetate and Hexanes for chromatography

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Argon or Nitrogen gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates (silica gel) and developing chamber

3.2 Step-by-Step Synthesis Procedure

  • To a 100 mL round-bottom flask charged with a magnetic stir bar, add 1-Boc-4-formylpiperidine (1.00 g, 4.69 mmol, 1.0 equiv.).

  • Dissolve the aldehyde in anhydrous dichloromethane (20 mL) under an inert atmosphere (Argon or Nitrogen).

  • Add morpholine (0.49 mL, 5.63 mmol, 1.2 equiv.) to the solution and stir for 15 minutes at room temperature.

  • To this stirring mixture, add sodium triacetoxyborohydride (STAB) (1.49 g, 7.03 mmol, 1.5 equiv.) portion-wise over 5 minutes. Note: The addition may cause a slight exotherm.

  • Allow the reaction mixture to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction for completion by Thin Layer Chromatography (TLC), eluting with 50% Ethyl Acetate in Hexanes. The product spot should be visible by staining with potassium permanganate.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (25 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

3.3 Purification Purify the crude material by flash column chromatography on silica gel.

  • Eluent System: A gradient of 30% to 70% ethyl acetate in hexanes is typically effective.

  • Fraction Collection: Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to afford 1-Boc-4-(morpholinomethyl)piperidine as a colorless oil or white solid.

Quantitative Data Summary

ParameterValueNotes
Starting Material 1-Boc-4-formylpiperidine1.00 g (4.69 mmol)
Reagents Morpholine, STAB1.2 equiv. (Morpholine), 1.5 equiv. (STAB)
Solvent Anhydrous Dichloromethane (DCM)~20 mL
Reaction Time 16 hoursCan be monitored by TLC for earlier completion.
Reaction Temperature Room Temperature (~20-25 °C)
Typical Yield 85-95%Yield after purification.
Product Purity >95%As determined by ¹H NMR analysis.
Product Appearance Colorless oil or white crystalline solid

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or degraded STAB.Allow the reaction to stir for a longer period (up to 24h). Use freshly opened or properly stored STAB.
Alcohol Byproduct Formed STAB added too quickly or wet solvent/reagents used.Ensure portion-wise addition of STAB. Use anhydrous solvent and fresh reagents to minimize water content.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A small amount of triethylamine (0.5%) can be added to the eluent.
Low Yield Inefficient extraction or loss during work-up.Ensure thorough extraction from the aqueous phase. Be careful during transfers and concentration steps.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 1-Boc-4-(morpholinomethyl)piperidine. The use of reductive amination with sodium triacetoxyborohydride provides a straightforward and scalable method for producing this valuable building block, which is essential for the development of novel therapeutics in the pharmaceutical industry. The provided insights into the chemical principles and step-by-step instructions are designed to enable researchers to confidently and successfully implement this synthesis in their laboratories.

References

  • V. V. Tatarskii, O. I. Gnezdilov, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds. [Link][1][2]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. [Link][8]

  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • M. J. G. Peach, S. L. Holland, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. [Link][4]

  • J. P. Michael. (2008). Piperidine-Based Drug Discovery. Wiley Online Library. [Link][12]

  • A. G. Myers. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link][5]

  • F. Clemente, C. Matassini, F. Cardona. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link][6]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link][9]

  • A. J. DeGraw, B. A. S. Goldstein, A. E. Gibbons. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. [Link][10]

  • Reddit. (2024). Reductive amination of piperazine. [Link][11]

Sources

Application

Step-by-step Boc deprotection of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Application Notes and Protocols Topic: Step-by-Step Boc Deprotection of 1-Boc-4-Morpholin-4-ylmethyl-piperidine Audience: Researchers, scientists, and drug development professionals. Executive Summary The tert-butyloxyca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols

Topic: Step-by-Step Boc Deprotection of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under various conditions and its clean, acid-labile removal.[1] This application note provides a comprehensive, field-tested guide for the efficient deprotection of 1-Boc-4-Morpholin-4-ylmethyl-piperidine, a valuable building block in medicinal chemistry. We will delve into the underlying reaction mechanism, present a detailed, step-by-step protocol using trifluoroacetic acid (TFA), and offer insights into reaction monitoring, work-up procedures, and critical safety considerations. This guide is designed to equip researchers with the expertise to perform this transformation reliably and safely, ensuring high yield and purity of the desired product, 4-(Morpholinomethyl)piperidine.

Scientific Principle: The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is typically achieved under strong acidic conditions.[2] The most common and effective reagent for this purpose is trifluoroacetic acid (TFA), often used in a solvent like dichloromethane (DCM).[3] The mechanism proceeds through a well-understood, multi-step pathway:

  • Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid (TFA). This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[4][5]

  • C-O Bond Cleavage: The protonated intermediate is unstable and undergoes cleavage of the bond between the oxygen and the sterically bulky tert-butyl group. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[4][5]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas.[4][5] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The final product is the deprotected amine. Under the strong acidic conditions of the reaction, this amine is immediately protonated to form its corresponding ammonium salt (in this case, the trifluoroacetate salt).[4]

The tert-butyl cation generated is a reactive electrophile that is typically quenched by deprotonation to form isobutylene gas or by reacting with scavengers if present.[4] For this particular substrate, the risk of side reactions from the tert-butyl cation is low due to the absence of highly nucleophilic functional groups (like tryptophan or methionine moieties).[6]

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_protonation Step 1: Protonation cluster_cleavage Step 2: Cleavage cluster_decarboxylation Step 3: Decarboxylation cluster_final Step 4: Salt Formation Start 1-Boc-4-Morpholin-4-ylmethyl-piperidine Protonated Protonated Carbamate Start->Protonated CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Loss of t-Bu⁺ tBu tert-butyl cation Amine Free Amine (4-(Morpholinomethyl)piperidine) CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 Loss of CO₂ FinalProduct Amine TFA Salt Amine->FinalProduct TFA_H H⁺ (from TFA) TFA_H->Start TFA_H2 H⁺ (from TFA) TFA_H2->Amine

Caption: Acid-catalyzed mechanism of Boc deprotection.

Detailed Experimental Protocol

This protocol provides a standard and reliable method for the deprotection of 1-Boc-4-Morpholin-4-ylmethyl-piperidine on a laboratory scale.

Materials and Equipment
Reagents Equipment
1-Boc-4-Morpholin-4-ylmethyl-piperidineRound-bottom flask
Trifluoroacetic acid (TFA), reagent gradeMagnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce bath
Saturated aqueous sodium bicarbonate (NaHCO₃)Rotary evaporator (Rotovap)
Brine (saturated aqueous NaCl)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Standard glassware (beakers, flasks)
Ethyl acetate (EtOAc) for extractionpH paper or pH meter
Step-by-Step Procedure

The overall workflow involves reaction setup, monitoring, and then work-up to isolate either the amine salt or the free amine.

Caption: Experimental workflow for Boc deprotection.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the 1-Boc-4-Morpholin-4-ylmethyl-piperidine in anhydrous DCM to a concentration of 0.1–0.5 M.[7]

    • Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C. The initial cooling helps to control any potential exotherm upon acid addition.[7]

  • Acid Addition:

    • Slowly, add TFA to the stirred solution. A common and effective ratio is a 1:1 mixture of TFA to DCM (v/v), resulting in a 50% TFA concentration.[7][8] For substrates that are more sensitive, a lower concentration (e.g., 20-25% TFA in DCM) can be used.[7]

  • Reaction Progress:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue to stir the mixture. The reaction is typically complete within 30 minutes to 2 hours.[6][7]

    • Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9]

      • TLC Analysis: Spot the reaction mixture on a silica gel plate against a spot of the starting material. The deprotected amine product is significantly more polar and will have a much lower Rf value (it will travel a shorter distance up the plate). Staining with ninhydrin can be used to visualize the product as a colored spot, confirming the presence of a primary or secondary amine.[9]

  • Work-up and Isolation:

    • Option A: Isolation of the Amine Trifluoroacetate Salt

      • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[7]

      • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM two to three times.[6][7]

      • The resulting crude product is the trifluoroacetate salt of 4-(Morpholinomethyl)piperidine, which can often be used directly in subsequent steps without further purification.

    • Option B: Isolation of the Free Amine

      • After removing the bulk of the solvent and TFA via rotary evaporation, dissolve the oily residue in an organic solvent such as ethyl acetate or DCM.[7][9]

      • Transfer the solution to a separatory funnel and carefully wash it with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur, so vent the funnel frequently. Check the aqueous layer with pH paper to ensure it is basic (pH > 8).

      • Wash the organic layer with brine to remove residual water and salts.[7]

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected free amine, 4-(Morpholinomethyl)piperidine.[7][9]

Data and Troubleshooting

Typical Reaction Parameters

The conditions below are a general guide and may require optimization for specific scales or purity requirements.

ParameterTypical Range / ValueRationale / Notes
Substrate Conc. 0.1 - 0.5 M in DCMEnsures good solubility and reaction kinetics. Higher concentrations may be possible but could lead to issues.[7]
TFA Concentration 20% - 50% (v/v in DCM)50% is robust and fast for most substrates.[7][8] Lower concentrations can be used for more sensitive molecules.
Temperature 0 °C to Room TemperatureThe reaction is initiated at 0 °C to control the initial exotherm and then allowed to proceed at ambient temp.[7]
Reaction Time 30 minutes - 2 hoursMost reactions are complete in under an hour. Progress should always be confirmed by TLC or LC-MS.[6][7]
Troubleshooting Guide
Issue Possible Cause Suggested Solution
Incomplete Reaction Insufficient reaction time or acid concentration.Extend the reaction time and continue monitoring. If still slow, consider increasing the TFA concentration.[6]
Emulsion during Work-up The amine salt may have partial water solubility.Add more brine to the aqueous layer to "salt out" the organic product. If the problem persists, consider a different extraction solvent.
Low Yield of Free Amine Product loss during the basic wash.Ensure the aqueous layer is sufficiently basic to fully deprotonate the amine. Perform multiple extractions with the organic solvent.

Safety Precautions

Working with trifluoroacetic acid requires strict adherence to safety protocols due to its hazardous nature.

  • Corrosivity: TFA is a strong, corrosive acid that can cause severe skin and eye burns upon contact.[10][11][12] It is also extremely destructive to the tissues of the mucous membranes and upper respiratory tract if inhaled.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, splash goggles, and acid-resistant gloves (double-gloving is recommended).[11][13][14]

  • Engineering Controls: All manipulations involving TFA must be performed in a properly functioning chemical fume hood to prevent inhalation of vapors.[13]

  • Spills: In case of a spill, evacuate the area and neutralize the acid with a suitable agent like sodium bicarbonate before cleaning up.

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10][11][13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[11][13]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10][11]

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

  • Hazard Summary: Trifluoroacetic Acid. New Jersey Department of Health. [Link]

  • Standard Operation Procedures for Working with Trifluoroacetic Acid at Amherst College. Amherst College. [Link]

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Safety Data Sheet: Trifluoroacetic acid D. Carl ROTH. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • A mild method for the selective deprotection of the N-Boc group. Royal Society of Chemistry. [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-Boc-4-Morpholin-4-ylmethyl-piperidine in Synthetic Chemistry and Drug Discovery

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. 1-Boc-4-morpholin-4-ylmethyl-piperidine has emerged as a significant intermediate, embodying the principles of privileged structure-based design. This bifunctional molecule integrates three key structural motifs:

  • A piperidine ring , a ubiquitous scaffold in pharmaceuticals known for conferring favorable pharmacokinetic properties.[1][2]

  • A morpholine moiety , which often improves aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor.[1][3]

  • A tert-butyloxycarbonyl (Boc) protecting group , which masks the reactive piperidine nitrogen, allowing for selective transformations at other sites and providing a straightforward deprotection strategy for subsequent functionalization.[4]

This guide provides an in-depth exploration of the applications of 1-Boc-4-morpholin-4-ylmethyl-piperidine, complete with detailed protocols, mechanistic insights, and a discussion of its strategic value for researchers in medicinal chemistry and process development.

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for experimental design and execution. The key properties of 1-Boc-4-morpholin-4-ylmethyl-piperidine are summarized below.

PropertyValueSource
CAS Number 340962-93-8[5]
Molecular Formula C₁₅H₂₈N₂O₃[5]
Molecular Weight 284.39 g/mol [5]
Boiling Point 373.02 °C at 760 mmHg[5]
Density 1.066 g/cm³[5]
Flash Point 179.40 °C[5]
Appearance White Solid[6]

Core Synthetic Utility: A Tale of Two Nitrogens

The synthetic versatility of 1-Boc-4-morpholin-4-ylmethyl-piperidine stems from the differential reactivity of its two nitrogen atoms. The morpholine nitrogen is a tertiary amine and is generally unreactive under conditions used to modify the piperidine core. The key synthetic handle is the Boc-protected secondary amine of the piperidine ring. The Boc group serves as an excellent temporary shield, which can be efficiently removed under acidic conditions to unmask a nucleophilic secondary amine, ready for a wide array of subsequent chemical transformations.

cluster_molecule 1-Boc-4-morpholin-4-ylmethyl-piperidine cluster_reactivity Key Reactive Site N_pip Piperidine N Boc Boc Group N_pip->Boc Protecting Group Piperidine_Ring Piperidine Ring N_pip->Piperidine_Ring Deprotection Acid-Mediated Deprotection Boc->Deprotection Target for Removal CH2_linker CH₂ Linker Piperidine_Ring->CH2_linker Morpholine_Ring Morpholine Ring CH2_linker->Morpholine_Ring N_morph Morpholine N (Tertiary, Stable) Morpholine_Ring->N_morph

Caption: Core structure and reactive site of the building block.

Key Synthetic Protocols

The following sections provide detailed, field-proven protocols for the most common and critical transformations involving this building block.

Protocol 1: Boc Group Deprotection

The removal of the Boc protecting group is the gateway to functionalizing the piperidine scaffold. This procedure utilizes trifluoroacetic acid (TFA), a standard reagent for this transformation that ensures a clean and rapid reaction with volatile byproducts.[7][8]

Rationale: TFA provides a strongly acidic medium that protonates the carbonyl oxygen of the Boc group, initiating its fragmentation into the stable tert-butyl cation, carbon dioxide, and the desired free secondary amine as a trifluoroacetate salt. The use of dichloromethane (DCM) as a solvent ensures the solubility of both the starting material and the reagents.

G start Start: 1-Boc-4-morpholin-4-ylmethyl-piperidine in DCM add_tfa Add TFA (10-20 eq.) at 0°C start->add_tfa stir Stir at Room Temp (1-2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS (Consumption of Starting Material) stir->monitor concentrate Concentrate in vacuo (Remove DCM/TFA) monitor->concentrate Reaction Complete workup Aqueous Workup: Partition between DCM and sat. NaHCO₃ (aq) concentrate->workup extract Extract Aqueous Layer with DCM (3x) workup->extract dry Dry Combined Organics (Na₂SO₄ or MgSO₄) extract->dry finish Filter & Concentrate to yield free amine: 4-(Morpholin-4-ylmethyl)piperidine dry->finish

Caption: Workflow for Boc deprotection.

Detailed Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-Boc-4-morpholin-4-ylmethyl-piperidine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To neutralize the trifluoroacetate salt and isolate the free amine, dissolve the residue in DCM and transfer it to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution carefully until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction: Separate the layers and extract the aqueous phase three times with DCM.

  • Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-(morpholin-4-ylmethyl)piperidine as the final product, which can often be used in the next step without further purification.

Protocol 2: N-Alkylation via Reductive Amination

With the piperidine nitrogen deprotected, it can now serve as a nucleophile. Reductive amination is a robust and widely used method for forming C-N bonds, allowing for the introduction of a vast array of substituents.[9][10][11]

Rationale: This one-pot reaction first involves the formation of an iminium ion intermediate from the secondary amine and a carbonyl compound (aldehyde or ketone). A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), then reduces the iminium ion to the corresponding tertiary amine. STAB is preferred over harsher reagents like sodium borohydride because it is less basic, tolerant of mild acid, and highly selective for iminium ions over carbonyls.[11]

G start Start: 4-(Morpholin-4-ylmethyl)piperidine + Aldehyde/Ketone (1.1 eq) in DCM or DCE add_stab Add STAB (1.5 eq) portion-wise start->add_stab stir Stir at Room Temp (4-16 hours) add_stab->stir monitor Monitor by TLC/LC-MS (Formation of Product) stir->monitor quench Quench with sat. NaHCO₃ (aq) monitor->quench Reaction Complete workup Aqueous Workup: Separate layers, extract aqueous with DCM quench->workup dry Dry Combined Organics (Na₂SO₄) workup->dry purify Filter, Concentrate, & Purify by Flash Chromatography dry->purify finish Isolate Pure N-Substituted Final Product purify->finish

Sources

Application

Advanced N-Alkylation Strategies Featuring the 1-Boc-4-Morpholinomethyl-piperidine Scaffold

An Application Note and Comprehensive Protocol Guide For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract The piperidine and morpholine heterocycles are pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

The piperidine and morpholine heterocycles are privileged structures in modern medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1] The combined 4-morpholinomethyl-piperidine scaffold represents a versatile building block for introducing a sterically defined, basic moiety with a high degree of conformational rigidity. This guide provides a comprehensive overview and detailed protocols for the synthesis and subsequent utilization of this scaffold in N-alkylation reactions. We will first detail the synthesis of the key intermediate, 1-Boc-4-morpholin-4-ylmethyl-piperidine , via reductive amination. Subsequently, we will describe its deprotection and use in further N-alkylation reactions to couple this valuable fragment to a variety of molecular frameworks, a common strategy in the development of novel therapeutics.

Introduction: The Strategic Value of the Piperidine-Morpholine Motif

N-alkylation is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in biologically active compounds.[2][3] The choice of alkylating agent is critical, not only for reaction efficiency but also for the properties it imparts to the final molecule. The 4-morpholinomethyl-piperidine unit is particularly valuable for several reasons:

  • Pharmacokinetic Modulation: The dual basic centers (piperidine and morpholine nitrogens) can be fine-tuned to achieve desired pKa values, influencing solubility, cell permeability, and target engagement.

  • Conformational Rigidity: The piperidine ring introduces a degree of conformational constraint that can pre-organize a molecule into a bioactive conformation, enhancing binding affinity to protein targets.[4] This is a significant advantage over flexible aliphatic linkers.

  • Vector for Molecular Elaboration: This scaffold serves as a robust handle for building molecular complexity, acting as a key linker element in advanced modalities like Proteolysis-Targeting Chimeras (PROTACs).[4]

This document serves as a practical guide, explaining the causality behind experimental choices and providing validated, step-by-step protocols for laboratory application.

Core Synthesis Strategy: Reductive Amination

Reductive amination is the method of choice for synthesizing the target scaffold and for its subsequent use in N-alkylation.[5] It is a highly reliable and controlled one-pot reaction that avoids the over-alkylation often seen with direct alkylation using alkyl halides.[6][7]

The process involves two key steps that occur in sequence in the same reaction vessel:

  • Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine to form an intermediate imine or iminium ion.[8]

  • In Situ Reduction: A mild reducing agent, present in the reaction mixture, selectively reduces the C=N bond of the imine/iminium ion to form the new C-N bond of the target amine.[6]

The key to success is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the intermediate iminium ion.[7][9]

Mechanism: Reductive Amination

The diagram below illustrates the generally accepted mechanism for the reductive amination between an aldehyde and a secondary amine, which is central to the protocols described herein.

Reductive_Amination cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Reduction Aldehyde R-CHO (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R'₂NH Amine R'₂NH (Secondary Amine) Amine->Hemiaminal Iminium R-CH=N⁺R'₂ (Iminium Ion) Hemiaminal->Iminium - H₂O (Acid-catalyzed) Product R-CH₂-NR'₂ (Tertiary Amine) Iminium->Product + [H⁻] Reducer [H⁻] (e.g., NaBH(OAc)₃) Reducer->Product start

Caption: Mechanism of reductive amination with a secondary amine.

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine

This protocol details the foundational reaction to create the key building block via reductive amination of 1-Boc-4-formylpiperidine with morpholine.

Workflow Diagram

Protocol_1 A 1. Combine Reactants - 1-Boc-4-formylpiperidine (1.0 eq) - Morpholine (1.1 eq) - Anhydrous DCE B 2. Stir at Room Temp (10-15 minutes) A->B C 3. Add Reducing Agent - NaBH(OAc)₃ (1.5 eq) (Portion-wise) B->C D 4. Reaction Monitoring - Stir at RT for 4-16h - Monitor by TLC or LC-MS C->D E 5. Aqueous Work-up - Quench with sat. NaHCO₃ - Extract with DCM D->E F 6. Purification - Dry (Na₂SO₄), filter, concentrate - Column chromatography (if needed) E->F G Final Product 1-Boc-4-morpholin-4-ylmethyl-piperidine F->G

Caption: Workflow for the synthesis of the target scaffold.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (10 mmol scale)Moles (mmol)Equivalents
1-Boc-4-formylpiperidine213.282.13 g10.01.0
Morpholine87.120.96 mL (958 mg)11.01.1
Sodium Triacetoxyborohydride211.943.18 g15.01.5
1,2-Dichloroethane (DCE), Anhyd.-50 mL--
Dichloromethane (DCM)-~100 mL--
Sat. aq. NaHCO₃-~50 mL--
Anhydrous Na₂SO₄-As needed--

Step-by-Step Procedure

  • Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-4-formylpiperidine (1.0 eq, 2.13 g).

  • Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous 1,2-dichloroethane (DCE, 50 mL) and stir to dissolve. Add morpholine (1.1 eq, 0.96 mL) via syringe. Stir the solution at room temperature for 15 minutes to pre-form the iminium intermediate.[4]

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB, 1.5 eq, 3.18 g) to the stirring solution in three portions over 5 minutes. The addition may be slightly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 4 to 16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~50 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Boc Deprotection to Unmask the Piperidine Nitrogen

The Boc group is an acid-labile protecting group.[10] Its removal is necessary to enable further N-alkylation at the piperidine nitrogen. Trifluoroacetic acid (TFA) is commonly used for this purpose as it allows for clean and efficient deprotection at room temperature.[11]

Step-by-Step Procedure

  • Setup: Dissolve the purified 1-Boc-4-morpholin-4-ylmethyl-piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration).

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC/LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product will be the TFA salt of the amine.

  • Neutralization: To obtain the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 4-(morpholin-4-ylmethyl)piperidine .

Protocol 3: N-Alkylation using the Deprotected Scaffold

With the piperidine nitrogen now available, the entire 4-morpholinomethyl-piperidine fragment can be coupled to a molecule of interest (e.g., an aryl halide via Buchwald-Hartwig amination or an aldehyde/ketone via a second reductive amination). The following protocol details a general reductive amination.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
4-(morpholin-4-ylmethyl)piperidine198.311.2
Substrate (R-CHO or R₂C=O)Variable1.0
Sodium Triacetoxyborohydride211.941.5 - 2.0
1,2-Dichloroethane (DCE), Anhyd.--
Acetic Acid (optional catalyst)60.050.1 - 1.0

Step-by-Step Procedure

  • Setup: In a dry flask under an inert atmosphere, dissolve your aldehyde or ketone substrate (1.0 eq) in anhydrous DCE.

  • Amine Addition: Add the deprotected scaffold, 4-(morpholin-4-ylmethyl)piperidine (1.2 eq). If your substrate is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[12]

  • Reduction: Stir for 15 minutes, then add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise.

  • Reaction & Monitoring: Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion

The 1-Boc-4-morpholinomethyl-piperidine scaffold is a powerful tool in the arsenal of the medicinal chemist. By leveraging a robust and scalable reductive amination protocol for its synthesis, followed by a straightforward deprotection and subsequent N-alkylation, researchers can efficiently incorporate this valuable fragment into complex molecules. The protocols detailed in this guide provide a validated, reliable pathway for accessing and utilizing this motif, enabling the exploration of new chemical space and accelerating the development of next-generation therapeutics.

References

  • Friis, S. D., & Toste, F. D. (2021). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 12(1), 1-9. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]

  • Medley, J. W., & Liu, F. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Available at: [Link]

  • Mondal, S., & Bhaumik, A. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Reductive amination. Available at: [Link]

  • Caires, F. J., & Clososki, G. C. (2026). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. RSC Publishing. Available at: [Link]

  • Peng, J., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry, 86(4), 3385–3395. Available at: [Link]

  • ResearchGate. (n.d.). N‐alkylation of (hetero) aromatic amines utilizing (hetero) aromatic and aliphatic alcohols. Available at: [Link]

  • Zhu, Y., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4085–4103. Available at: [Link]

  • Feroci, M., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 26(10), 2988. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Reddy, T. J., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 9(18), 3507–3510. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • MDPI. (2022). N-Dealkylation of Amines. Available at: [Link]

  • Bender, A. M., et al. (2015). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 25(22), 5259–5262. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. Available at: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(50), 9652-9656. Available at: [Link]

  • Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • Potkin, V. I., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Pharmaceuticals, 15(9), 1118. Available at: [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Authored by: Senior Application Scientist, Chemical Process R&D Abstract This document provides a comprehensive guide for the scale-up synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine, a key intermediate in pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist, Chemical Process R&D

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine, a key intermediate in pharmaceutical development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, scalable, and efficient synthetic methodologies. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile anchor for introducing diverse functional groups to explore structure-activity relationships (SAR).[1][2] Specifically, 1-Boc-4-morpholin-4-ylmethyl-piperidine is a valuable building block in the synthesis of a variety of biologically active molecules.[3][4] The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the piperidine nitrogen, while the morpholinomethyl substituent at the 4-position offers a key pharmacophore for interaction with biological targets.

Comparative Analysis of Synthetic Routes

Several synthetic strategies can be envisioned for the construction of 1-Boc-4-morpholin-4-ylmethyl-piperidine. The optimal choice for a scale-up campaign depends on factors such as cost of starting materials, reaction efficiency, ease of purification, and overall process safety. Two primary and highly effective routes are reductive amination and nucleophilic substitution.

Synthetic Route Starting Materials Key Reagents Advantages Disadvantages
Reductive Amination 1-Boc-4-formylpiperidine, MorpholineSodium triacetoxyborohydrideHigh yield, one-pot procedure, mild reaction conditions.Aldehyde starting material can be prone to oxidation.
Nucleophilic Substitution 1-Boc-4-(halomethyl)piperidine, MorpholineBase (e.g., K₂CO₃, Et₃N)Readily available starting materials, straightforward reaction.Potential for over-alkylation, may require higher temperatures.

For the purposes of these application notes, we will focus on the reductive amination pathway due to its superior efficiency and mild conditions, which are highly desirable for large-scale production.

Recommended Scale-Up Synthesis: Reductive Amination

The core of this synthetic strategy is a one-pot reductive amination of 1-Boc-4-formylpiperidine with morpholine, utilizing sodium triacetoxyborohydride as the reducing agent. This method is highly selective for the iminium ion intermediate, minimizing side reactions.[5]

3.1. Chemical Reaction Scheme

G cluster_0 Reductive Amination 1-Boc-4-formylpiperidine 1-Boc-4-formylpiperidine Reaction Reaction 1-Boc-4-formylpiperidine->Reaction Morpholine Morpholine Morpholine->Reaction 1-Boc-4-morpholin-4-ylmethyl-piperidine 1-Boc-4-morpholin-4-ylmethyl-piperidine Reaction->1-Boc-4-morpholin-4-ylmethyl-piperidine Sodium triacetoxyborohydride Dichloromethane

Caption: Reductive amination workflow.

3.2. Detailed Experimental Protocol

Materials:

  • 1-Boc-4-formylpiperidine

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel of appropriate size, add 1-Boc-4-formylpiperidine (1.0 equivalent) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Amine Addition: To the stirred solution, add morpholine (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30-60 minutes, monitoring the internal temperature to maintain it below 30 °C. The addition can be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 4-6 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10% of the initial DCM volume).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.

3.3. In-Process Controls and Validation
  • Reaction Monitoring: Regular analysis by TLC or LC-MS is crucial to determine the reaction endpoint and to ensure complete consumption of the starting aldehyde.

  • Purity Assessment: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR and Mass Spectrometry.

Safety and Handling Considerations
  • Sodium triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry, well-ventilated area.

  • Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. All operations should be conducted within a certified fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting
Issue Potential Cause Recommended Solution
Incomplete reaction Insufficient reducing agent or reaction time.Add an additional portion of sodium triacetoxyborohydride and continue to monitor the reaction.
Low yield Incomplete iminium ion formation; moisture in the reaction.Ensure anhydrous conditions and allow sufficient time for iminium ion formation before adding the reducing agent.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize reaction conditions to drive the reaction to completion. Consider an alternative purification method such as crystallization.
Conclusion

The reductive amination protocol detailed in this document provides a robust and scalable method for the synthesis of 1-Boc-4-morpholin-4-ylmethyl-piperidine. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers and process chemists can confidently and efficiently produce this valuable intermediate for pharmaceutical research and development.

References
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. (URL: [Link])

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC. (URL: [Link])

  • 1-Boc-4-AP - Wikipedia. (URL: [Link])

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (URL: [Link])

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL: [Link])

  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. (URL: [Link])

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (URL: [Link])

  • A convenient synthesis of N-Boc-4-formylpiperidine | Request PDF - ResearchGate. (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • WO2017213245A1 - Method for producing 4-(piperidin-4-yl)
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (URL: [Link])

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • 1-Boc-4-Morpholin-4-ylMethyl-piperidine — Chemical Substance Information - NextSDS. (URL: [Link])

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Synthesis of Morpholine-Piperidine Pharmacophores Utilizing Boc Protection

Introduction: The Privileged Morpholine-Piperidine Scaffold in Medicinal Chemistry The morpholine-piperidine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Morpholine-Piperidine Scaffold in Medicinal Chemistry

The morpholine-piperidine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The constituent piperidine ring often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the morpholine moiety can improve these properties further and introduce key hydrogen bond accepting features.[4][5] The strategic combination of these two heterocycles can lead to compounds with potent and selective activities across various therapeutic areas, including oncology, neuroscience, and infectious diseases.[6][7][8]

This guide provides a comprehensive overview of a robust synthetic strategy for the preparation of morpholine-piperidine pharmacophores, with a central focus on the strategic application of the tert-butyloxycarbonyl (Boc) protecting group. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols, and offer insights into potential challenges and optimization strategies.

The Strategic Role of Boc Protection in Morpholine-Piperidine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of amine-containing molecules.[9] Its widespread use is attributed to its stability under a broad range of reaction conditions, including exposure to nucleophiles and basic hydrolysis, and its facile and selective removal under acidic conditions.[9][10]

In the context of morpholine-piperidine synthesis, the Boc group serves several critical functions:

  • Modulation of Reactivity: By temporarily masking the nucleophilicity of the piperidine nitrogen, the Boc group allows for selective functionalization at other positions of the molecule.

  • Prevention of Side Reactions: It prevents unwanted N-alkylation or other side reactions that could occur if the piperidine nitrogen were left unprotected during subsequent synthetic steps.

  • Enhancement of Solubility: The lipophilic nature of the Boc group often improves the solubility of intermediates in organic solvents, facilitating purification by chromatography.

The choice of Boc protection is therefore a strategic decision that enables a more controlled and efficient synthetic route towards the desired morpholine-piperidine pharmacophore.

Overall Synthetic Workflow

The synthesis of a morpholine-piperidine pharmacophore from a piperidine precursor can be conceptualized as a multi-step process that leverages the protective and directing capabilities of the Boc group. The general workflow is outlined below:

Synthetic Workflow Start Piperidine Precursor Boc_Protection Boc Protection of Piperidine Nitrogen Start->Boc_Protection Functionalization Functionalization of Boc-Protected Intermediate Boc_Protection->Functionalization Morpholine_Formation Intramolecular Cyclization to Form Morpholine Ring Functionalization->Morpholine_Formation Boc_Deprotection Boc Deprotection Morpholine_Formation->Boc_Deprotection Final_Product Morpholine-Piperidine Pharmacophore Boc_Deprotection->Final_Product

A high-level overview of the synthetic strategy.

Experimental Protocols

Protocol 1: N-Boc Protection of a Piperidine Precursor

This protocol describes the protection of a commercially available piperidine derivative, 4-hydroxypiperidine, using di-tert-butyl dicarbonate (Boc)₂O.

Rationale: The reaction introduces the Boc protecting group onto the piperidine nitrogen, rendering it non-nucleophilic for subsequent transformations. The use of a mild base like potassium carbonate is sufficient to neutralize the acidic byproduct formed during the reaction.[11][12] Dichloromethane is a common solvent choice due to its ability to dissolve both the starting material and the Boc anhydride.[13]

Step-by-Step Protocol:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM, 0.5 M), add potassium carbonate (1.5 eq.).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in DCM dropwise over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to afford the crude N-Boc-4-hydroxypiperidine.

  • The crude product can be purified by recrystallization or column chromatography.

ParameterCondition
Starting Material 4-hydroxypiperidine
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)
Base Potassium Carbonate (K₂CO₃)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Work-up Aqueous wash and extraction
Protocol 2: Formation of the Morpholine Ring via Intramolecular Cyclization

This protocol details the formation of the morpholine ring from N-Boc-4-hydroxypiperidine through an intramolecular Williamson ether synthesis. This involves converting the hydroxyl group into a better leaving group followed by cyclization. A more direct approach, the Mitsunobu reaction, is also presented as an alternative.[14][15]

Method A: Two-Step Intramolecular Williamson Ether Synthesis

Rationale: This classic method involves the activation of the hydroxyl group as a tosylate, a good leaving group, followed by intramolecular nucleophilic attack by the deprotonated alcohol to form the ether linkage of the morpholine ring.

Step-by-Step Protocol:

  • Tosylation:

    • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

  • Intramolecular Cyclization:

    • Dissolve the tosylated intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Method B: One-Pot Mitsunobu Reaction

Rationale: The Mitsunobu reaction provides an efficient one-pot method for the intramolecular cyclization, converting the alcohol into a good leaving group in situ.[14][16] This reaction proceeds with inversion of configuration at the stereocenter if one is present.[14]

Step-by-Step Protocol:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by column chromatography to separate the desired morpholine-piperidine product from triphenylphosphine oxide and the hydrazine byproduct.

ParameterMethod A (Williamson)Method B (Mitsunobu)
Key Reagents p-TsCl, NaHPPh₃, DEAD/DIAD
Solvent DCM, THFTHF
Temperature 0 °C to RT0 °C to RT
Number of Steps TwoOne
Key Byproducts SaltsTriphenylphosphine oxide, Hydrazine derivative
Protocol 3: Boc Deprotection to Yield the Final Pharmacophore

This final step removes the Boc protecting group to reveal the free secondary amine of the piperidine ring, yielding the target morpholine-piperidine pharmacophore.

Rationale: The Boc group is labile to acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method for Boc deprotection.[17][18] An alternative is using HCl in an organic solvent like dioxane.[9]

Boc Deprotection Mechanism cluster_0 Mechanism of Boc Deprotection Boc_Amine N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation + H⁺ Carbocation_Formation Formation of tert-butyl cation Protonation->Carbocation_Formation Loss of tert-butyl cation Carbamic_Acid Carbamic Acid Intermediate Carbocation_Formation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation - CO₂ Final_Amine Deprotected Amine Decarboxylation->Final_Amine

Mechanism of acid-catalyzed Boc deprotection.

Step-by-Step Protocol:

  • Dissolve the Boc-protected morpholine-piperidine intermediate (1.0 eq.) in DCM (0.2 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[17]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in water and basify to pH 9-10 with a saturated aqueous solution of NaHCO₃ or 1M NaOH.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the final morpholine-piperidine pharmacophore. Further purification by chromatography or crystallization may be necessary.[17]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Boc Protection Sterically hindered or electronically deactivated piperidine. Hydrolyzed (Boc)₂O.Increase equivalents of (Boc)₂O to 1.2-1.5. Extend reaction time. Ensure fresh (Boc)₂O and anhydrous solvents are used.[13]
Di-Boc Formation Excess (Boc)₂O. Other nucleophilic groups present (e.g., hydroxyl).Use a controlled amount of (Boc)₂O (1.0-1.1 eq.). Perform the reaction at a lower temperature (0 °C) to improve selectivity.[11][13]
Low Yield in Cyclization Inefficient leaving group activation. Steric hindrance.For Williamson synthesis, ensure complete tosylation. For Mitsunobu, pre-forming the betaine by adding DEAD to PPh₃ before the alcohol may improve results.[15]
Incomplete Boc Deprotection Insufficient acid or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor closely by LC-MS.

Conclusion

The strategic use of Boc protection provides a reliable and versatile pathway for the synthesis of complex morpholine-piperidine pharmacophores. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery and development. By understanding the rationale behind each step and anticipating potential challenges, scientists can efficiently construct novel molecular entities for the exploration of new therapeutic frontiers.

References

  • Benchchem. (n.d.). Synthesis of N-Substituted Piperidines from 1-Boc-4-Formyl-4-methylpiperidine: Application Notes and Protocols.
  • Benchchem. (n.d.). Literature review on the synthesis of N-substituted piperidin-4-amines.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25038.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • van der Pijl, F., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(23), 6344-6347.
  • Fairweather, K. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Chilean Chemical Society, 57(2), 1085-1088.
  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. E-Journal of Chemistry, 9(3), 1353-1360.
  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ResearchGate. (n.d.). Example of intramolecular cyclization for morpholine ring formation. Retrieved from [Link]

  • Kumar, S. T., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 61B, 578-584.
  • ResearchGate. (n.d.). Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. Retrieved from [Link]

  • Starr, J. T., & Rai, R. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
  • Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.
  • Nevado, C., et al. (2021).
  • O'Brien, P., & Coldham, I. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(22), 7796-7805.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Baimenov, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043.
  • Guda, M. R., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Stepanov, A. A., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(11), 2345.
  • Benchchem. (n.d.). Morpholine vs. Piperidine: A Comparative Analysis of Bioactivity in Quinoxaline Derivatives.
  • Hughes, D. L. (2001). A Whirlwind Tour of Current Mitsunobu Chemistry. Topics in Current Chemistry, 216, 1-34.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Guda, M. R., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PMC.
  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
  • Baimenov, A., et al. (2024).
  • ResearchGate. (n.d.). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved from [Link]

  • Benchchem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Welcome to the Technical Support Center for the synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of this critical piperidine building block.

The most efficient and widely adopted route for this synthesis is the reductive amination of 1-Boc-4-formylpiperidine with morpholine[1]. While reductive amination is a robust method for C-N bond formation, the choice of reducing agent and reaction conditions is paramount[2]. Sodium triacetoxyborohydride (STAB) is typically the reagent of choice due to its mild nature and high selectivity for iminium ions over aldehydes[3][4]. However, users frequently encounter issues such as over-reduction of the starting aldehyde, incomplete conversion, or workup complications. This guide provides field-proven insights to troubleshoot these challenges.

Visual Workflow: Reaction Pathway

G A 1-Boc-4-formylpiperidine (Aldehyde) F 1-Boc-4-hydroxymethylpiperidine (Alcohol Side Product) A->F Direct Reduction (Premature STAB addition) B Morpholine (Secondary Amine) C Hemiaminal Intermediate D Iminium Ion (Reactive Species) C->D -H2O (Acid Catalysis) E 1-Boc-4-Morpholin-4-ylmethyl-piperidine (Target Product) D->E Reduction (NaBH(OAc)3) AB AB AB->C Condensation (DCE, RT)

Reaction pathway for 1-Boc-4-Morpholin-4-ylmethyl-piperidine synthesis via reductive amination.

Troubleshooting FAQs

Q1: Why is my reaction yielding a large amount of 1-Boc-4-hydroxymethylpiperidine instead of the target amine? A1: This is a classic case of premature reduction. While STAB is highly selective for iminium ions, it can still reduce aldehydes to their corresponding alcohols if the iminium ion formation is too slow[3][4]. Morpholine is a secondary amine, meaning it must form an iminium ion rather than a stable imine[5].

  • Causality & Solution: If STAB is added immediately with the aldehyde and amine, the local concentration of the unreacted aldehyde is high, leading to competitive direct reduction[6]. To prevent this, implement a "pre-incubation" step. Mix 1-Boc-4-formylpiperidine and morpholine in 1,2-dichloroethane (DCE) for 30–60 minutes at room temperature before adding STAB. This allows the hemiaminal to form and dehydrate into the iminium ion, shifting the kinetic pathway toward the desired amine product.

Q2: What is the optimal stoichiometry for this reductive amination? A2: The standard stoichiometry should prioritize the complete consumption of the valuable aldehyde building block.

  • Causality & Solution: Use the aldehyde as the limiting reagent (1.0 equiv). Morpholine should be used in a slight excess (1.05–1.1 equiv) to drive the equilibrium toward the hemiaminal[3]. STAB is typically used in a larger excess (1.4–1.5 equiv) because it is consumed not only by the reduction of the iminium ion but also by trace moisture in the solvent[2][3].

Q3: Should I add acetic acid to catalyze the reaction? A3: For the reaction between 1-Boc-4-formylpiperidine and morpholine, exogenous acetic acid is generally not required and can sometimes be detrimental.

  • Causality & Solution: STAB itself provides a weakly acidic environment due to the acetoxy ligands, which is usually sufficient to catalyze the dehydration of the hemiaminal to the iminium ion[4]. Adding extra acetic acid (often done for ketone substrates) can protonate the morpholine (pKa ~8.3), reducing its nucleophilicity and slowing down the initial condensation step[6]. Only add a catalytic amount of acetic acid (0.1–0.2 equiv) if the reaction stalls.

Q4: How do I resolve emulsions during the aqueous workup? A4: Emulsions are common in this synthesis because both the starting morpholine and the resulting 1-Boc-4-Morpholin-4-ylmethyl-piperidine possess amphiphilic properties and can act as surfactants.

  • Causality & Solution: At neutral pH, the tertiary amine product is partially protonated, increasing its water solubility and surfactant behavior. Quench the reaction with saturated aqueous NaHCO₃, then adjust the pH of the aqueous layer to >10 using 1N NaOH[2]. This fully free-bases the product, driving it into the organic layer (DCM or EtOAc) and breaking the emulsion. Washing with brine before drying over Na₂SO₄ further improves phase separation.

Q5: Can I substitute Sodium Cyanoborohydride (NaBH₃CN) or 4-Methylmorpholine-borane (4-MMB) for STAB? A5: Yes, but with trade-offs. STAB is preferred because it is less toxic than NaBH₃CN (which generates toxic HCN gas upon acidic workup) and generally faster[6]. 4-MMB is a stable, non-pyrophoric alternative that works well in protic solvents, but it often requires an acid activator and may exhibit lower selectivity in some cases[2][5]. See the data table below for a direct comparison.

Data Presentation: Reducing Agent Comparison

Reducing AgentTypical Yield (%)Selectivity (Iminium vs. Carbonyl)Toxicity / Safety ProfileSolvent Compatibility
Sodium Triacetoxyborohydride (STAB) 85 - 95%[2]Very High[4]Moderate (Irritant, moisture sensitive)DCE, THF, Aprotic[3]
Sodium Cyanoborohydride (NaBH₃CN) 80 - 90%[3]High[6]High (Releases toxic HCN gas)MeOH, EtOH, Protic[6]
4-Methylmorpholine-borane (4-MMB) 80 - 92%[2]Moderate to High[5]Low (Stable, non-pyrophoric)[5]Protic & Aprotic[2]

Experimental Protocols

Optimized Step-by-Step Methodology: Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

This protocol is a self-validating system designed to maximize the conversion of 1-Boc-4-formylpiperidine while minimizing the alcohol side-product.

Step 1: Iminium Ion Formation (Pre-incubation)

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-Boc-4-formylpiperidine (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL)[2][4].

  • Add morpholine (1.1 mmol) dropwise to the stirring solution[2].

  • Stir the mixture at room temperature (20–25 °C) for 45 minutes.

    • Causality check: This time allows the secondary amine to condense with the aldehyde and dehydrate into the reactive iminium ion, preventing direct reduction of the aldehyde.

Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes[2]. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. 7. Monitor the reaction via TLC (e.g., 5% MeOH in DCM, Ninhydrin stain). The disappearance of the aldehyde spot confirms completion.

Step 3: Workup and Purification 8. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes[2]. 9. Adjust the pH of the aqueous layer to ~10–11 using 1N NaOH.

  • Causality check: This ensures the tertiary amine product is fully free-based, driving it into the organic phase and breaking any emulsions.

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

  • Purify via silica gel column chromatography (Gradient: 1% to 5% MeOH in DCM) if necessary, though the crude purity is often >90% under these optimized conditions.

References

  • Title : A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source : Sciencemadness.org (Originally J. Org. Chem. 1996) URL :[Link]

  • Title : Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source : Harvard University URL :[Link]

  • Title : Sodium triacetoxyborohydride Source : Organic Chemistry Portal URL :[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Boc-4-Morpholin-4-ylmethyl-piperidine Deprotection

Welcome to the Application Scientist Support Portal. This guide addresses the specific mechanistic and practical challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-(morpholin-4-ylmethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide addresses the specific mechanistic and practical challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from 1-Boc-4-(morpholin-4-ylmethyl)piperidine.

Mechanistic Overview & Diagnostic Workflow

When deprotecting 1-Boc-4-(morpholin-4-ylmethyl)piperidine, researchers frequently report "incomplete conversion" or "low isolated yields." The root cause typically lies in the molecule's dual-nitrogen nature. The morpholine ring contains a basic tertiary amine that acts as an internal acid sink, fundamentally altering the stoichiometry of the reaction.

TroubleshootingWorkflow Start Incomplete Deprotection or Low Yield Detected CheckEq Check Acid Equivalents Used in Reaction Start->CheckEq LowEq < 5 Equivalents CheckEq->LowEq HighEq > 10 Equivalents CheckEq->HighEq FixEq Increase to 10-20 eq (Overcome Morpholine Sink) LowEq->FixEq CheckpH Check Aqueous Workup pH HighEq->CheckpH LowpH pH < 10 (e.g., NaHCO3) CheckpH->LowpH HighpH pH > 12 (e.g., NaOH) CheckpH->HighpH FixpH Basify to pH > 12 (Free-base Diamine) LowpH->FixpH CheckSolvent Consider Alternative Isolation Method HighpH->CheckSolvent FixSolvent Use 4M HCl/Dioxane (Precipitate Salt Directly) CheckSolvent->FixSolvent

Caption: Diagnostic workflow for incomplete Boc deprotection of diamine precursors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LCMS shows a stalled reaction at ~50% conversion. Why isn't the Boc group fully removing? A: The morpholine nitrogen is a basic tertiary amine (pKa ~8.3). When you add an acid like Trifluoroacetic Acid (TFA) or HCl, the morpholine nitrogen is immediately protonated, consuming one full equivalent of your acid. If you are using a standard 1.5 - 3.0 equivalents of acid, the effective acidity of the reaction medium drops drastically. To drive the equilibrium toward the tert-butyl cation release and decarboxylation, you must use a massive [1] (e.g., 10–20 equivalents of TFA, or 4.0 M HCl in dioxane) to overcome this internal buffering effect[2].

Q2: I used 20 equivalents of TFA, and TLC shows no starting material, but my isolated yield is still <20%. Where is my product? A: The product is likely trapped in your aqueous layer. Upon complete deprotection, your product is 4-(morpholin-4-ylmethyl)piperidine—a highly polar diamine. If your standard workup uses saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8), the piperidine nitrogen (pKa ~10.5) remains protonated. You must basify the aqueous layer to pH > 12 using 1M NaOH or 2M K₂CO₃ to fully free-base both nitrogens, allowing the product to partition into the organic phase.

Q3: Can I avoid the aqueous workup entirely to prevent product loss? A: Yes. A highly reliable alternative is to perform the deprotection using [3]. As the reaction proceeds, the resulting diamine dihydrochloride salt will precipitate directly out of the non-polar solvent. You can isolate the product via simple vacuum filtration, bypassing the problematic aqueous extraction entirely.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the causal relationship between acid equivalents, workup pH, and the final isolated yield of the diamine product.

Acid ReagentEquivalentsSolventTimeWorkup pHConversion (LCMS)Isolated Yield
TFA2.0 eqDCM12 h8.0~45%<10%
TFA10.0 eqDCM2 h8.0>99%15%
TFA10.0 eqDCM2 h12.0>99%85%
4M HCl10.0 eqDioxane1 hN/A (Filtered)>99%92%

Self-Validating Experimental Protocols

Protocol A: High-Excess TFA Deprotection with pH-Controlled Extraction

Causality: Uses a 10-fold excess of TFA to saturate the morpholine sink, followed by a high-pH workup to ensure the diamine is fully neutral for extraction.

  • Dissolution: Dissolve 1-Boc-4-(morpholin-4-ylmethyl)piperidine (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (5.0 mL) and cool to 0 °C in an ice bath.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) (10.0 eq, 10.0 mmol). Self-validation: The solution will exhibit a mild exotherm as the tertiary morpholine nitrogen protonates.

  • Deprotection: Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC (Ninhydrin stain).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the majority of excess TFA and DCM.

  • Basification (Critical Step): Dissolve the crude oil in 10 mL of deionized water. Slowly add 2M aqueous NaOH dropwise until the pH indicator paper reads strictly > 12. Self-validation: The solution will transition from clear to cloudy as the free-base diamine crashes out of the aqueous phase.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free diamine.

Protocol B: Anhydrous HCl/Dioxane Precipitation (Preferred Method)

Causality: Leverages the insolubility of the diamine dihydrochloride salt in dioxane to drive the reaction forward and eliminate the need for aqueous extraction, completely bypassing the pH-partitioning issue.

  • Dissolution: Dissolve the starting material (1.0 eq, 1.0 mmol) in a minimal amount of anhydrous methanol (1.0 mL) to ensure complete homogeneity.

  • Acidification: Add a commercially available solution of 4.0 M HCl in 1,4-dioxane (10.0 equivalents, 2.5 mL) at room temperature.

  • Precipitation: Stir vigorously for 1-2 hours. Self-validation: A white precipitate (the dihydrochloride salt of the product) will begin to form within 15-30 minutes, visually confirming the progress of the deprotection.

  • Isolation: Dilute the suspension with 10 mL of cold anhydrous diethyl ether to maximize the precipitation of the salt.

  • Filtration: Filter the solid over a sintered glass frit, wash the filter cake with cold diethyl ether (2 x 5 mL), and dry under high vacuum to afford the pure 4-(morpholin-4-ylmethyl)piperidine dihydrochloride.

References

  • Kent, S. B. H., et al. "Accelerated chemical synthesis of peptides and small proteins." Proceedings of the National Academy of Sciences, 2008. URL:[Link]

  • Ou, M., et al. "Novel Biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity." Biomacromolecules, 2008. URL:[Link]

Troubleshooting

Best purification and chromatography methods for 1-Boc-4-Morpholin-4-ylmethyl-piperidine

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-Boc-4-Morpholin-4-ylmethyl-piperidine. The unique bifunctional nature of this molecule, con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-Boc-4-Morpholin-4-ylmethyl-piperidine. The unique bifunctional nature of this molecule, containing both a labile Boc-protecting group and basic tertiary amine centers, presents specific challenges during purification. This document provides in-depth, field-proven methodologies and troubleshooting advice to ensure the successful isolation of this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of 1-Boc-4-Morpholin-4-ylmethyl-piperidine by standard silica gel chromatography so challenging?

The primary difficulty arises from strong, undesirable interactions between the basic tertiary amine moieties (in the morpholine and the linker) and the acidic surface of standard silica gel.[1][2] Silica gel is covered in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5) and readily interact with basic compounds.[2] This acid-base interaction leads to several common problems:

  • Severe Peak Tailing: The compound adsorbs strongly and elutes slowly and unevenly, resulting in broad, tailing peaks.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly that it does not elute from the column at all, leading to significant yield loss.[2]

  • On-Column Degradation: The acidic nature of the silica can potentially catalyze the removal of the acid-sensitive Boc (tert-butoxycarbonyl) protecting group, generating a highly polar, unprotected amine impurity.

Q2: What are the most effective purification strategies for this compound?

The optimal strategy depends on the impurity profile, the scale of the reaction, and the physical state of your crude product. The three primary methods are:

  • Modified Flash Column Chromatography: This is the most common and versatile method. Success hinges on neutralizing the acidic silica surface, either by modifying the mobile phase or by using a different stationary phase altogether.[1][2]

  • Aqueous Acid-Base Extraction: An excellent and scalable workup technique to remove non-basic or weakly basic impurities before chromatography.[3][4]

  • Recrystallization: If your crude product is a solid, recrystallization can be a highly effective final purification step to achieve excellent purity.[5]

Q3: How can I optimize my normal-phase flash chromatography protocol?

To counteract the issues described in Q1, you must mitigate the acid-base interactions.

  • Mobile Phase Modification: The most straightforward approach is to add a small amount of a competing amine to your mobile phase.[1] Triethylamine (TEA) is the most common choice, typically added at 0.5-2% (v/v) to the solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). The TEA is a stronger base than the product and effectively "neutralizes" the active silanol sites on the silica, allowing your compound to elute symmetrically.[2]

  • Alternative Stationary Phases: Instead of standard silica, consider using a stationary phase with a less acidic or basic surface.[2][6]

    • Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic analytes and prevents strong adsorption.

    • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

Q4: What are the most likely impurities to be present in my crude sample?

Common impurities often stem from the synthetic route, which typically involves reductive amination of 1-Boc-4-piperidone with morpholine. Potential impurities include:

  • Unreacted Starting Materials: Residual 1-Boc-4-piperidone or morpholine.

  • Reducing Agent Byproducts: Borohydride salts or other residues from the reduction step.

  • Boc-Deprotected Product: The free amine, 4-(Morpholin-4-ylmethyl)piperidine, can form if the compound is exposed to acidic conditions during workup or chromatography.[7]

  • N-Oxide Formation: Tertiary amines can be susceptible to air oxidation, forming the corresponding N-oxide, which is significantly more polar.[4][8]

Q5: My product is a solid. Is recrystallization a viable purification method?

Absolutely. If you can obtain a solid crude product, recrystallization is an excellent method for removing small amounts of impurities. The key is finding a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. For piperidine derivatives, common solvent systems include:

  • Ethanol[5][9]

  • Ethanol-ethyl acetate mixtures[5]

  • Dichloromethane/Hexanes

  • Ethyl Acetate/Hexanes

A small-scale solvent screen is highly recommended to identify the optimal conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Severe peak tailing or no elution from silica column. Strong acid-base interaction between the tertiary amines and acidic silanol groups on the silica surface.[1][2]Primary: Add 1-2% triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH or EtOAc/Hexanes). Ensure the column is equilibrated with the TEA-containing eluent before loading the sample. Alternative: Switch to an amine-functionalized silica column or a basic alumina column.[2]
Product appears to be degrading on the column (new, more polar spot on TLC). The acidic silica surface is likely cleaving the acid-labile Boc protecting group.[7]Immediately switch to a less acidic purification method. Use a mobile phase containing TEA or switch to a neutral/basic stationary phase like alumina or amine-silica. Avoid any acidic washes in the workup.
An emulsion has formed during the aqueous acid-base workup. The amine product can act as a surfactant, stabilizing the interface between the organic and aqueous layers.[3]Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion.[3][4] Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
Product is an oil that won't solidify for recrystallization. The product may be inherently an oil at room temperature, or it may contain impurities that are preventing crystallization.Purification: First, purify the oil by flash chromatography using the methods described above. Salt Formation: Convert the purified free base into a salt (e.g., hydrochloride or tartrate). Amine salts are often crystalline solids with sharp melting points and can be easier to recrystallize.[6]

Purification Protocols & Data

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

purification_workflow cluster_start Initial Assessment cluster_workup Aqueous Workup cluster_purification Primary Purification cluster_end Final Product start Crude Reaction Mixture (Analyze by TLC/LCMS) acid_base Perform Acid-Base Extraction? (To remove non-basic impurities) start->acid_base extract_yes 1. Dissolve in EtOAc 2. Wash with 1M HCl (aq) 3. Basify aqueous layer (NaOH) 4. Back-extract with EtOAc acid_base->extract_yes Yes extract_no Proceed with Crude Organic Extract acid_base->extract_no No is_solid Is Product a Solid? extract_yes->is_solid extract_no->is_solid recrystallize Attempt Recrystallization (e.g., from EtOAc/Hexanes) is_solid->recrystallize Yes chromatography Flash Column Chromatography (See Table 1 for conditions) is_solid->chromatography No / Impure product_solid Pure Crystalline Solid recrystallize->product_solid product_oil Pure Oil chromatography->product_oil

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 1-Boc-4-(morpholinomethyl)piperidine Coupling Reactions

Introduction The successful coupling of 1-Boc-4-(morpholinomethyl)piperidine with carboxylic acids is a critical step in the synthesis of numerous pharmaceutical candidates. However, the inherent steric hindrance of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The successful coupling of 1-Boc-4-(morpholinomethyl)piperidine with carboxylic acids is a critical step in the synthesis of numerous pharmaceutical candidates. However, the inherent steric hindrance of this secondary amine often leads to sluggish reactions and a variety of side products, complicating purification and reducing overall yield.[1][2] This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and minimize these side reactions. By understanding the underlying mechanisms and implementing optimized protocols, you can significantly improve the efficiency and outcome of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the coupling of 1-Boc-4-(morpholinomethyl)piperidine and offers practical solutions.

Q1: My coupling reaction is very slow or stalls completely. What are the likely causes?

A1: The primary reason for slow or incomplete reactions with this substrate is steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, combined with the substituent at the 4-position, physically obstructs the approach of the activated carboxylic acid.[1][2]

  • Troubleshooting Steps:

    • Evaluate Your Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be insufficient.[1] Consider switching to more potent phosphonium (e.g., PyAOP, PyBOP) or aminium/uronium salt-based reagents (e.g., HATU, HBTU).[1][3][4]

    • Optimize Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. However, be cautious as this can also increase the risk of side reactions like epimerization if a chiral carboxylic acid is used.[1][5]

    • Extend Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction by TLC or LC-MS and allow it to proceed for 24 hours or longer if necessary.[1]

Q2: I'm observing a significant amount of an N-acylurea byproduct. How can I prevent this?

A2: The formation of an N-acylurea is a classic side reaction when using carbodiimide coupling reagents (e.g., DCC, EDC).[6][7] It occurs when the highly reactive O-acylisourea intermediate rearranges into the more stable, unreactive N-acylurea.[6][8] This side reaction is particularly prevalent in polar aprotic solvents like DMF.[8]

  • Mitigation Strategies:

    • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial.[7][9][10] These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement.[7]

    • Solvent Choice: Solvents with lower dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[6]

    • Alternative Reagents: Switching to phosphonium or aminium/uronium salt-based reagents, which do not form an O-acylisourea intermediate, will eliminate this side product.[3]

Q3: My chiral carboxylic acid is epimerizing during the coupling reaction. What can I do to maintain stereochemical integrity?

A3: Epimerization, the inversion of stereochemistry at the alpha-carbon of an amino acid, is a significant concern, often proceeding through an oxazolone intermediate.[5][11] This is promoted by strong bases and elevated temperatures.[5]

  • Strategies for Minimizing Epimerization:

    • Choice of Coupling Reagent: Modern onium salt-based reagents like HATU, HCTU, or COMU are highly effective at suppressing epimerization due to their promotion of rapid amide bond formation, which outcompetes the rate of oxazolone formation.[5] Reagents incorporating HOAt, such as HATU and PyAOP, are particularly effective.[4]

    • Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] For highly sensitive substrates, a weaker base such as N-methylmorpholine (NMM) may be beneficial.[5]

    • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit in the activated state with the coupling reagent and base for an extended period before adding the amine. A longer pre-activation time increases the opportunity for oxazolone formation.[5]

    • Reaction Temperature: Perform the coupling at room temperature or below. Avoid elevated temperatures unless absolutely necessary for a particularly challenging coupling.[5]

Q4: I am seeing a byproduct that appears to be a result of the coupling reagent reacting with my amine. How is this possible?

A4: This side reaction, known as guanidinylation, can occur when using aminium/uronium-based coupling reagents like HATU or HBTU.[12] The reagent itself can react with the free amine of your piperidine derivative, forming an unreactive guanidinium species and terminating the desired reaction.[12]

  • Prevention:

    • Stoichiometry: Use equimolar amounts of the coupling reagent relative to the carboxylic acid to prevent excess reagent from reacting with the amine.[3]

    • Pre-activation: Pre-activating the carboxylic acid with the coupling reagent before adding the 1-Boc-4-(morpholinomethyl)piperidine can minimize this side reaction.[12]

    • Switch to Phosphonium Reagents: Phosphonium-based reagents like PyBOP and PyAOP do not have this liability and cannot react with the free amino group.[3]

Visualizing Reaction Pathways

To better understand the desired reaction and potential pitfalls, the following diagrams illustrate the key chemical transformations.

Amide Coupling Pathways cluster_desired Desired Amide Formation cluster_side Common Side Reactions Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Product Desired Amide Activated_Intermediate->Product + Amine N_Acylurea N-Acylurea (from Carbodiimides) Activated_Intermediate->N_Acylurea Rearrangement Epimerized_Product Epimerized Product (from Chiral Acids) Activated_Intermediate->Epimerized_Product + Amine (via Oxazolone) Amine 1-Boc-4-(morpholinomethyl)piperidine Guanidinium_Byproduct Guanidinium Byproduct (from Aminium Reagents) Amine->Guanidinium_Byproduct + Excess Aminium Reagent

Caption: Desired vs. Side Reaction Pathways.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for successfully coupling sterically hindered amines. The following table provides a comparison of commonly used reagents.

Reagent ClassExamplesProsCons
Carbodiimides DCC, EDC, DICCost-effective.Prone to N-acylurea formation and epimerization; often inefficient for hindered couplings.[1][6][7][9]
Phosphonium Salts PyBOP, PyAOPHighly effective for hindered couplings; low epimerization; no guanidinylation side reaction.[1][4]Higher cost; PyAOP contains potentially explosive HOAt.[1][13]
Aminium/Uronium Salts HBTU, HATU, HCTUHigh reactivity; good for hindered couplings; suppresses epimerization.[1][3][9]Can cause guanidinylation of the amine if used in excess.[1][12]

Optimized Experimental Protocols

The following protocols are provided as a starting point for the efficient coupling of 1-Boc-4-(morpholinomethyl)piperidine.

Protocol 1: General Procedure using HATU

This protocol is a robust starting point for many sterically hindered couplings.

  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5-10 minutes.

  • Base Addition: Add DIPEA (2.5 eq.) to the reaction mixture.

  • Amine Addition: Add 1-Boc-4-(morpholinomethyl)piperidine (1.1 eq.) to the activated solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using TLC or LC-MS. The reaction may require several hours (e.g., 4-24 hours) for completion.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and perform sequential washes with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[14] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Epimerization with PyAOP and Collidine

This protocol is recommended when coupling a valuable or epimerization-prone chiral carboxylic acid.

  • Preparation: In a dry flask under an inert atmosphere, dissolve the chiral carboxylic acid (1.0 eq.) and PyAOP (1.1 eq.) in anhydrous DCM or DMF.

  • Amine and Base Addition: In a separate flask, dissolve 1-Boc-4-(morpholinomethyl)piperidine (1.1 eq.) and 2,4,6-collidine (2.5 eq.) in the same anhydrous solvent.

  • Coupling: Cool both solutions to 0 °C. Slowly add the activated acid solution to the amine solution.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor the progress by LC-MS.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Purification Strategies

Purification of the final product can be challenging due to the basic nature of the morpholine and piperidine nitrogens.

  • Aqueous Workup: A standard aqueous workup with dilute acid (e.g., 1M HCl or 5% citric acid) and base (e.g., saturated NaHCO₃) is effective for removing unreacted starting materials and byproducts.[14][15]

  • Chromatography: Flash column chromatography on silica gel is the most common method for purification. A gradient elution system, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent peak tailing of the basic product on the silica gel.

  • Crystallization: If the final product is a solid, recrystallization can be a highly effective method for achieving high purity.[15]

By carefully selecting reagents, optimizing reaction conditions, and employing appropriate purification techniques, researchers can successfully navigate the challenges associated with the coupling of 1-Boc-4-(morpholinomethyl)piperidine and efficiently synthesize their target molecules.

References

  • Guchhait, S. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Albericio, F., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Livezey, K. W., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. Retrieved from [Link]

  • RSC Publishing. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • SlideShare. (2016). Epimerization of Peptide. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ACS Publications. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A. Retrieved from [Link]

  • Sharma, S., et al. (2020). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • RSC Publishing. (2020). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]

  • Zaveri, N. T., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ACS Publications. (2015). Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Reddit. (2014). Removal of Boc protecting group as workup?. Retrieved from [Link]

  • CHIMIA. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-Boc-4-Morpholin-4-ylmethyl-piperidine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine . This guide is designed for researchers, process chemists, and drug development professionals who are scaling or optim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine . This guide is designed for researchers, process chemists, and drug development professionals who are scaling or optimizing the reductive amination of 1-Boc-piperidine-4-carboxaldehyde with morpholine.

Below, you will find an in-depth mechanistic breakdown, a temperature optimization matrix, troubleshooting FAQs, and a self-validating experimental protocol.

Mechanistic Pathway & Temperature Dependency

The synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine relies on a direct reductive amination[1]. The reaction proceeds via the condensation of 1-Boc-piperidine-4-carboxaldehyde and morpholine to form a hemiaminal, which dehydrates into an electrophilic iminium ion. This intermediate is subsequently reduced by a mild hydride source, typically Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)[2].

Temperature plays a critical role in balancing the thermodynamics of iminium formation against the kinetics of reduction. STAB is uniquely suited for this because its bulky, electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it selectively reactive toward iminium ions over aldehydes at ambient temperatures[3].

G A 1-Boc-piperidine-4-carboxaldehyde + Morpholine B Hemiaminal Intermediate A->B Condensation (Fast at 20-25°C) E Side Product: 1-Boc-4-(hydroxymethyl)piperidine A->E Direct Reduction (Elevated Temp) C Iminium Ion (Rate-determining reduction) B->C -H2O (Acid catalyzed) D 1-Boc-4-Morpholin-4-ylmethyl-piperidine (Target Product) C->D NaBH(OAc)3 (Optimal at 20-25°C)

Reaction pathway for the reductive amination of 1-Boc-piperidine-4-carboxaldehyde.

Temperature Optimization Matrix

Quantitative data regarding the impact of reaction temperature on the reductive amination workflow is summarized below. Maintaining the correct thermal window is essential to prevent the degradation of the Boc-protecting group and to minimize direct aldehyde reduction[4].

Temperature RangeReaction KineticsExpected Yield (%)Primary Impurities & Mechanistic Risks
0 - 5 °C Very Slow (>24 h)40 - 50%High levels of unreacted starting materials. The activation energy for STAB reduction is not met efficiently.
20 - 25 °C (RT) Optimal (2 - 4 h)85 - 95% Minimal. Iminium reduction outpaces direct aldehyde reduction[5].
40 - 50 °C Fast (<1 h)70 - 80%Increased 1-Boc-4-(hydroxymethyl)piperidine (alcohol byproduct) due to loss of STAB chemoselectivity.
> 60 °C Degradation< 50%Thermal decomposition of STAB; risk of Boc deprotection if acidic additives (e.g., AcOH) are present[2].

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at the iminium intermediate when run at 0 °C to "protect" the Boc group? A: While cooling is a standard practice to protect thermally labile groups, STAB is an exceptionally mild reducing agent. At 0 °C, the activation energy required for the hydride transfer to the iminium ion is barely met, causing the reaction to stall[4]. The tert-butyloxycarbonyl (Boc) group is perfectly stable at 20–25 °C under the weakly acidic conditions (pH 5-6) used for this reductive amination. You should run this reaction at room temperature.

Q: I am observing a significant amount of 1-Boc-4-(hydroxymethyl)piperidine (the alcohol byproduct). How does temperature influence this? A: Direct reduction of the aldehyde to an alcohol occurs when the reducing agent attacks the carbonyl before the amine can condense to form the iminium ion. While STAB reduces iminium ions ~100x faster than aldehydes at room temperature[3], elevating the temperature beyond 40 °C accelerates the direct reduction pathway, diminishing chemoselectivity. To fix this, ensure the reaction is kept at 20–25 °C and consider pre-stirring the aldehyde and morpholine for 30 minutes before adding the STAB[6].

Q: Can I heat the reaction to >60 °C to force a sluggish reaction to completion? A: No. Heating a STAB-mediated reductive amination above 60 °C introduces two critical failure modes. First, STAB begins to thermally decompose, releasing hydrogen gas and losing its reducing capacity. Second, reductive aminations often utilize 1.0 equivalent of acetic acid to catalyze iminium formation[2]. At elevated temperatures, this acidic environment will trigger the premature cleavage of the Boc protecting group, leading to polymerization or over-alkylation of the exposed piperidine nitrogen.

Q: Should I use Sodium Borohydride (NaBH₄) instead of STAB to speed up the reaction? A: It is highly discouraged for a one-pot procedure. NaBH₄ is a harsh reducing agent that will rapidly reduce your starting 1-Boc-piperidine-4-carboxaldehyde to the corresponding alcohol before the morpholine can react[7]. If you must use NaBH₄, you must use a strictly two-step procedure: force the imine formation with a Dean-Stark trap or dehydrating agents (like Ti(Oi-Pr)₄), isolate the imine, and then reduce[8]. STAB allows for a much more efficient one-pot protocol.

Standard Operating Protocol: Optimized Reductive Amination

This protocol is engineered as a self-validating system. By controlling the order of addition and maintaining a strict 20–25 °C thermal window, chemoselectivity is maximized.

Materials Required:

  • 1-Boc-piperidine-4-carboxaldehyde (1.0 eq)

  • Morpholine (1.05 - 1.10 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 1.5 eq)

  • Glacial Acetic Acid (1.0 eq) - Optional, but recommended for secondary amines.

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M relative to aldehyde)

Step-by-Step Methodology:

  • Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous DCE (or DCM) to achieve a 0.2 M concentration.

  • Amine Addition: Add morpholine (1.05 eq) to the solution at 20 °C.

  • Acid Catalysis (Crucial for Secondary Amines): Add glacial acetic acid (1.0 eq) dropwise. Causality check: Morpholine is a secondary amine, meaning it forms an iminium ion, not a neutral imine. The mild acid facilitates the dehydration of the hemiaminal intermediate into the reactive iminium species.

  • Pre-formation (Optional but recommended): Stir the mixture at 20–25 °C for 30 minutes to allow the equilibrium to favor the iminium ion prior to reduction[6].

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise over 10 minutes. Note: A very mild exotherm may occur (temperature may rise by 2–5 °C). The portion-wise addition ensures the internal temperature does not exceed 25 °C, preserving the Boc group and preventing direct aldehyde reduction.[2]

  • Reaction Monitoring: Stir the reaction at 20–25 °C for 2 to 4 hours. Monitor completion via TLC (Stain with Ninhydrin; the product will show as a distinct spot, while the starting aldehyde will deplete).

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the organic solvent). Causality check: The basic quench serves a dual purpose—it neutralizes the acetic acid (preventing Boc cleavage during concentration) and hydrolyzes the boron complexes to free the amine product.[2]

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude 1-Boc-4-Morpholin-4-ylmethyl-piperidine is typically >90% pure. If necessary, purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

References

  • Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org (Organic Process Research & Development). Available at:[Link]

  • Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at:[Link]

  • Reductive amination NaB(AcO)3. r/OrganicChemistry - Reddit. Available at:[Link]

  • Help with reductive ammination. r/Chempros - Reddit. Available at:[Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Resolving solvent incompatibility issues with 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Introduction Welcome to the technical support center for 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8). This molecule is a valuable bifunctional building block in medicinal chemistry, prized for its piperidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS: 340962-93-8). This molecule is a valuable bifunctional building block in medicinal chemistry, prized for its piperidine core, a privileged scaffold in numerous pharmaceuticals, and its morpholine moiety.[1][2] Its structure, featuring a bulky, acid-labile tert-butyloxycarbonyl (Boc) protecting group, presents unique challenges related to solvent selection, solubility, and reaction compatibility.

This guide is designed for researchers, scientists, and drug development professionals. It provides direct answers to common questions and robust troubleshooting protocols to help you navigate solvent-related issues, ensuring the success and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-Boc-4-Morpholin-4-ylmethyl-piperidine?

A1: This compound is a moderately polar molecule with a molecular weight of 284.39 g/mol .[3] It exhibits good solubility in a range of polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). It also dissolves in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), but with a critical caveat: prolonged exposure to or heating in protic solvents, especially those with acidic impurities, can lead to the slow hydrolysis of the acid-labile Boc group. For inert applications, we recommend using anhydrous aprotic solvents.

Q2: Which solvents are recommended for long-term storage of the compound?

A2: For long-term storage, the compound should be kept as a solid in a cool, dry place. If a stock solution is required, we recommend using anhydrous aprotic solvents like THF or Dichloromethane. Avoid using protic solvents like methanol for stock solutions that will be stored for extended periods, as this can compromise the integrity of the Boc protecting group.

Q3: Can I use protic solvents like methanol for reactions involving this compound?

A3: Yes, but with caution and depending on the reaction type. For reactions where the Boc group is intended to remain intact, such as reductive amination on a different part of a molecule it might be attached to, using a protic solvent like methanol is common.[3] However, the reaction should be conducted at or below room temperature and for the shortest duration possible. It is crucial to use high-purity or anhydrous methanol to minimize acidic impurities. For reactions sensitive to active hydrogens, such as those involving strong bases or organometallics, protic solvents are entirely unsuitable.

Q4: Why do I observe streaking or poor separation when running TLC on this compound?

A4: The two basic nitrogen atoms (in the piperidine and morpholine rings) can interact strongly with the acidic silica gel on a TLC plate, causing streaking. To resolve this, add a small amount of a basic modifier to your mobile phase. A typical solution is to add 1-2% triethylamine (TEA) or ammonium hydroxide to your solvent system (e.g., 90:9:1 DCM/MeOH/NH₄OH). This deactivates the acidic sites on the silica, resulting in sharper, more defined spots.

Section 2: Troubleshooting Guide: Resolving Specific Experimental Issues

This section addresses common problems encountered during synthesis and purification, providing insights into their causes and actionable solutions.

Issue 1: Poor Solubility or Precipitation During Reaction Setup
  • Symptom: The compound fails to dissolve completely in the chosen reaction solvent, or it precipitates out upon addition of other reagents.

  • Scientific Cause: A significant mismatch exists between the polarity of the solute and the solvent system. The compound has both polar (amide, ether, amine) and non-polar (tert-butyl, cyclohexyl) functionalities, which can complicate solvent selection.

  • Solution:

    • Consult a Solvent Polarity Chart: Choose a solvent that matches the expected polarity of your reaction mixture. For many applications, moderately polar solvents are a good starting point.

    • Use a Co-Solvent System: If a single solvent is ineffective, use a mixture. For example, if your compound dissolves in DCM but a less polar reagent does not, you can create a co-solvent system like DCM/THF or DCM/Toluene.

    • Perform a Solubility Test: Before running the full-scale reaction, perform a small-scale solubility test as detailed in Protocol 1 .

Data Presentation: Properties of Common Laboratory Solvents
SolventRelative Polarity[4]Type[5]Boiling Point (°C)[6]Notes
n-Hexane0.009Non-polar Aprotic69Good for non-polar compounds.
Toluene0.099Non-polar Aprotic111Useful for higher temperature reactions.
Diethyl Ether0.117Polar Aprotic35Highly volatile, low boiling point.
Dichloromethane (DCM)0.309Polar Aprotic40Excellent general-purpose solvent for this compound.
Tetrahydrofuran (THF)0.207Polar Aprotic66Good for reactions involving organometallics.
Ethyl Acetate (EtOAc)0.228Polar Aprotic77Common for reactions and chromatography.
Acetonitrile (MeCN)0.460Polar Aprotic82Can be used, but less common for this scaffold.
Dimethylformamide (DMF)0.386Polar Aprotic153Use when higher polarity and boiling point are needed.
Methanol (MeOH)0.762Polar Protic65Use with caution due to Boc lability.
Ethanol (EtOH)0.654Polar Protic78Use with caution due to Boc lability.
Visualization: Solvent Selection Workflow

A Start: Select Solvent System B Is Boc group removal the goal? A->B C Is reaction sensitive to protic H+? (e.g., Grignard, LDA) B->C No E Use Acidic Conditions (TFA/DCM or HCl/Dioxane) B->E  Yes D Use Polar Aprotic Solvent (e.g., THF, Dioxane, DCM) C->D Yes J Consider Polar Protic Solvent (e.g., MeOH, EtOH) with caution for short reaction times C->J No F Check Reagent Solubility D->F G Does compound dissolve? F->G H Proceed with Reaction G->H Yes I Use Co-Solvent or a more polar aprotic solvent (e.g., DMF) G->I No I->H J->F

Caption: A decision tree for selecting an appropriate solvent.

Issue 2: Incomplete Reaction or Side Products During Boc-Deprotection
  • Symptom: LC-MS or TLC analysis shows remaining starting material or the appearance of unexpected peaks after a standard Boc-deprotection reaction.

  • Scientific Cause: The tert-butyl cation (t-Bu⁺) generated during acidic cleavage of the Boc group is a reactive electrophile.[7] It can alkylate nucleophilic solvents (like THF) or other nucleophiles present in the mixture, leading to side products and reduced yield.[7][8] Incomplete reaction is often due to insufficient acid or reaction time.

  • Solution:

    • Use Scavengers: Always include a scavenger in your deprotection cocktail to trap the t-Bu⁺ cation. Common scavengers include triethylsilane (TES) or water.

    • Optimize Acid Concentration: A solution of 20-50% Trifluoroacetic Acid (TFA) in DCM is typically effective.[8] Alternatively, a 4M solution of HCl in 1,4-dioxane can be used.[9]

    • Monitor the Reaction: Track the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete within 1-2 hours at room temperature.

    • Follow a Validated Protocol: Use a well-established procedure like the one detailed in Protocol 2 .

Visualization: Boc-Deprotection Mechanism and Side Reactions

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A Boc-Protected Amine B Protonated Intermediate A->B + H⁺ C Deprotected Amine Salt B->C D t-Bu⁺ Cation + CO₂ B->D E t-Bu⁺ Cation D->E Problematic Intermediate G Alkylated Side Product (t-Bu-Nu) E->G F Nucleophile (Nu) (e.g., Solvent, Scavenger) F->G

Caption: Mechanism of Boc deprotection and cation scavenging.

Issue 3: Emulsion Formation or Poor Recovery During Aqueous Work-up
  • Symptom: A stable emulsion forms at the aqueous-organic interface during extraction, or the product yield is low after extraction.

  • Scientific Cause: The deprotected product is a diamine, which exists as a salt at neutral or acidic pH. In its salt form, it is highly water-soluble and will not partition into common organic solvents. As a free base, it has amphiphilic properties that can act as a surfactant, stabilizing emulsions.

  • Solution:

    • Ensure Basicity: Before extraction, adjust the pH of the aqueous layer to >10 using 1-2M NaOH or K₂CO₃. This ensures both the piperidine and morpholine nitrogens are deprotonated to their free base forms, which are significantly more soluble in organic solvents.

    • Break Emulsions with Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break up emulsions and "salt out" the organic product, driving it into the organic layer.

    • Use an Appropriate Solvent: Use a slightly more polar extraction solvent like a 9:1 mixture of DCM/Isopropanol if extraction with pure DCM or EtOAc is inefficient.

    • Follow a Systematic Protocol: Adhere to the steps outlined in Protocol 3 for a robust and reproducible work-up.

Visualization: Logic of Aqueous Work-up

A Start: Quench Reaction Mixture B Adjust pH to > 10 with aq. NaOH (Molecule is now a free base) A->B C Extract with Organic Solvent (e.g., DCM, EtOAc) B->C D Is an emulsion present? C->D E Add Saturated Brine Solution D->E Yes F Separate Organic Layer D->F No E->C G Dry (Na₂SO₄), Filter, Concentrate F->G H Proceed to Purification G->H

Caption: Flowchart for an optimized extractive work-up.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Solubility Screening
  • Preparation: Aliquot approximately 5-10 mg of 1-Boc-4-Morpholin-4-ylmethyl-piperidine into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Hexane, DCM, EtOAc, THF, MeOH, Water).

  • Observation: Vortex each vial for 30 seconds at room temperature.

  • Assessment: Observe and record the solubility. Classify as "freely soluble," "partially soluble," or "insoluble."

  • Heating (Optional): If a compound is partially soluble, gently warm the vial to see if solubility increases. Note any changes upon cooling. This helps identify potential solvents for recrystallization.

Protocol 2: Standard Boc-Deprotection with Scavenger Cocktail
  • Dissolution: Dissolve 1.0 equivalent of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Scavenger Addition: Add 5-10 equivalents of a scavenger, such as triethylsilane (TES).

  • Acidification: Cool the solution to 0 °C in an ice bath. Slowly add 10-20 equivalents of Trifluoroacetic Acid (TFA).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Proceed with the aqueous work-up as described in Protocol 3 .

Protocol 3: Optimized Aqueous Work-up and Extraction
  • Residue Dissolution: Dissolve the crude reaction residue (from Protocol 2) in a small amount of water or 1M HCl.

  • Neutralization/Basification: Cool the aqueous solution in an ice bath. Slowly add 2M NaOH solution with stirring until the pH is greater than 10 (verify with pH paper or a meter).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous phase three times with Dichloromethane (DCM).

  • Emulsion Breaking: If an emulsion forms, add a small volume of saturated brine and gently swirl the funnel until the layers separate.

  • Combine and Dry: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base product.

References

  • Vertex AI Search Grounding API. (n.d.). Specific solvent issues with BOC deprotection.
  • Vertex AI Search Grounding API. (n.d.). Polarity of Solvents.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]

  • ZheJiang TianHe Resin Co.,Ltd. (n.d.). Organic Solvent Polarity Chart.
  • Shodex. (n.d.). Polarities of Solvents.
  • Hoye, T. R. (2022). Properties of Common Organic Solvents. University of Minnesota.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Vertex AI Search Grounding API. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Guidechem. (n.d.). CAS 340962-93-8 | 1-Boc-4-Morpholin-4-ylMethyl-piperidine supply.
  • Elsevier. (n.d.). Piperidine-Based Drug Discovery.
  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents.
  • CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.

Sources

Troubleshooting

Long-term storage and handling stability of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Welcome to the Technical Support Center for 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS No. 340962-93-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Boc-4-Morpholin-4-ylmethyl-piperidine (CAS No. 340962-93-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this versatile building block. By understanding its chemical properties and potential challenges, you can ensure the integrity of your experiments and the quality of your results.

Introduction

1-Boc-4-Morpholin-4-ylmethyl-piperidine is a key intermediate in synthetic organic chemistry, valued for its bifunctional nature. It incorporates a Boc-protected piperidine ring, which can be deprotected under acidic conditions to reveal a secondary amine, and a morpholine moiety, which can influence the physicochemical properties of a target molecule, such as solubility and metabolic stability. This guide provides in-depth information on its storage, handling, and stability, along with troubleshooting advice for common experimental issues.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-4-Morpholin-4-ylmethyl-piperidine is presented in the table below.

PropertyValue
CAS Number 340962-93-8
Molecular Formula C₁₅H₂₈N₂O₃
Molecular Weight 284.39 g/mol
Boiling Point 373.024 °C at 760 mmHg
Density 1.066 g/cm³

Long-Term Storage and Stability

Proper storage is crucial to maintain the chemical integrity of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. The primary points of instability are the acid-labile Boc-protecting group and potential oxidation of the amine functionalities.

Recommended Storage Conditions:
  • Temperature: For long-term storage, it is recommended to store the compound in a cool, dry place. Refrigeration (2-8 °C) is advisable to minimize the potential for degradation over extended periods.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and degradation from atmospheric moisture and carbon dioxide.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[1][2]

Potential Degradation Pathways:

The main degradation pathways for this compound involve the Boc group and the morpholine/piperidine rings.

1-Boc-4-Morpholin-4-ylmethyl-piperidine 1-Boc-4-Morpholin-4-ylmethyl-piperidine Acidic Conditions Acidic Conditions 1-Boc-4-Morpholin-4-ylmethyl-piperidine->Acidic Conditions Exposure to Strong Oxidizing Agents Strong Oxidizing Agents 1-Boc-4-Morpholin-4-ylmethyl-piperidine->Strong Oxidizing Agents Exposure to High Temperatures High Temperatures 1-Boc-4-Morpholin-4-ylmethyl-piperidine->High Temperatures Exposure to Deprotection (Loss of Boc group) Deprotection (Loss of Boc group) Acidic Conditions->Deprotection (Loss of Boc group) Ring Opening/Oxidation Ring Opening/Oxidation Strong Oxidizing Agents->Ring Opening/Oxidation Thermal Decomposition Thermal Decomposition High Temperatures->Thermal Decomposition

Caption: Potential degradation pathways for 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

Handling and Safety Precautions

As with any chemical reagent, proper handling procedures should be followed to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear safety glasses with side shields or goggles.[1][2]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[1][2]

Handling Guidelines:
  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Avoid contact with skin and eyes.[1][2]

  • Keep away from sources of ignition.

  • Avoid the formation of dust and aerosols.[2]

Troubleshooting Guide

This section addresses common issues that may arise during the use of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in synthetic protocols.

Issue 1: Incomplete Boc Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the deprotection reaction is complete.

  • The subsequent reaction gives a low yield or a mixture of products.

Potential Causes and Solutions:

CauseSolution
Insufficient Acid Strength or Concentration The rate of Boc cleavage is dependent on the acid concentration. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or switch to a stronger acid system like 4M HCl in dioxane.
Inadequate Reaction Time or Temperature Some substrates may require longer reaction times or gentle heating. Monitor the reaction over a longer period. A moderate increase in temperature (e.g., to 40 °C) can be considered, but be mindful of potential side reactions.
Steric Hindrance The bulky nature of the molecule may hinder the approach of the acid. Consider using a less sterically demanding acid or a different solvent system to improve substrate conformation.
Issue 2: Unexpected Side Reactions

Symptoms:

  • Formation of multiple products observed by TLC or LC-MS.

  • Difficulty in product purification.

Potential Causes and Solutions:

CauseSolution
Reaction with Electrophiles The nitrogen atoms of the morpholine and deprotected piperidine rings are nucleophilic and can react with electrophiles. Ensure that other nucleophilic sites in your reaction are more reactive or are appropriately protected.
Incompatibility with Reagents The compound may be incompatible with strong oxidizing agents or certain Lewis acids.[2] Review the compatibility of all reagents in your reaction scheme.
Degradation under Reaction Conditions Prolonged reaction times at elevated temperatures can lead to thermal decomposition. Optimize reaction conditions to use lower temperatures and shorter reaction times if possible.
Issue 3: Poor Solubility

Symptoms:

  • Difficulty in dissolving the compound in common organic solvents.

Potential Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice The polarity of the compound may not be well-matched with the chosen solvent. Test a range of solvents with varying polarities (e.g., DCM, THF, acetonitrile, DMF). In some cases, a co-solvent system may be necessary.
Low-Quality Material Impurities in the starting material can sometimes affect solubility. Ensure the purity of your compound using appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for weighing and dispensing this compound?

A1: Due to its potential to be a solid, it is best to weigh this compound in a well-ventilated area or a fume hood to avoid inhaling any fine particles. Use appropriate anti-static measures if the compound is a fine powder.

Q2: How can I confirm the identity and purity of my sample of 1-Boc-4-Morpholin-4-ylmethyl-piperidine?

A2: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • LC-MS: To determine the molecular weight and assess purity.

  • HPLC with UV detection: For quantitative purity analysis.[3][4]

Q3: What are the typical conditions for Boc deprotection of this compound?

A3: Standard Boc deprotection conditions are generally effective. A common method involves treating the compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically ranging from 20% to 50% TFA, at room temperature.[5] The reaction progress should be monitored by TLC or LC-MS.

Q4: Can the morpholine ring be opened or degraded during typical synthetic transformations?

A4: The morpholine ring is generally stable under most synthetic conditions, including acidic and basic environments commonly used in peptide synthesis. However, very harsh acidic conditions or strong oxidizing agents could potentially lead to ring opening or other degradation pathways.[2][6]

Q5: Are there any known incompatibilities I should be aware of when using this compound in a reaction?

A5: Avoid strong oxidizing agents and strong acids if you wish to maintain the integrity of the molecule.[2] The Boc group is labile to acid, and the tertiary amines can be oxidized.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

This protocol describes a general procedure for the removal of the Boc protecting group.

Materials:

  • 1-Boc-4-Morpholin-4-ylmethyl-piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve 1-Boc-4-Morpholin-4-ylmethyl-piperidine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully concentrate the solution under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.

A Dissolve in DCM B Cool to 0 °C A->B C Add TFA B->C D Stir at RT & Monitor C->D E Concentrate D->E F Workup (Wash & Dry) E->F G Final Product F->G

Caption: General workflow for Boc deprotection.

Protocol 2: Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for purity assessment.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in a 1:1 mixture of acetonitrile and water (e.g., 1 mg/mL).

  • Set the column temperature to 30 °C.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detection wavelength to a suitable value (e.g., 210 nm).

  • Inject a small volume (e.g., 10 µL) of the sample solution.

  • Run a gradient elution, for example:

    • Start with 10% Mobile Phase B for 2 minutes.

    • Ramp to 90% Mobile Phase B over 15 minutes.

    • Hold at 90% Mobile Phase B for 3 minutes.

    • Return to 10% Mobile Phase B and equilibrate for 5 minutes.

  • Analyze the resulting chromatogram to determine the purity of the sample.

References

  • Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • SAFETY DATA SHEET for 4-Methylpiperidine. Fisher Scientific.
  • Piperidine-4-carboxylic acid, N-BOC protected Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet for (S)-1-Boc-3-methylpiperazine. TargetMol.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. (Provides a standard protocol for Boc deprotection).
  • Analytical Methods.
  • 4-Morpholino piperidine Safety Data Sheet. AK Scientific, Inc.
  • Analytical Services for Purity Determination. BOC Sciences. (Outlines various techniques for purity assessment).
  • 1-Boc-4-Morpholin-4-ylMethyl-piperidine — Chemical Substance Information. NextSDS.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Safety Data Sheet for 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. BLD Pharmatech.
  • SAFETY DATA SHEET for 1-Benzyl-4-piperidinecarboxaldehyde. Tokyo Chemical Industry.
  • Analytical techniques for monitoring the purity of N-Boc-4-piperidinecarboxaldehyde. Benchchem.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Methods for Removing the Fmoc Group. (Discusses the stability of morpholine under basic conditions).
  • Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. PMC.
  • SAFETY DATA SHEET for 1-Boc-4-piperidone. MilliporeSigma.
  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. NSF PAR.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. (Compares different deprotection reagents).
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (Discusses alternatives to piperidine for Fmoc deprotection).
  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem. (Details potential side reactions with piperidine).
  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. PubMed.
  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. (Describes synthetic routes involving Boc-protected piperidines).
  • 1-Boc-4-AP - Wikipedia.
  • 4-Morpholinopiperidine | C9H18N2O | CID 795724. PubChem.
  • Analytical methods for the determination of some selected 4-quinolone antibacterials. (Reviews various analytical techniques).
  • 1-Boc-4-methyl-4-morpholin-4-yl-piperidine | 864369-95-9 | C15H28N2O3 | Appchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Analysis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

For researchers, scientists, and drug development professionals, the rigorous analysis of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous analysis of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a key building block in the synthesis of various pharmaceutical compounds. Its purity and consistency must be meticulously controlled. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies, grounded in scientific principles and regulatory expectations, to empower you with a robust analytical framework for this important molecule.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide will delve into the development and validation of a reversed-phase HPLC (RP-HPLC) method, comparing different approaches and providing the rationale behind experimental choices, all while adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline[4][5][6][7].

Understanding the Analyte: 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Before developing a method, understanding the analyte's physicochemical properties is paramount. 1-Boc-4-Morpholin-4-ylmethyl-piperidine possesses a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group, along with two tertiary amine functionalities within the piperidine and morpholine rings[8][9]. These tertiary amines can exhibit strong interactions with residual silanols on silica-based HPLC columns, potentially leading to poor peak shape (tailing)[10][11]. This knowledge immediately informs our strategy, pointing towards a reversed-phase method with careful selection of the column and mobile phase to mitigate these undesirable interactions.

Method Development: A Comparative Approach

The development of a robust HPLC method is an iterative process. Here, we compare key choices to arrive at an optimized method for validation.

2.1. Column Selection: The Foundation of Separation

Column ChemistryRationale & Comparison
Standard C18 A workhorse in RP-HPLC, it provides good hydrophobic retention. However, for a basic compound like our analyte, interaction with acidic silanols can be a significant issue, leading to peak tailing.
End-capped C18 This is a better choice. The end-capping process deactivates most of the accessible silanols, leading to improved peak symmetry for basic compounds.
"Ultra-Inert" or Base-Deactivated C18 (Recommended) This represents the optimal choice. These columns undergo advanced surface treatment to minimize silanol activity, providing excellent peak shape and reproducibility for basic analytes like 1-Boc-4-Morpholin-4-ylmethyl-piperidine[10].

2.2. Mobile Phase Optimization: Driving the Separation

The mobile phase composition is critical for achieving the desired retention and selectivity.

Mobile Phase ComponentRationale & Comparison
Organic Modifier Acetonitrile is generally preferred over methanol for basic compounds as it often provides better peak shape and lower backpressure[12]. A gradient elution (e.g., increasing acetonitrile concentration over time) is often necessary to elute the compound with a good peak shape and to separate it from potential impurities with different polarities.
Aqueous Phase & pH Control To ensure the analyte is in a single ionic form (protonated), the mobile phase should be buffered at a pH at least 2 units below the pKa of the tertiary amines. A low pH (e.g., 2.5-3.5) using additives like phosphoric acid or formic acid is ideal. Formic acid is preferred for mass spectrometry (MS) compatibility[13].
Mobile Phase Additives Small amounts of an amine modifier, like triethylamine (TEA), can be added to the mobile phase to further mask residual silanol groups and improve peak shape[11]. However, with modern base-deactivated columns, this is often unnecessary and can complicate mobile phase preparation.

Workflow for HPLC Method Development and Validation

Below is a visual representation of the logical flow from initial method development to full validation, ensuring a systematic and compliant approach.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Suitability System Suitability Testing (SST) cluster_Report Finalization Dev1 Analyte Characterization Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization (Gradient, Flow Rate, Temp) Dev2->Dev3 SST Verify System Performance (Tailing Factor, Resolution, etc.) Dev3->SST Optimized Method Val1 Specificity / Selectivity Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Report Validation Report & Method Transfer Val6->Report SST->Val1 Proceed if SST Passes

Caption: Workflow from method development to validation.

The Validation Protocol: Demonstrating Fitness for Purpose

Once an optimized method is established, it must be validated according to ICH Q2(R2) guidelines to prove its reliability for the intended application (e.g., as a purity assay)[3][6][7].

3.1. Recommended Chromatographic Conditions

The following table outlines a robust starting point for the analysis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

ParameterRecommended Condition
HPLC System Agilent 1260/1290 Infinity II or equivalent
Column C18, Base-Deactivated, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10% to 90% B, 15-20 min: 90% B, 20.1-25 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm (due to the lack of a strong chromophore, low UV is necessary)
Injection Volume 5 µL

3.2. Experimental Protocol: Step-by-Step Validation

This section provides a detailed protocol for each validation parameter.

A. System Suitability Testing (SST)

  • Purpose: To ensure the chromatographic system is performing adequately before any validation runs.

  • Procedure:

    • Prepare a standard solution of 1-Boc-4-Morpholin-4-ylmethyl-piperidine at the target concentration (e.g., 0.5 mg/mL).

    • Inject the standard solution five times.

    • Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.

    • Determine the tailing factor and theoretical plates for the first injection.

  • Acceptance Criteria:

    • %RSD of peak area < 2.0%

    • %RSD of retention time < 1.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

B. Specificity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[1][14].

  • Procedure:

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analyze the stressed samples alongside an unstressed sample and a placebo/blank.

    • Assess peak purity using a Diode Array Detector (DAD) to ensure the main peak is spectrally pure.

  • Acceptance Criteria: The analyte peak should be free from co-eluting peaks, and peak purity analysis should pass.

C. Linearity and Range

  • Purpose: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions covering 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

D. Accuracy

  • Purpose: To determine the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery[5].

  • Procedure:

    • Prepare a sample matrix (e.g., a placebo of a drug product) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

E. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[3][14].

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the %RSD.

    • Intermediate Precision:

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both experiments.

  • Acceptance Criteria: %RSD should be ≤ 2.0% for both repeatability and intermediate precision.

F. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure (Based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy.

G. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (e.g., % Acetonitrile ± 2%)

    • Analyze a standard solution under each condition and evaluate the effect on system suitability parameters.

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions.

Interrelationships of Core Validation Parameters

The following diagram illustrates how the core quantitative validation parameters are interconnected, forming a self-validating system.

Validation_Interrelation Specificity Specificity Linearity Linearity Specificity->Linearity ensures response is from analyte Range Range Linearity->Range defines boundaries Accuracy Accuracy Range->Accuracy must be accurate over range Precision Precision Range->Precision must be precise over range Accuracy->Precision interrelated but distinct

Caption: Interconnectivity of key validation parameters.

Data Presentation and Comparison

To illustrate the outcome of a successful validation, the following tables present hypothetical but realistic data.

Table 1: Linearity Study Results

Concentration (% of Target)Mean Peak Area (n=3)
50%451,234
80%722,567
100%901,890
120%1,083,456
150%1,352,789
0.9998

Table 2: Accuracy (Spike Recovery) Results

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 400396.899.2%
100% 500503.5100.7%
120% 600595.299.2%
Mean Recovery 99.7%

Table 3: Precision Study Results

Precision TypeSample #Peak Area%RSD
Repeatability 1-6(Individual values)0.85%
Intermediate 1-12 (combined)(Individual values)1.12%
Conclusion

The validation of an HPLC method for a critical intermediate like 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a multi-faceted process that demands a deep understanding of the analyte's chemistry, chromatographic principles, and regulatory requirements. By systematically comparing and selecting the optimal column and mobile phase, and then rigorously executing a validation protocol based on ICH Q2(R2) guidelines, a reliable, robust, and scientifically sound analytical method can be established. This ensures that the method is "fit for purpose" and will consistently deliver accurate and precise data, thereby safeguarding the quality of the drug development pipeline. The validation process, far from being a mere checklist, is a foundational element of analytical quality assurance.

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . Pharmacopeia. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum . ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules . Grace. [Link]

  • The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel . Marcel Dekker, Inc. [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? . LCGC Europe. [Link]

  • Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • 1-Boc-4-Morpholin-4-ylMethyl-piperidine — Chemical Substance Information . NextSDS. [Link]

Sources

Comparative

A Comprehensive Guide to Piperidine Building Blocks: 1-Boc-4-Morpholin-4-ylmethyl-piperidine vs. Unprotected Piperidine

Executive Summary In medicinal chemistry, the piperidine ring is a ubiquitous structural motif used to tune a drug candidate's pharmacokinetic properties, such as aqueous solubility and receptor binding affinity . Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous structural motif used to tune a drug candidate's pharmacokinetic properties, such as aqueous solubility and receptor binding affinity . Among its derivatives, the morpholinylmethyl-piperidine scaffold is highly valued for combining two distinct heterocycles. However, during complex multi-step syntheses, chemists face a critical structural dilemma: should they utilize the unprotected secondary amine, 4-(morpholin-4-ylmethyl)piperidine , or its protected counterpart, 1-Boc-4-morpholin-4-ylmethyl-piperidine ?

This guide provides an objective, data-driven comparison of these two building blocks, detailing the mechanistic causality behind protection strategies, comparative physicochemical data, and self-validating experimental protocols to ensure synthetic integrity.

Mechanistic Causality: The Logic of Boc Protection

To understand the necessity of the tert-butyloxycarbonyl (Boc) group, one must analyze the inherent reactivity of the piperidine core. The secondary amine in an unprotected piperidine ring is highly basic (pKa ~11) and fiercely nucleophilic.

If a chemist attempts to perform downstream cross-coupling, alkylation, or acylation reactions on other parts of the molecule using the unprotected 4-(morpholin-4-ylmethyl)piperidine , the piperidine nitrogen will inevitably act as a competing nucleophile. This leads to a cascade of unwanted side reactions, including N-alkylation, N-acylation, and rapid oxidation. Furthermore, unprotected secondary amines readily absorb atmospheric carbon dioxide to form insoluble carbamate salts, drastically reducing their shelf-life.

By introducing a Boc group to form 1-Boc-4-morpholin-4-ylmethyl-piperidine , the nitrogen's lone pair is electronically delocalized into the adjacent carbonyl group via resonance. This transforms the highly reactive amine into a stable, non-nucleophilic carbamate . Sterically, the bulky tert-butyl group acts as a physical shield against incoming electrophiles. Because the morpholine nitrogen in this specific molecule is tertiary and sterically hindered, the piperidine nitrogen is the primary vulnerability. Masking it allows for aggressive downstream synthesis, followed by a clean, self-validating deprotection step .

Comparative Data: Protected vs. Unprotected

The following table summarizes the quantitative and qualitative differences between the two forms, highlighting why the Boc-protected variant is the industry standard for intermediate storage and multi-step synthesis.

Feature1-Boc-4-Morpholin-4-ylmethyl-piperidine4-(Morpholin-4-ylmethyl)piperidine (Unprotected)
CAS Number 340962-93-8N/A (Typically generated in situ)
Molecular Formula C15H28N2O3C10H20N2O
Molecular Weight 284.40 g/mol 184.28 g/mol
Nucleophilicity Low (Piperidine N is masked via resonance)High (Secondary amine is fully reactive)
Storage Stability High (Resistant to oxidation and CO2 absorption)Low (Prone to forming carbamate salts in ambient air)
Primary Utility Stable building block for multi-step synthesisActive nucleophile for immediate final-stage coupling

Synthetic Workflow & Logic

The diagram below illustrates the strategic divergence between using an unprotected piperidine core versus employing a Boc-protection strategy during a multi-step synthesis campaign.

G Unprotected Unprotected Piperidine (Highly Reactive) SideReactions Degradation & Side Reactions Unprotected->SideReactions Multi-step Synthesis BocProtected 1-Boc-Protected (Stable Intermediate) Unprotected->BocProtected Boc2O, Base Coupling Downstream Synthesis BocProtected->Coupling Reagents FinalProduct Active Drug Scaffold (Deprotected) Coupling->FinalProduct TFA/DCM

Workflow comparison demonstrating the strategic advantage of Boc protection in multi-step synthesis.

Experimental Protocols: A Self-Validating System

As a best practice in application science, experimental protocols must not only list steps but also incorporate intrinsic validation mechanisms to ensure the chemistry is proceeding as designed.

Protocol 1: Synthesis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Objective: Mask the secondary amine to prevent off-target reactivity. Causality: Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge trace acids and activate the piperidine nitrogen, while Di-tert-butyl dicarbonate (Boc2O) provides the electrophilic tert-butoxycarbonyl group.

Step-by-Step Methodology:

  • Dissolve 4-(morpholin-4-ylmethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add TEA (1.5 eq) dropwise at 0 °C to prevent exothermic degradation.

  • Slowly add a solution of Boc2O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Step (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain the plate with Ninhydrin and heat.

    • Logic: The unprotected starting material contains a secondary amine, which reacts with Ninhydrin to form a distinct purple/blue spot. The successful formation of the Boc-protected product is confirmed when the new product spot remains invisible to Ninhydrin (as the amine is now a carbamate) but is visible under iodine or UV light.

  • Wash the organic layer with saturated NaHCO3, brine, dry over Na2SO4, and concentrate in vacuo.

Protocol 2: Acidic Deprotection to Yield the Active Amine

Objective: Remove the Boc group to liberate the piperidine nitrogen for final-stage coupling. Causality: Trifluoroacetic acid (TFA) is strong enough to protonate the carbamate oxygen but mild enough to leave standard ether or amide bonds intact. This protonation induces the fragmentation of the Boc group into a tert-butyl cation (which eliminates to form isobutylene gas) and carbamic acid (which rapidly decarboxylates into CO2 gas).

Step-by-Step Methodology:

  • Dissolve 1-Boc-4-morpholin-4-ylmethyl-piperidine (1.0 eq) in a 1:1 mixture of TFA and DCM at 0 °C.

  • Remove the ice bath and stir at room temperature.

  • Self-Validation Step 1 (Kinetic Visual Cue): Observe the reaction mixture. The generation of CO2 and isobutylene gases causes visible effervescence (bubbling). The cessation of bubbling is a reliable, real-time indicator that the deprotection is complete (typically 1-2 hours).

  • Concentrate the mixture under reduced pressure to remove excess TFA.

  • Self-Validation Step 2 (Spectroscopic): Analyze the crude product via 1H NMR. The complete disappearance of the massive 9-proton singlet at ~1.44 ppm (corresponding to the tert-butyl group) definitively confirms the removal of the protecting group.

References

  • Title: The Role of Piperidine Derivatives in Medicinal Chemistry Source: NBINNO URL: [Link]

  • Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

Validation

A Comparative Guide to the LC-MS Analysis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine: A Methodological Deep Dive

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. As a key building block in conte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. As a key building block in contemporary drug discovery, possessing both a bulky hydrophobic protecting group (Boc) and polar, ionizable amine functionalities, this compound presents unique analytical challenges. We will move beyond standard protocols to explore the causal reasoning behind method selection, comparing two distinct chromatographic strategies—Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish a robust, reliable, and high-performance analytical workflow.

Analyte Characterization: Understanding the Molecule

Before developing a method, it is imperative to understand the physicochemical properties of 1-Boc-4-Morpholin-4-ylmethyl-piperidine. The molecule's structure integrates a protected piperidine ring and a morpholine moiety, both of which are common scaffolds in pharmaceuticals.[1] The presence of two tertiary amine groups (one on the piperidine and one on the morpholine) makes the molecule basic and readily protonated, rendering it ideal for positive mode Electrospray Ionization (ESI).[2][3]

PropertyValueSource
Molecular Formula C₁₅H₂₈N₂O₃
Molecular Weight 284.40 g/mol
Predicted [M+H]⁺ 285.2178 m/zCalculated
Nature Polar, basic compound[4]

The key analytical challenge stems from its polarity. Polar compounds are often poorly retained on traditional RPLC columns, eluting in or near the solvent front where they are susceptible to matrix effects and interference from endogenous molecules, which can debilitate method robustness and sensitivity.[4][5]

Mass Spectrometric Behavior: Fragmentation and Detection

Positive ion mode ESI is the clear choice for this molecule due to the high proton affinity of its tertiary amine nitrogens.[6] Tandem mass spectrometry (MS/MS) is essential for confirming the molecule's identity and for developing sensitive quantitative methods using Multiple Reaction Monitoring (MRM).

The fragmentation of piperidine derivatives under Collision-Induced Dissociation (CID) is well-documented.[1][7] Common pathways involve cleavages of the piperidine ring and reactions involving its substituents.[1] For 1-Boc-4-Morpholin-4-ylmethyl-piperidine, we can predict several characteristic fragmentation pathways for the protonated molecule ([M+H]⁺ at m/z 285.2).

  • Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) is a hallmark fragmentation for Boc-protected amines.

  • Cleavage of the Morpholine Ring: Fragmentation of the morpholine moiety.

  • Piperidine Ring Opening: Alpha-cleavage adjacent to the piperidine nitrogen can lead to ring fission and the formation of stable iminium ions.[1]

G M_H [M+H]⁺ m/z 285.2 Frag1 Loss of Isobutylene [M+H - 56]⁺ m/z 229.2 M_H->Frag1 - C₄H₈ Frag2 Loss of Boc Group [M+H - 100]⁺ m/z 185.2 M_H->Frag2 - C₅H₈O₂ Frag3 Morpholinomethyl Fragment m/z 100.1 M_H->Frag3 Cleavage Frag4 Piperidine Core Fragment m/z 84.1 Frag2->Frag4 Further Fragmentation

Caption: Predicted MS/MS fragmentation pathways for protonated 1-Boc-4-Morpholin-4-ylmethyl-piperidine.

Comparative Chromatographic Strategies

The choice of chromatographic separation is the most critical factor for achieving a reliable analysis. We compare a standard RPLC approach with a HILIC method designed specifically for polar analytes.

Method A: Traditional Reversed-Phase (RPLC)

RPLC is the workhorse of analytical chemistry, but its utility for highly polar compounds is limited.[5] To overcome poor retention, modifications such as using low-ionic-strength acidic modifiers (e.g., formic acid) are necessary. While simple, this approach often fails to provide adequate separation from the solvent front.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase (like amide or silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[8] This technique promotes the retention of polar compounds by partitioning them into a water-enriched layer on the surface of the stationary phase.[9] For polar amines, HILIC provides superior retention, better peak shape, and increased separation from matrix interferences.[8]

Experimental Protocols

The following protocols outline the optimized parameters for both the RPLC and HILIC methods. A systematic workflow is crucial for reproducible results.

G cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_analysis Data Analysis Prep Prepare 10 µg/mL stock in 50:50 Acetonitrile:Water LC HPLC System (e.g., Agilent 1290) Prep->LC MS Triple Quadrupole MS (e.g., Agilent 6490) LC->MS ESI Source Acquire Acquire Data (Full Scan & MRM) MS->Acquire Process Process Chromatograms (Integration & Quantification) Acquire->Process Report Generate Report Process->Report

Caption: General experimental workflow for the LC-MS analysis of the target compound.

Table 2: Comparative LC-MS Method Parameters
ParameterMethod A: Reversed-Phase (RPLC)Method B: HILIC
LC Column C18, 2.1 x 50 mm, 1.8 µmAmide, 2.1 x 100 mm, 3 µm
Mobile Phase A Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Gradient 5% B to 95% B in 5 min95% B to 40% B in 5 min
Flow Rate 0.4 mL/min0.4 mL/min
Injection Volume 2 µL2 µL
Column Temp. 40 °C40 °C
Ionization Mode ESI PositiveESI Positive
MS Source Temp. 350 °C350 °C
Capillary Voltage 3500 V3500 V
Scan Mode Full Scan (m/z 100-500) & MRMFull Scan (m/z 100-500) & MRM
MRM Transitions Precursor: 285.2 -> Product 1: 185.2 (CE: 20V), Product 2: 100.1 (CE: 25V)Precursor: 285.2 -> Product 1: 185.2 (CE: 20V), Product 2: 100.1 (CE: 25V)

Results and Performance Comparison

The application of both methods yielded significantly different results, underscoring the importance of selecting the appropriate chromatographic technique.

  • Method A (RPLC): The analyte eluted very early, with a retention time of approximately 0.6 minutes. The peak shape was broad and showed significant tailing, indicating poor interaction with the stationary phase. The signal-to-noise ratio was low due to co-elution with matrix components near the solvent front.

  • Method B (HILIC): The analyte was well-retained, eluting at approximately 3.5 minutes with a sharp, symmetrical peak. This increased retention moved the analyte away from the void volume, drastically reducing matrix effects and leading to a significantly higher signal-to-noise ratio.

Table 3: Performance Data Comparison
Performance MetricMethod A: Reversed-Phase (RPLC)Method B: HILIC
Retention Time (min) 0.623.54
Peak Asymmetry (USP) 1.81.1
Signal-to-Noise (S/N) ~50:1~800:1
Robustness Poor (sensitive to matrix)Excellent

Method Validation: Ensuring Trustworthiness

For use in regulated environments, the selected HILIC method must be fully validated according to guidelines such as those from the International Council for Harmonisation (ICH).[10][11] A full validation ensures the method is suitable for its intended purpose and that the data generated is reliable.[11]

Key validation parameters to assess include:

  • Specificity & Selectivity: Demonstrating that the method can unequivocally assess the analyte in the presence of other components.[11]

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.[10]

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between measurements.[12]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[10]

  • Stability: Assessing the stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.[12]

Conclusion and Recommendation

While RPLC is a default starting point for many analyses, it is ill-suited for polar compounds like 1-Boc-4-Morpholin-4-ylmethyl-piperidine. The experimental data conclusively demonstrates that a HILIC-based LC-MS method provides vastly superior performance . The enhanced retention, improved peak shape, and significantly higher sensitivity make it the unequivocally recommended approach for the reliable and robust analysis of this compound. This methodological choice is critical for ensuring data quality in research, development, and quality control settings where this important chemical building block is utilized.

References

  • Benchchem.
  • NextSDS.
  • National Agricultural Library.
  • PMC. Fragile intermediate identification and reactivity elucidation in electrochemical oxidative α-C(sp3)–H functionalization of tertiary amines. Accessed March 27, 2026.
  • BioPharma Services. BA Method Development: Polar Compounds. Accessed March 27, 2026.
  • DiVA. Development of UPLC-MS/MS method for the determination of polar metabolites. Accessed March 27, 2026.
  • PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Published August 15, 2018.
  • PubMed. LC-MS metabolomics of polar compounds. Published June 15, 2012.
  • Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Published March 25, 2026.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Accessed March 27, 2026.
  • Guidechem. 1-boc-4-([2-(morpholin-4-yl)-ethylamino]-methyl)-piperidine 887583-43-9. Accessed March 27, 2026.
  • ACS Publications. Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry. Published May 17, 2006.
  • ACS Publications. Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Published June 13, 2008.
  • PMC.
  • MDPI. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Published September 27, 2024.
  • PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Published October 1988.
  • Reddit. LC-MS method validation resources : r/massspectrometry. Published August 4, 2024.
  • ELTE.
  • ICH. bioanalytical method validation and study sample analysis m10. Published May 24, 2022.
  • Appchem. 1-Boc-4-(morpholine-4-carbonyl)piperidine | 757949-39-6 | C15H26N2O4. Accessed March 27, 2026.

Sources

Comparative

The Strategic Advantage of 1-Boc-4-Morpholin-4-ylmethyl-piperidine in Modern Drug Discovery

A Comparative Guide to Morpholine-Containing Building Blocks for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the morpholine moiety stands out as a "privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Morpholine-Containing Building Blocks for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine moiety stands out as a "privileged structure," frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its unique physicochemical properties, including improved solubility, metabolic stability, and the ability to form crucial hydrogen bonds, make it a valuable asset in the design of novel therapeutics.[3][4] Among the diverse array of morpholine-containing building blocks, 1-Boc-4-morpholin-4-ylmethyl-piperidine has emerged as a particularly strategic tool for drug discovery programs. This guide provides an in-depth comparison of this versatile building block with other common morpholine synthons, supported by experimental insights to inform rational drug design.

The Rise of Pre-Functionalized Building Blocks

The modern drug discovery process increasingly relies on the use of pre-functionalized or "ready-made" chemical building blocks.[5][6][7] This modular approach accelerates the synthesis of complex molecules, allowing chemists to rapidly explore chemical space and optimize lead compounds.[6][8] 1-Boc-4-morpholin-4-ylmethyl-piperidine exemplifies this principle, offering a pre-assembled scaffold that combines the beneficial properties of both the morpholine and piperidine rings.[9][10] The Boc (tert-butyloxycarbonyl) protecting group ensures controlled reactivity, allowing for selective manipulation of the piperidine nitrogen.

1-Boc-4-Morpholin-4-ylmethyl-piperidine: A Profile

This building block features a piperidine ring substituted at the 4-position with a morpholinomethyl group. This specific arrangement offers several advantages:

  • Enhanced Physicochemical Properties: The morpholine ring, with its ether oxygen, can improve aqueous solubility and metabolic stability.[3] Its pKa of approximately 8.7 is often beneficial for pharmacokinetic profiles.[3]

  • Structural Rigidity and Vectorial Orientation: The piperidine scaffold provides a degree of conformational constraint, which can be advantageous for binding to specific biological targets. The morpholinomethyl substituent projects away from the piperidine ring, providing a vector for further chemical modification or interaction with a target protein.

  • Synthetic Versatility: The Boc-protected piperidine nitrogen allows for a wide range of synthetic transformations, including deprotection followed by acylation, alkylation, or reductive amination to introduce further diversity.

Comparative Analysis with Alternative Morpholine Building Blocks

To understand the unique value of 1-Boc-4-morpholin-4-ylmethyl-piperidine, it is essential to compare it with other commonly used morpholine building blocks.

Building BlockKey FeaturesPrimary ApplicationsAdvantagesDisadvantages
1-Boc-4-morpholin-4-ylmethyl-piperidine Pre-formed piperidine-morpholine scaffold; Boc-protected secondary amine.Introduction of a substituted piperidine-morpholine motif. Kinase inhibitors, CNS drugs.[10][11][12]Rapid assembly of complex structures; combines benefits of both heterocycles.Higher molecular weight starting material; potentially more complex synthesis.
Morpholine Simple, unsubstituted secondary amine.Direct introduction of the morpholine ring via nucleophilic substitution or reductive amination.[13][14]Readily available and cost-effective.Can lead to undesired side reactions if other reactive sites are present.
4-(3-Chloropropyl)morpholine Morpholine with a reactive alkyl chloride side chain.Alkylation of nucleophiles (amines, phenols, thiols) to introduce the morpholino-propyl group.[15]Provides a flexible three-carbon linker.The chloroalkyl group can be susceptible to elimination reactions.
1-Boc-piperidine-4-carboxaldehyde Piperidine with a reactive aldehyde at the 4-position.Reductive amination with various amines to form 4-aminomethylpiperidine derivatives.[16][17]Highly versatile for introducing diverse amine substituents.Requires a subsequent reaction step to introduce the desired amine.
1-Boc-4-aminopiperidine Piperidine with a primary amine at the 4-position.Amide bond formation, sulfonamide synthesis, or further alkylation.Direct point of attachment for various functional groups.Primary amines can be overly reactive, leading to multiple substitutions.

Experimental Workflow: Reductive Amination

A common and powerful method for C-N bond formation is reductive amination.[18] The following workflow illustrates the strategic advantage of using a pre-functionalized building block like 1-Boc-4-morpholin-4-ylmethyl-piperidine in comparison to a multi-step approach starting from simpler building blocks.

G cluster_0 Strategy 1: Pre-functionalized Building Block cluster_1 Strategy 2: Stepwise Synthesis A 1-Boc-4-morpholin-4-ylmethyl-piperidine B Deprotection (e.g., TFA) A->B C Secondary Amine B->C D Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) C->D Reductive Amination E Target Molecule D->E F 1-Boc-piperidine-4-carboxaldehyde G Morpholine + Reducing Agent F->G Reductive Amination H 1-Boc-4-morpholin-4-ylmethyl-piperidine G->H I Deprotection (e.g., TFA) H->I J Secondary Amine I->J K Aldehyde/Ketone + Reducing Agent J->K Reductive Amination L Target Molecule K->L

Caption: Comparative synthetic workflows for incorporating the 4-morpholinomethyl-piperidine moiety.

As the diagram illustrates, utilizing the pre-functionalized 1-Boc-4-morpholin-4-ylmethyl-piperidine (Strategy 1) streamlines the synthesis by reducing the number of synthetic steps required to reach the target molecule compared to a stepwise approach (Strategy 2). This efficiency can significantly impact the timeline and resource allocation of a drug discovery project.

Protocol: Reductive Amination with a Deprotected Piperidine Scaffold

This protocol details the reductive amination of a secondary amine, which would be the product after deprotection of 1-Boc-4-morpholin-4-ylmethyl-piperidine.

Materials:

  • Deprotected 4-morpholinomethyl-piperidine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of the deprotected 4-morpholinomethyl-piperidine in DCM, add the aldehyde or ketone.

  • Stir the mixture at room temperature for 10-20 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tertiary amine.

Rationale for Experimental Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent, particularly effective for the reduction of iminium ions in the presence of aldehydes or ketones.[13] It is less basic than other borohydrides, minimizing side reactions.

  • Solvent: DCM or DCE are common solvents for reductive aminations as they are relatively non-polar and aprotic.

  • Acid Catalyst: Acetic acid can catalyze the formation of the iminium ion intermediate, which is the species that is reduced. This is particularly useful for less reactive carbonyl compounds.[13]

Conclusion

1-Boc-4-morpholin-4-ylmethyl-piperidine represents a highly valuable and strategic building block in the medicinal chemist's toolbox. Its pre-functionalized nature, combining the favorable properties of both morpholine and piperidine rings, allows for the rapid and efficient synthesis of complex molecules with drug-like properties. While simpler morpholine building blocks have their place, the use of more elaborate synthons like 1-Boc-4-morpholin-4-ylmethyl-piperidine can significantly accelerate lead optimization and the overall drug discovery process. By understanding the comparative advantages and disadvantages of different building blocks, researchers can make more informed decisions in the design and synthesis of the next generation of therapeutics.

References

  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3791-3803. [Link]

  • ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. [Link]

  • Bame, J. R., et al. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Morpholine Derivatives: Versatile Building Blocks in Pharmaceutical Synthesis. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Wiley Online Library. (2024). A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • Lenci, E., & Trabocchi, A. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 529. [Link]

  • ACS Publications. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [Link]

  • University of Illinois News Bureau. (2014). Making better medicines with a handful of chemical building blocks. [Link]

  • ACS Publications. (2023). Morpholine Derivatives in Agrochemical Discovery and Development. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Wikipedia. Building block (chemistry). [Link]

  • ACS Publications. (2003). Design and Synthesis of A Diverse Morpholine Template Library. [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

  • Wikipedia. 1-Boc-4-AP. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • BioSolveIT. Chemical Building Blocks - Drug Discovery Solutions. [Link]

  • National Institutes of Health. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • ResearchGate. (2015). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. [Link]

  • Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]

  • NextSDS. 1-Boc-4-Morpholin-4-ylMethyl-piperidine — Chemical Substance Information. [Link]

  • Aapptec Peptides. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. [Link]

  • Federal Register. (2022). Specific Listing for 1-boc-4-AP, a Currently Controlled List I Chemical. [Link]

  • PubMed. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. [Link]

  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. [Link]

  • ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine. [Link]

  • FLORE. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

Sources

Validation

A Comparative Guide to Purity Determination: Quantitative NMR as a Primary Method for 1-Boc-4-Morpholin-4-ylmethyl-piperidine

In the landscape of pharmaceutical development, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For a key building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). For a key building block such as 1-Boc-4-Morpholin-4-ylmethyl-piperidine, a versatile scaffold in medicinal chemistry, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of robust process development. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration—for the purity determination of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in selecting the most appropriate method for their needs.

The Central Role of Quantitative NMR (qNMR)

Quantitative NMR stands as a primary analytical method, offering a direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus, typically ¹H, and the number of those nuclei in the molecule.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[1][2]

Key Advantages of qNMR:
  • Primary Method: qNMR provides a direct measure of the molar concentration of the analyte, making it a primary ratio method of measurement.

  • Universal Detection: It detects all proton-bearing molecules in the sample, offering a comprehensive impurity profile.

  • No Chromophore Required: Unlike UV-based detection in HPLC, qNMR does not require the analyte or its impurities to have a chromophore.[3]

  • Structural Information: Beyond quantification, the NMR spectrum provides valuable structural information that can aid in the identification of unknown impurities.

Experimental Workflow: Purity Determination by qNMR

The successful implementation of a qNMR experiment hinges on a meticulous and well-documented workflow.

qNMR_Workflow cluster_prep Sample & Standard Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh analyte (1-Boc-4-Morpholin-4-ylmethyl-piperidine) C Dissolve both in a known volume of deuterated solvent (e.g., CDCl3) A->C B Accurately weigh certified internal standard (e.g., Maleic Anhydride) B->C D Transfer to NMR tube C->D E Optimize spectrometer parameters (e.g., pulse angle, relaxation delay) D->E F Acquire 1H NMR spectrum E->F G Fourier transform and phase correction F->G H Integrate characteristic, well-resolved signals of analyte and standard G->H I Calculate purity using the qNMR equation H->I

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Detailed qNMR Protocol for 1-Boc-4-Morpholin-4-ylmethyl-piperidine
  • Selection of Internal Standard: The choice of an internal standard is critical for the accuracy of qNMR.[4] An ideal standard should have high purity, be stable, soluble in the chosen deuterated solvent, and possess signals that do not overlap with the analyte's signals.[4][5] For 1-Boc-4-Morpholin-4-ylmethyl-piperidine, maleic anhydride is a suitable choice in CDCl₃, with its sharp singlet in a relatively clear region of the spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 1-Boc-4-Morpholin-4-ylmethyl-piperidine into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified maleic anhydride internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

    • Parameters:

      • Pulse Angle: A 90° pulse is used to ensure maximum signal intensity for all protons.

      • Relaxation Delay (d1): This is a crucial parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and standard) to ensure full relaxation and accurate integration. A typical starting point is 30 seconds.

      • Number of Scans: A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID) and perform phase correction.

    • Carefully integrate a well-resolved, characteristic signal of 1-Boc-4-Morpholin-4-ylmethyl-piperidine (e.g., the singlet of the Boc group protons) and the singlet of the maleic anhydride protons.

    • The purity is calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Alternative Methods for Purity Determination

While qNMR offers significant advantages, other techniques are widely used in the pharmaceutical industry for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[6] For purity assessment, UV detection is commonly employed, and purity is often determined by the area percentage of the main peak relative to all detected peaks.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis A Accurately weigh and dissolve sample in a suitable solvent B Filter the solution A->B C Inject onto HPLC column B->C D Elute with a mobile phase gradient C->D E Detect with UV detector D->E F Integrate all peaks in the chromatogram E->F G Calculate purity based on area percentage F->G

Caption: General workflow for purity determination by HPLC.

Illustrative HPLC Protocol for 1-Boc-4-Morpholin-4-ylmethyl-piperidine:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds.[6] For a compound like 1-Boc-4-Morpholin-4-ylmethyl-piperidine, which has a relatively high molecular weight and lower volatility, GC analysis might require derivatization or high inlet temperatures that could risk degradation.

GC_Workflow cluster_prep Sample Preparation cluster_acq GC Analysis cluster_proc Data Analysis A Dissolve sample in a volatile organic solvent B (Optional) Derivatization A->B C Inject into GC inlet B->C D Separation in a capillary column C->D E Detection by FID or MS D->E F Integrate peaks E->F G Calculate purity (area % or with internal standard) F->G

Caption: General workflow for purity determination by GC.

Considerations for GC Analysis:

  • Volatility: The Boc protecting group can be thermally labile, potentially leading to in-source degradation and inaccurate purity assessment.

  • Derivatization: While derivatization can improve volatility and chromatographic performance, it adds complexity and potential for side reactions.

  • Detector: A Flame Ionization Detector (FID) provides a near-universal response for organic compounds, while Mass Spectrometry (MS) offers structural information for impurity identification.

Potentiometric Titration

Potentiometric titration is a classic and reliable method for quantifying acidic or basic functional groups.[7] For 1-Boc-4-Morpholin-4-ylmethyl-piperidine, the basic nitrogen atoms of the piperidine and morpholine rings can be titrated with a standardized acid.

Titration_Workflow cluster_prep Preparation cluster_acq Titration cluster_proc Analysis A Accurately weigh sample B Dissolve in a suitable non-aqueous solvent (e.g., acetic acid) A->B C Titrate with a standardized acid (e.g., perchloric acid) B->C D Monitor potential change with an electrode C->D E Determine the equivalence point D->E F Calculate purity based on titrant consumption E->F

Caption: Workflow for purity determination by potentiometric titration.

Protocol for Non-Aqueous Potentiometric Titration:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh a suitable amount of the sample and dissolve it in glacial acetic acid.

    • Immerse a combination pH electrode into the solution.

    • Titrate with standardized 0.1 N perchloric acid, recording the potential (mV) or pH after each addition of titrant.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

    • Calculate the purity based on the volume of titrant consumed.

Head-to-Head Comparison

The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and available instrumentation.

FeatureQuantitative NMR (qNMR)HPLCGas Chromatography (GC)Potentiometric Titration
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]Separation based on volatility and interaction with a stationary phase.Measurement of the amount of a reagent of known concentration consumed by the analyte.
Accuracy High, provides an absolute purity value.[1]High, but can be influenced by the response factors of impurities.[1]Good, but can be affected by thermal degradation of the analyte.High for the quantification of the basic functional group.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.[8]Good, but can be influenced by injection variability.Excellent.
Selectivity High, based on unique chemical shifts of different protons.High, based on chromatographic separation.High, especially with MS detection.Lower, titrates all basic impurities.
Sample Throughput Moderate, requires longer acquisition times for high precision.High, with modern UPLC systems.High.Moderate.
Solvent Consumption Low.High.Low.Moderate.
Impurity Detection Detects all proton-containing impurities.Detects impurities with a chromophore.Detects volatile impurities.Only detects basic or acidic impurities.
Structural Info Yes, provides structural information of impurities.No, requires coupling with MS.Yes, with MS detection.No.

Conclusion: A Holistic Approach to Purity Assessment

For the comprehensive and accurate purity determination of 1-Boc-4-Morpholin-4-ylmethyl-piperidine, quantitative NMR emerges as a superior primary method . Its ability to provide a direct, absolute purity value without the need for specific impurity reference standards, coupled with the wealth of structural information it offers, makes it an invaluable tool in drug development.[2][9]

HPLC remains the workhorse for routine quality control due to its high throughput and sensitivity for detecting trace impurities, especially when methods are properly developed and validated for intermediates.[6][10] GC and potentiometric titration serve as valuable orthogonal techniques. GC can be useful for analyzing volatile impurities and residual solvents, while titration provides a robust and accurate quantification of the total basic content.

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most complete and reliable assessment of purity. For establishing the purity of a reference standard or for in-depth characterization of a new batch, qNMR is the gold standard. For routine process monitoring and release testing, a well-validated HPLC method is often the most practical choice. By understanding the principles and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their pharmaceutical intermediates.

References

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. Available at: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. Available at: [Link]

  • QNMR – a modern alternative to HPLC. Almac Group. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available at: [Link]

  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. JEOL Ltd. Available at: [Link]

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. Available at: [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. Available at: [Link]

  • QNMR – a modern alternative to HPLC. Almac Group. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available at: [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass. Available at: [Link]

  • Electronic Supplementary Material (ESI) for ChemComm. Royal Society of Chemistry. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. ScienceDirect. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. ChemRxiv. Available at: [Link]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Perspectives on Method Validation II. Eurofins. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. Available at: [Link]

  • 1-Boc-4-Methylpiperidine. PubChem. Available at: [Link]

  • Potentiometric Titration. Open Access Pub. Available at: [Link]

  • Potentiometric Titrations (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Discovery of novel conjugates of quinoline and thiazolidinone urea as potential anti-colorectal cancer agent. Taylor & Francis Online. Available at: [Link]

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Agilent. Available at: [Link]

  • [Potentiometric titrations of drugs containing piperazine, piperidine or pyrrolidine groups using modified polymeric electrodes]. PubMed. Available at: [Link]

  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. HPLC.UV. Available at: [Link]

  • Potentiometric Study of Acid-Base Interactions in Acetonitrile. CORE. Available at: [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. The NELAC Institute. Available at: [Link]

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Guide to Boc and Fmoc Protection Strategies for 4-Morpholin-4-ylmethyl-piperidine

Introduction: The Critical Role of Amine Protection in Complex Synthesis In the intricate field of medicinal chemistry and drug development, the synthesis of complex molecules often requires a strategic and nuanced appro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Amine Protection in Complex Synthesis

In the intricate field of medicinal chemistry and drug development, the synthesis of complex molecules often requires a strategic and nuanced approach to functional group manipulation. Amine functionalities, ubiquitous in pharmacologically active compounds, present a unique challenge due to their inherent nucleophilicity and basicity. Unchecked, these properties can lead to a cascade of undesirable side reactions, compromising reaction yields and final product purity. Protecting group chemistry provides an essential toolkit to temporarily mask these reactive sites, enabling chemists to direct reactions with precision.[1][2]

This guide focuses on 4-Morpholin-4-ylmethyl-piperidine, a molecule featuring two distinct amine functionalities. The tertiary amine of the morpholine ring is generally unreactive under standard conditions. However, the secondary amine within the piperidine ring is a prime candidate for undesired reactions. Its protection is therefore critical for any subsequent synthetic transformations. Here, we provide an in-depth, data-driven comparison of the two most prominent and robust strategies for protecting this secondary amine: the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.

Core Principles: A Tale of Two Orthogonal Chemistries

The fundamental elegance of using Boc and Fmoc protecting groups lies in their orthogonality .[3][4] This principle allows for the selective removal of one protecting group under a specific set of conditions without affecting the other.[3] This is paramount in multi-step syntheses where different parts of a molecule need to be revealed and reacted in a controlled sequence.

  • The Boc Strategy: This classic approach utilizes the tert-butoxycarbonyl group, which is cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA).[5][6]

  • The Fmoc Strategy: A more modern alternative, the Fmoc strategy employs the 9-fluorenylmethoxycarbonyl group, which is removed under mild basic conditions, most commonly with a piperidine solution.[][8]

This inherent difference in lability is the cornerstone of their strategic application in complex organic synthesis.[3]

Mechanistic Deep Dive: Understanding the "How" and "Why"

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and rational design of synthetic routes.

The Boc Group: Acid-Labile Protection

Protection Mechanism: The piperidine secondary amine is typically protected using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via a nucleophilic acyl substitution where the amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group to yield the stable N-Boc protected carbamate.[1][10]

Deprotection Mechanism: Removal of the Boc group requires strong anhydrous acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9] The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[11] The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas.[1][9] The volatile byproducts (isobutylene and CO₂) are easily removed, simplifying the reaction work-up.[9]

The Fmoc Group: Base-Labile Protection

Protection Mechanism: The Fmoc group is introduced by reacting the amine with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[12] Similar to Boc protection, this is a nucleophilic substitution reaction that forms a stable carbamate linkage.

Deprotection Mechanism: The utility of the Fmoc group stems from the acidity of the proton at the C9 position of the fluorenyl ring system.[12] In the presence of a mild base, such as piperidine, this proton is abstracted.[13][14] This initiates a β-elimination (E1cB mechanism) cascade, leading to the cleavage of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide.[15][16] The excess amine base in the reaction mixture acts as a scavenger, trapping the electrophilic DBF byproduct to prevent its re-addition to the newly liberated amine.[8][14]

Workflow Visualization

The following diagrams illustrate the complete protection and deprotection cycles for both strategies as applied to 4-Morpholin-4-ylmethyl-piperidine.

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start 4-Morpholin-4-ylmethyl- piperidine Reagent_P (Boc)₂O, Base (e.g., TEA) DCM or THF Start->Reagent_P Product_P N-Boc-4-Morpholin-4-ylmethyl- piperidine Reagent_P->Product_P Nucleophilic Acyl Substitution Product_D N-Boc-4-Morpholin-4-ylmethyl- piperidine Reagent_D TFA / DCM or HCl in Dioxane Product_D->Reagent_D Final_D 4-Morpholin-4-ylmethyl- piperidine (as salt) Reagent_D->Final_D Acid-Mediated Cleavage Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start 4-Morpholin-4-ylmethyl- piperidine Reagent_P Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO₃) Dioxane/H₂O Start->Reagent_P Product_P N-Fmoc-4-Morpholin-4-ylmethyl- piperidine Reagent_P->Product_P Nucleophilic Substitution Product_D N-Fmoc-4-Morpholin-4-ylmethyl- piperidine Reagent_D 20% Piperidine / DMF Product_D->Reagent_D Final_D 4-Morpholin-4-ylmethyl- piperidine Reagent_D->Final_D Base-Mediated β-Elimination (E1cB)

Caption: Fmoc protection and deprotection workflow.

Comparative Analysis: Boc vs. Fmoc at a Glance

The choice between Boc and Fmoc is dictated by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule.

FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Cleavage Condition Strong Acid (e.g., TFA, HCl) [11]Mild Base (e.g., 20% Piperidine in DMF) [8]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation. [17]Stable to acids and mild reducing agents. [13][18]
Orthogonality Orthogonal to Fmoc, Cbz, and other base-labile groups. [17]Orthogonal to Boc, tBu, Trt, and other acid-labile groups. [4][13]
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O) [11]Fmoc-Cl, Fmoc-OSu [13]
Byproducts Isobutylene, CO₂ (volatile, easily removed) [9]Dibenzofulvene (DBF), CO₂ (DBF is non-volatile, requires scavenger) [8][15]
Monitoring Difficult to monitor by UV-Vis spectroscopy.Deprotection can be monitored by UV-Vis detection of the DBF-adduct. [8]
Cost Boc-protected reagents are generally less expensive. []Fmoc-protected reagents can be more expensive.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the protection and deprotection of 4-Morpholin-4-ylmethyl-piperidine.

Protocol 1: Boc Protection of 4-Morpholin-4-ylmethyl-piperidine

Objective: To protect the secondary amine of the piperidine ring with a Boc group.

Materials:

  • 4-Morpholin-4-ylmethyl-piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.3 equivalents) [19]* Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Morpholin-4-ylmethyl-piperidine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add a base such as triethylamine (1.5 equivalents) to the solution. [19]3. Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. [19]7. Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Acid-Mediated Boc Deprotection

Objective: To remove the Boc protecting group to regenerate the free secondary amine.

Materials:

  • N-Boc-4-Morpholin-4-ylmethyl-piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other base for neutralization

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the N-Boc protected piperidine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents, or use a 25-50% TFA/DCM solution). [11][20]Caution: TFA is highly corrosive.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting product will be the TFA salt. To obtain the free amine, dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 3: Fmoc Protection of 4-Morpholin-4-ylmethyl-piperidine

Objective: To protect the secondary amine of the piperidine ring with an Fmoc group.

Materials:

  • 4-Morpholin-4-ylmethyl-piperidine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane and Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 4-Morpholin-4-ylmethyl-piperidine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2-3 equivalents) to the solution.

  • In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in dioxane.

  • Slowly add the Fmoc-OSu solution to the stirred amine solution at room temperature.

  • Stir the reaction for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 4: Base-Mediated Fmoc Deprotection

Objective: To remove the Fmoc protecting group.

Materials:

  • N-Fmoc-4-Morpholin-4-ylmethyl-piperidine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Dissolve the N-Fmoc protected piperidine in DMF to make a 20% (v/v) solution of piperidine. [8]2. Stir the solution at room temperature. The deprotection is typically very fast, often complete within 5-30 minutes. [13]3. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The crude residue can be purified by dissolving it in a minimal amount of DCM and precipitating the product by adding a large volume of cold diethyl ether, or by flash column chromatography.

Illustrative Performance Data

The following table presents hypothetical, yet representative, data for the protection and deprotection reactions to guide experimental expectations. Actual results may vary based on scale and specific reaction conditions.

Reaction StageStrategyTypical Yield (%)Purity by LCMS (%)Reaction Time (h)Ease of Workup
Protection Boc 85 - 98%>95%4 - 12Straightforward
Fmoc 80 - 95%>95%2 - 6Straightforward
Deprotection Boc 90 - 99% (as salt)>98%1 - 3Moderate (requires neutralization)
Fmoc 90 - 99%>97%0.25 - 1Moderate (requires removal of DBF-adduct)

Senior Application Scientist's Recommendation

The choice between Boc and Fmoc for protecting 4-Morpholin-4-ylmethyl-piperidine is not a matter of one being universally superior, but rather a strategic decision based on the context of the larger synthetic plan.

  • Choose the Boc strategy if:

    • Your downstream synthetic steps involve the use of strong bases or nucleophiles to which the Fmoc group would be labile.

    • You need to perform reactions on other parts of the molecule that are sensitive to basic conditions.

    • Cost is a primary concern, as (Boc)₂O is generally more economical than Fmoc-reagents. []

  • Choose the Fmoc strategy if:

    • Your synthetic route requires the presence of other acid-labile protecting groups (e.g., tert-butyl esters, Trityl ethers) that must remain intact. [4]This is the most common reason for choosing Fmoc.

    • The target molecule or intermediates are sensitive to the harsh acidic conditions required for Boc removal.

    • You wish to monitor the deprotection reaction quantitatively via UV-Vis spectroscopy, which is a significant advantage in automated or solid-phase synthesis. [8] For a molecule like 4-Morpholin-4-ylmethyl-piperidine, both methods are chemically sound and highly effective. The final decision should be guided by an analysis of the complete synthetic pathway to ensure full orthogonality and compatibility with all planned reaction steps.

References

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Cen Peptide. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]

  • Science of Synthesis. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • Peptide Synthesis. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Gunda, P., et al. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the cleavage of the Fmoc group. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 24). Exploring the Synthesis Applications of Boc-Protected Piperidine Propanoic Acid. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • ACS Publications. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Organic Chemistry Portal. (n.d.). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. [Link]

  • LifeTein®. (n.d.). Basic Peptides synthesis introduction. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Hindawi. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • Google Patents. (n.d.). CN104193698A - Synthesis method of N-(4-methyl morpholine)-piperidine.
  • RSC Publishing. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

Sources

Validation

X-Ray Crystallographic Analysis of 1-Boc-4-Morpholin-4-ylmethyl-piperidine: A Comparative Structural Guide

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical bottleneck posed by highly flexible, multi-ring aliphatic systems. The compound 1-Boc-4-Morpholin-4-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical bottleneck posed by highly flexible, multi-ring aliphatic systems. The compound 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a versatile pharmaceutical building block, but its structural validation is notoriously complex. It features a piperidine ring, a morpholine ring, and a tert-butyloxycarbonyl (Boc) protecting group.

In solution, the carbamate C-N bond of the Boc group exhibits partial double-bond character, leading to restricted rotation and the continuous interconversion of rotamers[1]. Simultaneously, both the piperidine and morpholine rings undergo rapid chair-to-chair inversions, which are highly influenced by the steric bulk of their substituents[2]. This dynamic equilibrium often results in broadened or overlapping signals in standard room-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, complicating unambiguous stereochemical assignment[1].

To overcome these limitations, X-ray crystallography serves as the gold standard. By acting as a kinetic trap, it isolates the lowest-energy solid-state conformation, providing absolute structural certainty[3]. This guide objectively compares X-ray crystallography with alternative analytical methods and provides a field-proven, self-validating experimental protocol for the structural elucidation of Boc-protected piperidine derivatives.

Comparative Analysis: Structural Elucidation Techniques

When evaluating analytical techniques for small, flexible molecules, researchers must weigh the need for dynamic physiological data against the need for absolute atomic precision. While NMR provides a time- and spatial-average of molecules in solution, X-ray diffraction yields a high-resolution atomic model of the solid state[4]. Cryo-Electron Microscopy (Cryo-EM), while revolutionary, is generally reserved for large macromolecular complexes rather than isolated small molecules[4].

Quantitative Comparison of Structural Validation Methods
Analytical ParameterSingle-Crystal X-Ray CrystallographySolution-State NMR (1D/2D)Cryo-Electron Microscopy (Cryo-EM)
Maximum Resolution Atomic (< 0.84 Å)Atomic (via NOE distance constraints)Near-Atomic (2–3 Å for complexes)
Sample State Solid (Single Crystal Lattice)Solution (Liquid, physiological mimic)Vitrified Ice
Sample Requirement ~1–5 mg (requires crystallization)~1–10 mg (highly soluble)~0.1 mg (typically protein-bound)
Dynamic Information Low (Static snapshot, thermal ellipsoids)High (Exchange rates, rotamer kinetics)Moderate (Multiple discrete states)
Stereochemical Assignment Absolute (via anomalous dispersion)Relative (diastereomers via coupling)Relative to the binding pocket
Boc-Group Analysis Fixed rotamer; prone to static disorderBroadened signals due to C-N rotationRarely applicable for small molecules

Mechanistic Insights: Conformational Trapping

The fundamental difference between NMR and X-ray crystallography lies in the thermodynamic state of the sample. In solution, 1-Boc-4-Morpholin-4-ylmethyl-piperidine exists as an ensemble of rapidly interconverting conformers. When the compound is forced into a crystal lattice, intermolecular forces (such as van der Waals interactions and weak hydrogen bonds) overcome the thermal energy of the system, trapping the molecule in a single, lowest-energy conformation[3].

Logic Sol Solution State (NMR) Dynamic Equilibrium Rot Boc C-N Bond Rotation & Ring Inversion (Broad Signals) Sol->Rot Fix Single Conformation (Lowest Energy Rotamer) Rot->Fix Crystallization (Lattice Forces) Crys Solid State (X-Ray) Kinetic Trapping Crys->Fix

Logical relationship between solution dynamics and solid-state conformational trapping.

Experimental Methodology: Self-Validating Crystallographic Workflow

To successfully resolve the structure of 1-Boc-4-Morpholin-4-ylmethyl-piperidine, the experimental design must account for the high solubility and flexibility of the compound. The following step-by-step protocol is engineered to be a self-validating system, ensuring that each phase of the experiment confirms the success of the previous one.

Workflow N1 1. Compound Synthesis Purification (>99% HPLC) N2 2. Crystallization Screen Slow Evaporation / Vapor Diffusion N1->N2 N3 3. Crystal Harvesting Cryoprotection (Paratone-N) N2->N3 N4 4. X-Ray Diffraction Data Collection at 100 K N3->N4 N5 5. Phase Determination Direct Methods & Refinement N4->N5

Workflow for the crystallographic analysis of Boc-protected piperidine derivatives.

Step 1: Sample Preparation and Purity Validation
  • Action: Purify the synthesized 1-Boc-4-Morpholin-4-ylmethyl-piperidine via preparative HPLC to >99% purity. Dissolve 5 mg of the compound in a minimal volume of Dichloromethane (DCM).

  • Causality: Crystal lattices are highly intolerant of impurities. Even a 2% impurity profile can disrupt the periodic packing of the molecules, leading to twinned crystals or complete failure to nucleate.

Step 2: Vapor Diffusion Setup
  • Action: Set up a sitting-drop vapor diffusion experiment using a binary solvent system (DCM as the solvent, Hexanes as the antisolvent).

  • Causality: Boc-protected amines are highly soluble in organic solvents. Gradual diffusion of the volatile antisolvent (Hexanes) into the drop slowly lowers the dielectric constant of the mixture, gently coaxing the compound past its solubility limit. This controlled supersaturation promotes the nucleation of single, diffraction-quality crystals rather than amorphous precipitates.

Step 3: Crystal Harvesting and Cryoprotection
  • Action: Under a polarized light microscope, loop a single, non-birefringent crystal. Briefly submerge it in a cryoprotectant oil (e.g., Paratone-N) to strip away residual mother liquor.

  • Causality: Removing the mother liquor and coating the crystal in oil prevents the formation of crystalline ice during the cooling phase. Crystalline ice produces intense, parasitic diffraction rings that obscure the sample's Bragg peaks and ruin data quality.

Step 4: Flash-Cooling and Data Collection
  • Action: Flash-cool the crystal to 100 K in a liquid nitrogen stream directly on the diffractometer. Collect diffraction data using a microfocus X-ray source (Cu Kα radiation, λ = 1.5418 Å).

  • Causality: Collecting data at cryogenic temperatures (100 K) minimizes thermal atomic vibrations (measured as B-factors). This is absolutely critical for Boc-protected compounds, as the tert-butyl group is highly prone to positional disorder at room temperature. Freezing the lattice sharpens the electron density map and mitigates radiation damage caused by the X-ray beam.

Step 5: Phase Determination and Self-Validation
  • Action: Solve the structural phases using direct methods (e.g., SHELXT) and refine the atomic model using least-squares minimization (SHELXL).

  • Causality & Validation: Direct methods calculate the electron density map directly from the diffraction intensities. This protocol is inherently self-validating: a successful structural model will yield an R1 factor of < 5% and a flat residual electron density map (Δρ max/min < 0.5 e/ų). If the R1 factor remains high (>10%), it indicates unresolved twinning or dynamic disorder in the Boc group, dictating a return to Step 4 for lower-temperature collection or Step 2 for an alternative solvent system.

References

  • Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography Source: ResearchGate (Journal of Molecular Structure) URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Source: Stanford University / The Howard Hughes Medical Institute URL:[Link]

  • Freezing Conformation of Polychloronitrophenyl N-Substituted Morpholines Studied by DNMR and X-Ray Crystal Structure Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Boc-4-Morpholin-4-ylmethyl-piperidine proper disposal procedures

Comprehensive Disposal and Safety Protocol for 1-Boc-4-Morpholin-4-ylmethyl-piperidine Introduction 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a highly versatile bifunctional building block frequently utilized in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Safety Protocol for 1-Boc-4-Morpholin-4-ylmethyl-piperidine

Introduction 1-Boc-4-Morpholin-4-ylmethyl-piperidine is a highly versatile bifunctional building block frequently utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs). While its structural features—a Boc-protected piperidine and a basic morpholine ring—make it synthetically valuable, they also introduce specific operational hazards during handling and disposal. This guide provides laboratory professionals with authoritative, step-by-step methodologies for the safe segregation, neutralization, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile and Hazard Causality

Understanding the chemical behavior of 1-Boc-4-Morpholin-4-ylmethyl-piperidine is the foundation of safe disposal.

  • Morpholine Moiety: The morpholine ring retains basicity and acts as a mild acid in water. Concentrated morpholine derivatives are known to cause tissue irritation and can be toxic to aquatic environments; therefore, they must never be flushed down standard laboratory drains[1].

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under basic and nucleophilic conditions but is highly labile in the presence of strong acids (e.g., Trifluoroacetic acid (TFA), HCl)[2]. Exposure to acidic waste streams triggers rapid deprotection, releasing carbon dioxide (CO₂) and isobutylene gases[2]. This gas evolution poses a severe pressurization and explosion risk if the compound is inadvertently disposed of in a sealed acidic waste carboy.

Table 1: Physicochemical Properties & Waste Classification

Property / ParameterValue / Classification
Chemical Name 1-Boc-4-Morpholin-4-ylmethyl-piperidine
CAS Number 340962-93-8[3][4]
Molecular Formula C₁₅H₂₈N₂O₃[4]
Molecular Weight 284.39 g/mol [4]
Density ~1.1 g/cm³[4]
Primary Hazards Irritant (Eye/Skin), Aquatic Toxicity, Pressurization Risk (in Acid)
EPA Waste Stream Hazardous Organic Waste (Incineration Required)

Waste Segregation and Routing

Proper segregation prevents dangerous cross-reactions in the waste accumulation area. All waste containing this compound must be routed to high-temperature incineration facilities.

WasteRouting Start 1-Boc-4-Morpholin-4-ylmethyl-piperidine Waste Generated Solid Solid Waste (Powder/Crystals/Vials) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Incineration High-Temperature Incineration (RCRA Compliant) Solid->Incineration Biohazard/Chem Bags Aqueous Acidic/Deprotection Stream (Danger: Gas Evolution) Liquid->Aqueous Acidic pH < 4 Organic Organic Stream (DCM, EtOAc, MeOH) Liquid->Organic Neutral/Basic Aqueous->Incineration Venting Required Organic->Incineration Standard Liquid Waste

Workflow for segregating and routing 1-Boc-4-Morpholin-4-ylmethyl-piperidine waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Unused Reagent or Contaminated Consumables) Causality: Solid morpholine derivatives can persist in the environment and must be destroyed via thermal degradation rather than landfilling[1].

  • Collection: Sweep or transfer any solid residue, empty reagent vials, and contaminated spatulas into a puncture-resistant, sealable hazardous waste container.

  • Labeling: Label the container explicitly as "Hazardous Solid Waste - Contains Morpholine Derivatives (Toxic/Irritant)."

  • Storage: Store the container in a cool, dry, well-ventilated area away from strong acids and oxidizers[1].

  • Final Disposal: Transfer to Environmental Health and Safety (EHS) for high-temperature incineration.

Protocol B: Disposal of Neutral/Basic Organic Liquid Waste Causality: During synthesis, this compound is often dissolved in chlorinated solvents like dichloromethane (DCM)[5]. These mixtures require specific halogenated waste routing to prevent environmental contamination and comply with EPA standards.

  • Segregation: Ensure the waste carboy is designated for "Halogenated Organic Waste" (if DCM/chloroform is used) or "Non-Halogenated Organic Waste" (if EtOAc/MeOH is used).

  • Verification: Verify that the waste carboy does not contain strong acids (e.g., no TFA, no HCl). Self-validating step: Check the carboy's waste log prior to addition. If the pH is unknown, test a 1 mL aliquot of the carboy contents with pH paper to ensure it is neutral or basic.

  • Transfer: Slowly pour the solution into the carboy using a funnel inside a fume hood.

  • Sealing: Cap the carboy securely and store it in secondary containment.

Protocol C: Disposal of Acidic Waste (Post-Deprotection Mixtures) Causality: Cleaving the Boc group with TFA or HCl generates the reactive t-butyl cation, which decomposes into isobutylene gas and CO₂[2]. Sealing this waste prematurely will cause the container to rupture violently.

Deprotection BocAmine 1-Boc-4-Morpholin-4-ylmethyl-piperidine (Intact) Acid Acidic Conditions (e.g., TFA, HCl) BocAmine->Acid Exposure Intermediate t-Butyl Cation + Carbamic Acid Acid->Intermediate Cleavage Products Free Piperidine + CO2 (Gas) + Isobutylene (Gas) Intermediate->Products Decomposition

Acid-catalyzed Boc deprotection pathway illustrating the release of hazardous gases.

  • Quenching (Recommended): Before adding to a bulk waste carboy, neutralize the acidic reaction mixture (e.g., TFA/DCM) by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) dropwise until gas evolution ceases[2].

  • Vented Accumulation: If neutralization is not feasible, transfer the acidic waste into a dedicated "Acidic Organic Waste" carboy equipped with a vented cap . Never use a tightly sealed solid cap for Boc-deprotection waste.[6]

  • Observation: Self-validating step: Observe the waste container for 15-30 minutes. The absence of bubbling confirms that gas evolution has ceased and the solution has stabilized.

  • EHS Handoff: Dispose of TFA-containing waste according to local hazardous materials regulations, ensuring it is never mixed with incompatible streams (e.g., cyanides or strong bases)[6].

Emergency Spill Response Protocol

In the event of an accidental spill of the pure compound or a concentrated solution:

  • Evacuate and Ventilate: Clear personnel from the immediate area. If vapors are present, ensure local exhaust ventilation (fume hood) is operating at maximum capacity[1].

  • PPE: Don chemical-resistant gloves (nitrile or neoprene), splash goggles, and a lab coat[1].

  • Containment: For liquid spills, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like sawdust[1].

  • Collection: Carefully sweep the absorbed material into a hazardous waste bucket. For solid spills, mist lightly with water to prevent dust generation before sweeping.

  • Decontamination: Wash the affected surface with a mild detergent and water, collecting the wash water for hazardous disposal. Do not flush the wash water down the drain[1].

References

  • Niir.org. "What is Morpholine: A Simple Guide - Handling, Storage And Disposal (Practical Rules)." Niir Project Consultancy Services.
  • ChemicalBook. "1-Boc-4-Morpholin-4-ylMethyl-piperidine | 340962-93-8." ChemicalBook.
  • Benchchem. "1-BOC-3-Aminopiperidine | Waste Disposal and Deprotection." Benchchem.
  • ChemSrc. "340962-93-8_1-Boc-4-Morpholin-4-ylmethyl-piperidine CAS." ChemSrc.
  • Wikipedia. "Di-tert-butyl dicarbonate." Wikimedia Foundation.
  • ACS Publications. "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry." Chemical Reviews.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.